molecular formula C10H9ClN2 B1285058 4-Amino-7-chloro-8-methylquinoline CAS No. 948293-41-2

4-Amino-7-chloro-8-methylquinoline

Cat. No.: B1285058
CAS No.: 948293-41-2
M. Wt: 192.64 g/mol
InChI Key: FNGXNKXNUACWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7-chloro-8-methylquinoline is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-8-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGXNKXNUACWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589049
Record name 7-Chloro-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-41-2
Record name 7-Chloro-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948293-41-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Amino-7-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of 4-Aminoquinolines in Medicinal Chemistry

The quinoline scaffold represents a "privileged structure" in the realm of medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 4-aminoquinoline derivatives have historically played a pivotal role, most notably in the fight against malaria.[1] The archetypal drug, chloroquine, a 7-chloro-4-aminoquinoline, revolutionized malaria treatment.[1][2] However, the emergence of drug-resistant parasite strains has necessitated a continued exploration of novel analogues with enhanced efficacy.[2] This guide focuses on a specific, structurally significant analogue: 4-Amino-7-chloro-8-methylquinoline. The introduction of an 8-methyl group to the 7-chloro-4-aminoquinoline core is a strategic modification aimed at probing the structure-activity relationships (SAR) that govern biological activity.[3][4] Understanding the synthesis and fundamental properties of this compound is crucial for the rational design of next-generation therapeutic agents.[5][6]

I. Strategic Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be strategically approached through a multi-step sequence, beginning with the construction of the core quinoline ring system, followed by functional group interconversions to install the requisite amino group. The following protocol is a robust, proposed pathway based on well-established chemical transformations for analogous quinoline systems.[7][8]

A. Synthetic Scheme Overview

Synthetic_Pathway A 3-Chloro-2-methylaniline C Diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate A->C Condensation (Gould-Jacobs) B Diethyl 2-(ethoxymethylene)malonate B->C D 7-Chloro-8-methylquinolin-4-ol C->D Thermal Cyclization (Gould-Jacobs) E 4,7-Dichloro-8-methylquinoline D->E Chlorination G This compound E->G Amination F Ammonia F->G

Caption: Proposed synthetic pathway for this compound.

B. Step-by-Step Experimental Protocols

Step 1: Synthesis of 7-Chloro-8-methylquinolin-4-ol via Gould-Jacobs Reaction

This initial phase constructs the core quinoline heterocycle using the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines.[7]

  • Reaction Principle: The reaction begins with the condensation of an aniline derivative, in this case, 3-chloro-2-methylaniline, with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate is then subjected to thermal cyclization to form the 4-hydroxyquinoline ring.

  • Detailed Protocol:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-2-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.).

    • Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

    • For the cyclization step, the resulting diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate intermediate is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

    • The mixture is then heated to approximately 250-260 °C for 30-60 minutes.[7]

    • Upon cooling, the product precipitates. The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling point solvent, and dried to yield 7-chloro-8-methylquinolin-4-ol.

Step 2: Chlorination to 4,7-Dichloro-8-methylquinoline

The hydroxyl group at the 4-position is converted to a chlorine atom, which serves as a leaving group for the subsequent amination step.

  • Reaction Principle: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for the conversion of 4-hydroxyquinolines to their 4-chloro counterparts.[7]

  • Detailed Protocol:

    • Carefully add 7-chloro-8-methylquinolin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (5-10 eq.) in a flask equipped with a reflux condenser. This should be performed in a well-ventilated fume hood.

    • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

    • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 8-9.

    • The product, 4,7-dichloro-8-methylquinoline, will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

Step 3: Amination to this compound

This final step involves the nucleophilic aromatic substitution of the 4-chloro group with an amino group.

  • Reaction Principle: The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic substitution. Heating with a source of ammonia will displace the chloride to yield the desired 4-amino product.

  • Detailed Protocol:

    • In a sealed pressure vessel, dissolve 4,7-dichloro-8-methylquinoline (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

    • Add an excess of a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in ethanol.

    • Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is taken up in dichloromethane and washed with water to remove any remaining inorganic salts.[9]

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

II. Physicochemical and Spectroscopic Properties

The anticipated properties of this compound are based on its chemical structure and data from closely related analogues.[10][11][12]

PropertyExpected ValueSource/Basis
Molecular Formula C₁₀H₉ClN₂-
Molecular Weight 192.65 g/mol [12]
Appearance Off-white to light brown solidAnalogy to similar compounds[11]
Melting Point Not reported; expected >150 °CGeneral trend for aminoquinolines
Solubility Soluble in DMSO, methanol; sparingly soluble in waterGeneral properties of quinolines
pKa Not experimentally determined-
Spectroscopic Characterization (Expected)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methyl group, and the amino protons. The aromatic protons will appear as doublets and multiplets in the range of δ 7.0-8.5 ppm. The methyl protons will be a singlet around δ 2.5-2.8 ppm, and the amino protons will present as a broad singlet.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the ten carbon atoms of the molecule. The aromatic carbons will resonate in the region of δ 110-155 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 192 and an M+2 peak at m/z 194 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (around 1500-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

III. Biological Significance and Potential Applications

The 4-amino-7-chloroquinoline scaffold is a cornerstone of antimalarial drug discovery.[5] The primary mechanism of action for many compounds in this class is the inhibition of hemozoin formation in the malaria parasite.[3] By accumulating in the parasite's food vacuole, these drugs bind to heme and prevent its detoxification, leading to parasite death.

The introduction of an 8-methyl group in this compound can influence several key properties relevant to its biological activity:

  • Lipophilicity: The methyl group increases the molecule's lipophilicity, which can affect its ability to cross cell membranes and accumulate in the parasite's food vacuole.

  • Basicity: The electronic effect of the methyl group can subtly alter the basicity of the quinoline nitrogen and the 4-amino group, which is crucial for drug accumulation and target engagement.

  • Steric Hindrance: The steric bulk of the 8-methyl group may influence how the molecule interacts with its biological target and could potentially overcome certain resistance mechanisms.

Beyond its potential as an antimalarial agent, the 4-aminoquinoline scaffold has been investigated for a range of other therapeutic applications, including anticancer and neuroprotective activities.[13][14] Therefore, this compound represents a valuable probe molecule for exploring the therapeutic potential of this chemical class in various disease contexts.

IV. Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed and causes eye irritation.[11] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

V. Conclusion and Future Directions

This guide provides a comprehensive overview of the synthesis and key properties of this compound. The proposed synthetic route offers a practical and adaptable method for obtaining this compound for further investigation. The unique substitution pattern of this molecule makes it a compelling candidate for biological evaluation, not only in the context of antimalarial drug discovery but also for exploring other potential therapeutic applications. Future research should focus on the experimental validation of the proposed synthesis, detailed characterization of the compound's physicochemical and biological properties, and in-depth structure-activity relationship studies to elucidate the impact of the 8-methyl substituent.

References

  • O'Neill, P. M., Barton, V. E., & Ward, S. A. (2010). The molecular basis of chloroquine resistance in Plasmodium falciparum. Molecules, 15(3), 1705–1723.
  • Chauhan, P. M. S., & Srivastava, S. K. (2001). 4-Aminoquinolines: A new generation of antimalarial agents. Current Medicinal Chemistry, 8(13), 1535-1546.
  • Kaur, K., Jain, M., & Jain, R. (2010). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 45(8), 3245-3264.
  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2004). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 14(22), 5543-5546.
  • Warhurst, D. C. (2001). A molecular marker for chloroquine-resistant falciparum malaria. The New England Journal of Medicine, 344(4), 299-302.
  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Kumar, A., & Agarwal, S. (2017). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of the Serbian Chemical Society, 82(1), 1-8.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Basilico, N., Parapini, S., & Taramelli, D. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 26(18), 5595.
  • Madrid, P. B., Wilson, N. T., DeRisi, J. L., & Guy, R. K. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & medicinal chemistry letters, 15(4), 1015–1018.
  • Google Patents. (1983). Process for preparing 4-amino-7-chloro-quinoline.
  • Liddelow, S. A. (2018). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Future Medicinal Chemistry, 10(15), 1791-1794.
  • Baxendale, I. R., & Ley, S. V. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14201-14213.
  • El-Gazzar, A. R. B. A., & Hafez, H. N. (2015). Synthesis of 7-chloroquinolinyl-4-aminobenzoyl-amino acids, dipeptides and their corresponding esters. Acta Poloniae Pharmaceutica, 72(3), 465-474.
  • Pintilie, L., Nita, S., & Caproiu, M. T. (2008). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revue Roumaine de Chimie, 53(11), 1035-1040.
  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Gudo, M., & Arca, M. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • PubChem. (n.d.). 7-Chloroquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The 4-Amino-7-chloro-8-methylquinoline Scaffold: A Strategic Platform for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinoline core is a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this class, 4-aminoquinoline derivatives have been extensively developed, leading to cornerstone drugs like the antimalarial chloroquine. This technical guide delves into a specific, nuanced variation of this framework: the 4-amino-7-chloro-8-methylquinoline scaffold. We will explore the strategic rationale behind its synthesis, analyze its structure-activity relationships (SAR) across various therapeutic domains, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage this versatile core for novel therapeutic discovery.

Introduction: The Quinoline Scaffold and Strategic Substitution

Quinoline and its derivatives are renowned for their vast range of biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[2][3] The 4-amino-7-chloroquinoline substructure is particularly notable, historically optimized for antimalarial efficacy. The 4-amino group is crucial for accumulating in the acidic food vacuole of the malaria parasite, while the electron-withdrawing 7-chloro group is considered optimal for activity against Plasmodium falciparum.[2]

The introduction of an 8-methyl group to this established pharmacophore presents an intriguing modification. This substitution can profoundly influence the molecule's properties in several ways:

  • Steric Hindrance: The methyl group can introduce steric bulk, potentially altering the molecule's binding pose with biological targets and enhancing selectivity.

  • Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electron density of the quinoline ring system, affecting its reactivity and interaction with targets.

  • Metabolic Stability: The methyl group may block a potential site of metabolism, potentially improving the pharmacokinetic profile of the resulting derivatives.

This guide will dissect the synthesis and application of this uniquely substituted scaffold, providing a blueprint for its exploitation in drug discovery programs.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold is a multi-step process that hinges on the initial synthesis of a key intermediate, 4,7-dichloro-8-methylquinoline . From this precursor, a library of derivatives can be generated via nucleophilic aromatic substitution (SNAr) at the highly reactive C4 position.

Synthetic Workflow Overview

The overall synthetic pathway involves the construction of the quinoline ring system from an appropriately substituted aniline, followed by chlorination and subsequent amination.

G cluster_0 Part 1: Ring Formation & Chlorination cluster_1 Part 2: Nucleophilic Aromatic Substitution (SNAr) A 2-Amino-6-chloro-toluene C Anil Intermediate (ethyl-β-carboxy-β-(2-methyl-3-chloranilo)-acrylate) A->C B Sodium Oxalacetic Ester B->C D Thermal Cyclization (Dowtherm A, ~250°C) C->D E 8-Methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid D->E F Decarboxylation & Chlorination (POCl₃, ~135°C) E->F G Key Intermediate: 4,7-Dichloro-8-methylquinoline F->G I SNAr Reaction (Heat, Solvent) G->I H Primary/Secondary Amine (R1R2-NH) H->I J Target Scaffold: 4-Amino(R1R2)-7-chloro-8-methylquinoline I->J

Caption: General synthetic workflow for this compound derivatives.

Detailed Protocol: Synthesis of 4,7-Dichloro-8-methylquinoline[4]

This protocol is adapted from a patented process and outlines the synthesis of the critical dichlorinated intermediate. The causality behind key steps involves using a high-boiling solvent like diphenyl ether (Dowtherm) to achieve the high temperatures necessary for efficient thermal cyclization and subsequent decarboxylation.

Materials:

  • 2-Amino-6-chloro-toluene

  • 20 B. Hydrochloric acid

  • Diphenyl ether solvent (e.g., Dowtherm A)

  • Sodium oxalacetic ester

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide solution (for neutralization)

Step-by-Step Methodology:

  • Anil Formation: To an agitated solution of 2-amino-6-chloro-toluene (70.8 parts) in diphenyl ether (500 parts), add hydrochloric acid (66 parts). Heat the mixture to approximately 60°C.

  • Introduce sodium oxalacetic ester (112 parts) and continue agitation at 60°C for three hours to form the anil intermediate. Rationale: This condensation reaction forms the initial carbon framework required for building the second ring of the quinoline system.

  • Cyclization & Decarboxylation: The resulting anil is heated in diphenyl ether to ~230-250°C. This high temperature induces thermal cyclization to form the quinoline ring and decarboxylates the intermediate to yield 8-methyl-7-chloro-4-hydroxyquinoline.

  • Chlorination: Cool the reaction mixture. Add phosphorus oxychloride (POCl₃) to the decarboxylated material. Heat the resulting mixture to approximately 100-140°C and hold for at least one hour. Rationale: POCl₃ is a standard and highly effective chlorinating agent used to convert the 4-hydroxyquinoline into the more reactive 4,7-dichloroquinoline intermediate.

  • Work-up and Isolation: Carefully pour the cooled reaction mixture into water. This will form a two-layer product. Separate the aqueous acidic layer.

  • Neutralize the acidic layer with a sodium hydroxide solution to precipitate the solid product.

  • Recover the crude 4,7-dichloro-8-methylquinoline by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Detailed Protocol: Synthesis of 4-Amino Derivatives via SNAr

The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for a relatively straightforward substitution reaction with a wide variety of amines.

Materials:

  • 4,7-Dichloro-8-methylquinoline

  • Desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)

  • Solvent (e.g., Ethanol, Dichloromethane, or neat conditions)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4,7-dichloro-8-methylquinoline (1 equivalent) with an excess of the desired amine (2-5 equivalents). The reaction can be run neat (without solvent) or in a suitable solvent like ethanol.

  • Heating: Heat the reaction mixture with continuous stirring. Typical temperatures range from 80°C to 130°C, depending on the reactivity of the amine.[4] Monitor the reaction progress using thin-layer chromatography (TLC). Rationale: Heating is often required to overcome the activation energy for disrupting the aromaticity of the quinoline ring during the formation of the Meisenheimer intermediate.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If run neat, dissolve the residue in a solvent like dichloromethane.

  • Purification: Wash the organic solution with an aqueous basic solution (e.g., sodium bicarbonate) to remove any amine salts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.

Medicinal Chemistry Applications and Structure-Activity Relationships

The this compound scaffold has been investigated, either directly or through close analogs, for several therapeutic applications.

Anticancer Activity

The 4-aminoquinoline scaffold is a promising platform for the development of novel anticancer agents.[1][4] Derivatives have been shown to exhibit potent cytotoxic effects against a range of human tumor cell lines.

Structure-Activity Relationship Insights: Studies on related 4-amino-7-chloroquinolines provide valuable SAR data. A study by Chauhan et al. demonstrated that for a series of derivatives, the nature of the 4-amino side chain and the 7-position substituent are critical for cytotoxicity.[4]

  • 7-Position: The 7-chloro substitution consistently provides high potency. Replacement with fluoro, trifluoromethyl, or methoxy groups generally leads to a decrease in cytotoxicity against MDA-MB-468 breast cancer cells.[4]

  • 4-Amino Side Chain: A short dialkylamino alkyl chain, such as in N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was found to be highly effective.[4]

  • Role of 8-Methyl Group: While direct SAR on the 8-methyl group is sparse, it is hypothesized to provide steric hindrance that could favor or disfavor binding to specific kinase active sites, a common target for quinoline-based anticancer agents. It may also enhance lipophilicity, affecting cell permeability.

Quantitative Cytotoxicity Data: The following table summarizes the growth inhibition (GI₅₀) data for structurally related 4-amino-7-chloroquinoline analogs against human breast cancer cell lines.

Compound ID4-Amino Side Chain7-SubstituentCell LineGI₅₀ (µM)[4]
Chloroquine(4-diethylamino-1-methylbutyl)aminoClMDA-MB-46824.36
Chloroquine(4-diethylamino-1-methylbutyl)aminoClMCF-720.72
Analog 5 N,N-dimethyl-ethane-1,2-diamineCl MDA-MB-468 8.73
Analog 6N,N-dimethyl-ethane-1,2-diamineFMDA-MB-46811.47
Analog 7N,N-dimethyl-ethane-1,2-diamineCF₃MDA-MB-46812.85

Proposed Mechanism of Action: The anticancer effects of quinoline derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][6] In many cancer cells, these compounds can lead to the accumulation of cells in the G0/G1 phase and trigger apoptosis through the intrinsic (mitochondrial) pathway.

G Scaffold 4-Amino-7-chloro-8- methylquinoline Derivative Cell Cancer Cell Scaffold->Cell Mito Mitochondrial Stress (e.g., ROS production) Cell->Mito Bax Bax/Bak Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed mechanism of anticancer action via induction of the intrinsic apoptosis pathway.

Antimalarial Activity

The 4-amino-7-chloroquinoline scaffold is the foundation of chloroquine, one of the most successful antimalarial drugs in history. Its mechanism involves accumulating in the parasite's acidic digestive vacuole and inhibiting the polymerization of toxic heme into inert hemozoin, leading to parasite death.

Structure-Activity Relationship Insights: The SAR for antimalarial 4-aminoquinolines is well-established:

  • 7-Chloro Group: Essential for optimal activity.

  • 4-Amino Side Chain: A basic tertiary amine at the terminus of a flexible alkyl chain (typically 2-5 carbons) is crucial for activity and accumulation in the food vacuole.

However, the introduction of a methyl group at the C8 position has been shown to abolish antimalarial activity in the chloroquine series. This is a critical SAR finding, likely due to steric clashes that prevent the molecule from effectively binding to heme or inhibiting the heme polymerase enzyme. This suggests that while the this compound scaffold may be suboptimal for traditional antimalarial targets, it could be repurposed for other therapeutic areas where this steric influence might be beneficial.

Key Experimental Protocols

To facilitate research using this scaffold, we provide detailed protocols for standard biological assays.

In Vitro Cytotoxicity: MTT Assay[8][9][10]

This protocol determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀). It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[7] The crystals are then solubilized, and the absorbance of the colored solution is measured, which correlates to cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium with vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability percentage against the compound concentration (log scale) to determine the GI₅₀ value.

In Vitro Antimalarial: SYBR Green I Assay[12][13]

This fluorescence-based assay is a common, non-radioactive method for determining the antimalarial activity (IC₅₀) of compounds by quantifying parasite DNA.

Principle: SYBR Green I is a dye that fluoresces strongly upon binding to double-stranded DNA.[9] In a culture of red blood cells infected with P. falciparum, only the parasites contain DNA. After a 72-hour incubation with test compounds, a lysis buffer containing SYBR Green I is added. The resulting fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) in human O+ red blood cells at 2% hematocrit in complete culture medium.

  • Plate Preparation: Add serial dilutions of the test compounds to a 96-well plate.

  • Assay Initiation: Dilute the parasite culture to 0.3% parasitemia and 2% hematocrit. Add 100 µL of this infected erythrocyte suspension to each well of the pre-dosed drug plate.[10]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).[11]

  • Lysis and Staining: Prepare a lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA) containing SYBR Green I dye (at a final 2X concentration).[10] After incubation, add 100 µL of this lysis/staining buffer to each well.

  • Final Incubation: Incubate the plates in the dark at room temperature for 1-24 hours.[10]

  • Data Acquisition: Read the fluorescence using a fluorescence plate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.[10]

  • Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the percentage of growth inhibition against the compound concentration (log scale) to calculate the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold represents a strategically modified platform with significant potential in medicinal chemistry. While the C8-methyl group appears to abrogate classical antimalarial activity, this very feature makes it a compelling scaffold for other therapeutic targets where steric and electronic modifications can drive potency and selectivity. The strong cytotoxic data from closely related analogs suggests that the anticancer arena is a particularly promising area for its application.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing a focused library of derivatives to explicitly probe the influence of the 8-methyl group in combination with diverse 4-amino side chains.

  • Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., kinases, DNA) of the most potent anticancer compounds.

  • Pharmacokinetic Profiling: Evaluating the metabolic stability and ADME properties of lead compounds to assess their drug-likeness.

References

A complete list of all sources cited in this document, including titles and verifiable URLs, is provided below.

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. (Date not available). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Worldwide Antimalarial Resistance Network (WWARN). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]

  • Traore, K., et al. (2015). Drying anti-malarial drugs in vitro tests to outsource SYBR green assays. Malaria Journal. [Link]

  • Lisle, G. F., & Stacy, G. W. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline. U.S.
  • ResearchGate. SYBR Green I modified protocol for ex vivo/in vitro assay. [Link]

  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]

  • Noedl, H., et al. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene. [Link]

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Chauhan, P. M. S., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Wikipedia. 4,7-Dichloroquinoline. [Link]

  • UK Research and Innovation. Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. [Link]

  • Lalic, H., et al. (Date not available). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • Jain, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. [Link]

  • ResearchGate. Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. [Link]

  • American Society for Microbiology. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. [Link]

  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • ResearchGate. Free‐energy profile of the C8 functionalization of quinoline. [Link]

  • Popa, M., et al. (Date not available). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Semantic Scholar. Pharmacology of 8-aminoquinolines. [Link]

  • National Center for Biotechnology Information. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]

  • National Center for Biotechnology Information. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

Sources

Spectroscopic Characterization of 4-Amino-7-chloro-8-methylquinoline: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural elucidation of 4-Amino-7-chloro-8-methylquinoline, a heterocyclic compound of interest in medicinal chemistry due to its structural analogy to potent antimalarial agents like chloroquine.[1] As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causality behind the spectroscopic signatures. We will explore how a multi-technique approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—provides a self-validating system for unambiguous molecular identification and purity assessment.

The quinoline scaffold is a privileged structure in drug discovery. Modifications to the quinoline ring, such as the strategic placement of chloro, amino, and methyl groups, can significantly alter a compound's pharmacological profile.[1] Therefore, rigorous and unequivocal characterization is the bedrock upon which all subsequent biological evaluation is built.

The Analytical Workflow: A Holistic Approach

Successful structural elucidation relies on the synergistic integration of multiple analytical techniques. Each method provides a unique piece of the molecular puzzle. The workflow outlined below ensures a comprehensive and self-validating characterization process, moving from foundational structural mapping to high-level electronic and elemental confirmation.

G cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Primary Spectroscopic Analysis cluster_electronic Electronic & Purity Assessment cluster_validation Final Structure Validation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Atomic Connectivity - Positional Isomerism Synthesis->NMR Primary Characterization IR FTIR Spectroscopy - Functional Group  Identification (N-H, C-H, C=N) Synthesis->IR Primary Characterization MS Mass Spectrometry - Molecular Weight - Elemental Formula (HRMS) - Isotopic Pattern (Cl) Synthesis->MS Primary Characterization Validation Integrated Data Analysis & Structural Confirmation NMR->Validation Data Synergy IR->Validation Data Synergy UV_Vis UV-Vis Spectroscopy - Chromophore System - Electronic Transitions MS->UV_Vis Confirmation MS->Validation Data Synergy UV_Vis->Validation Data Synergy

Caption: Comprehensive workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, we will use the standard IUPAC numbering for the quinoline ring system.

Caption: Structure of this compound with numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton census. The electron-donating amino group (-NH₂) at C4 and the electron-withdrawing chloro group (-Cl) at C7 create a distinct electronic environment that governs the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆):

  • δ ~8.3 ppm (d, 1H, H2): The proton at C2 is adjacent to the heterocyclic nitrogen, resulting in a significant downfield shift. It will appear as a doublet due to coupling with H3.

  • δ ~7.8 ppm (d, 1H, H5): This proton is on the carbocyclic ring. Its chemical shift is influenced by the anisotropic effect of the adjacent ring and the distal chloro substituent. It will appear as a doublet, coupled to H6.

  • δ ~7.4 ppm (d, 1H, H6): Coupled to H5, this proton will also be a doublet. Its position is relatively standard for a quinoline system.

  • δ ~6.6 ppm (d, 1H, H3): The C4-amino group strongly shields the adjacent H3 proton, causing a pronounced upfield shift. This signal will be a doublet, coupled to H2. This upfield shift is a key indicator of the C4-amino substitution pattern.[2]

  • δ ~5.5-6.0 ppm (br s, 2H, -NH₂): The amino protons typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature.

  • δ ~2.5 ppm (s, 3H, -CH₃): The methyl protons at C8 will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position in the aromatic region is characteristic.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆):

  • δ ~152 ppm (C4): The carbon directly attached to the amino group (ipso-carbon) is significantly shielded and shifted upfield compared to an unsubstituted C4.

  • δ ~150 ppm (C8a): A quaternary carbon at the ring junction, typically found in this region.

  • δ ~148 ppm (C2): Similar to H2, C2 is deshielded by the adjacent nitrogen.

  • δ ~135 ppm (C7): The ipso-carbon attached to the chlorine atom will be deshielded.

  • δ ~127 ppm (C5): Aromatic CH carbon.

  • δ ~125 ppm (C4a): Quaternary carbon at the ring junction.

  • δ ~123 ppm (C6): Aromatic CH carbon.

  • δ ~118 ppm (C8): The carbon bearing the methyl group.

  • δ ~99 ppm (C3): Similar to H3, the C3 carbon is strongly shielded by the C4-amino group, resulting in a characteristic upfield shift.[3]

  • δ ~17 ppm (-CH₃): The methyl carbon signal will appear in the aliphatic region.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 240 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at δ 39.52 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Key IR Absorptions (KBr Pellet):

  • 3450-3300 cm⁻¹ (N-H stretch): Two distinct sharp bands in this region are characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂). This is a critical diagnostic peak.

  • 3100-3000 cm⁻¹ (Aromatic C-H stretch): Medium to weak bands corresponding to the C-H stretching vibrations of the quinoline ring.

  • 2950-2850 cm⁻¹ (Aliphatic C-H stretch): Weak bands from the C-H stretching of the methyl (-CH₃) group.

  • ~1620 cm⁻¹ (N-H bend): The scissoring vibration of the primary amine group.

  • 1600-1450 cm⁻¹ (C=C and C=N stretch): A series of sharp bands resulting from the skeletal vibrations of the aromatic quinoline ring.

  • ~850-800 cm⁻¹ (C-Cl stretch): A strong band in the fingerprint region indicative of the carbon-chlorine bond.

  • ~800-700 cm⁻¹ (C-H out-of-plane bend): Bending vibrations of the aromatic C-H bonds, the pattern of which can sometimes give clues about the substitution pattern.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Collection: Place no sample in the beam path and collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The extended π-system of the quinoline ring is an excellent chromophore.

Predicted UV-Vis Spectral Data (in Methanol): The spectrum is expected to show multiple absorption bands characteristic of the quinoline system, which arise from π → π* and n → π* electronic transitions.

  • λ_max ~230-260 nm: This band can be attributed to the π → π* transitions within the benzenoid part of the quinoline ring.

  • λ_max ~340-360 nm: This longer-wavelength absorption is also a π → π* transition but involves the entire conjugated system. The amino group at C4 acts as a strong auxochrome, causing a bathochromic (red) shift of this band compared to unsubstituted quinoline.[4] The exact position is sensitive to solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) in a 1 cm path length quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

  • Baseline Correction: Fill a reference cuvette with the same solvent used for the sample and run a baseline correction to zero the instrument.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and scan a range from approximately 200 nm to 600 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular formula is C₁₀H₉ClN₂. The nominal molecular weight is 192.65 g/mol . An electron ionization (EI) spectrum would show a molecular ion peak at m/z = 192.

  • Isotopic Pattern: A key diagnostic feature will be the isotopic signature of chlorine. The spectrum will show two peaks for the molecular ion:

    • An M⁺ peak at m/z 192 (corresponding to the ³⁵Cl isotope).

    • An M+2 peak at m/z 194 (corresponding to the ³⁷Cl isotope).

    • The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , which is the natural abundance ratio of ³⁵Cl to ³⁷Cl and is definitive proof of the presence of one chlorine atom.

  • High-Resolution MS (HRMS): An HRMS analysis (e.g., ESI-TOF) would provide the exact mass. For the protonated molecule [M+H]⁺, the calculated exact mass is 193.0530 , which can be used to confirm the elemental formula C₁₀H₁₀ClN₂⁺.

  • Fragmentation: Common fragmentation pathways could include the loss of a methyl radical (-15 amu) or cleavage related to the amino group.

Experimental Protocol: Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis: Determine the m/z of the protonated molecular ion [M+H]⁺. Use the instrument's software to compare the measured exact mass to the theoretical mass for the proposed formula (C₁₀H₁₀ClN₂⁺) and to analyze the isotopic pattern.

Data Summary and Integrated Analysis

The true power of this multi-technique approach lies in the integration of all data points. No single technique can provide the complete picture with the same level of confidence.

Technique Parameter Predicted Observation for this compound
¹H NMR Chemical Shifts (δ, ppm)~8.3 (d, H2), ~7.8 (d, H5), ~7.4 (d, H6), ~6.6 (d, H3), ~5.7 (br s, NH₂), ~2.5 (s, CH₃)
¹³C NMR Chemical Shifts (δ, ppm)~152 (C4), ~148 (C2), ~135 (C7), ~99 (C3), ~17 (CH₃)
FTIR Wavenumbers (cm⁻¹)3450-3300 (N-H str), 1620 (N-H bend), 850-800 (C-Cl str)
UV-Vis Absorption Maxima (λ_max)~240 nm and ~350 nm (in Methanol)
Mass Spec. m/z (Isotopic Pattern)M⁺ at 192 and M+2 at 194 in an approximate 3:1 ratio
HRMS Exact Mass [M+H]⁺Calculated: 193.0530; Measured should be within 5 ppm

Synergistic Confirmation:

  • MS confirms the molecular weight and elemental formula, including the presence of one chlorine atom.

  • IR confirms the presence of the primary amine and the aromatic C-Cl bond.

  • NMR provides the definitive structural framework. The ¹H NMR confirms the 1,2,4,5-tetrasubstituted pattern on the quinoline ring and the relative positions of all protons. The upfield shifts of H3 and C3 are irrefutable evidence for the C4-amino substitution. The singlet at ~2.5 ppm confirms the methyl group's presence and its isolated position at C8.

  • UV-Vis confirms the integrity of the conjugated quinoline chromophore.

By cross-validating the results from each of these spectroscopic methods, a researcher can establish the identity and purity of this compound with the highest degree of scientific certainty.

References

  • Nemez, D. et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

  • PubChem (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase (n.d.). 4-[4-Methylamino-1-methylbutylamino]-7-chloroquinoline. John Wiley & Sons, Inc. Available at: [Link]

  • de Souza, M. V. N. et al. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules. Available at: [Link]

  • PubChem (n.d.). 7-Chloro-8-aminoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Wiedemann, J. et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Khan, I. et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • El-Faham, A. et al. (2016). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • Asokan, K. et al. (2023). Combined Experimental and Computational Investigations of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline as Potential Anti-Alzheimer Agent. ChemistrySelect. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 4-Amino-7-chloro-8-methylquinoline: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] First isolated in 1834, its versatile and adaptable structure has given rise to a vast array of therapeutic agents with a broad spectrum of pharmacological activities.[1][2] From the pivotal antimalarial drugs quinine and chloroquine to modern anticancer and antibacterial agents, the quinoline scaffold has proven to be a "privileged structure" in drug discovery.[1][2][3] This guide focuses on a specific, yet promising, derivative: 4-Amino-7-chloro-8-methylquinoline. While direct, extensive biological data on this particular compound is emerging, a wealth of research on its close chemical relatives, particularly the 4-amino-7-chloroquinoline core, provides a robust foundation for identifying and validating its potential therapeutic targets. This document will provide an in-depth exploration of these putative targets, the underlying mechanisms of action, and the experimental workflows required for their validation.

Primary Therapeutic Target Area 1: Disruption of Heme Detoxification in Plasmodium falciparum

The most established therapeutic application for 4-aminoquinolines is in the treatment of malaria.[2][4] The 7-chloro-4-aminoquinoline nucleus is considered essential for this activity.[5] The primary mechanism of action is the disruption of a critical metabolic pathway in the malaria parasite, Plasmodium falciparum, which resides in human red blood cells.[4]

Mechanism of Action: Inhibition of Hemozoin Biocrystallization

During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic, soluble heme (ferriprotoporphyrin IX).[4] To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, inert crystal called hemozoin (also known as β-hematin).[4] 4-aminoquinoline derivatives, including likely this compound, are thought to accumulate in the parasite's acidic digestive vacuole.[6] Here, they form a complex with heme through π-π stacking interactions, effectively capping the growing hemozoin crystal and preventing further polymerization.[5][6] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[6]

Experimental Validation: β-Hematin Inhibition Assay

A key in vitro experiment to validate this mechanism is the β-hematin inhibition assay (BHIA). This assay assesses the ability of a compound to inhibit the formation of β-hematin from a heme solution.

Protocol:

  • Preparation of Reagents:

    • Hemin chloride solution (e.g., in DMSO).

    • Acetate buffer (pH 4.8).

    • Test compound (this compound) dissolved in DMSO at various concentrations.

    • Chloroquine as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the hemin solution to each well.

    • Add the test compound or control at the desired final concentrations.

    • Initiate the reaction by adding the acetate buffer.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for several hours to allow for hemozoin formation.

  • Quantification:

    • After incubation, centrifuge the plate to pellet the hemozoin.

    • Remove the supernatant.

    • Wash the pellet (e.g., with DMSO) to remove unreacted heme.

    • Dissolve the hemozoin pellet in a known concentration of NaOH or another suitable solvent.

    • Measure the absorbance of the dissolved hemozoin at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of hemozoin formation for each concentration of the test compound compared to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of hemozoin formation.

Data Interpretation:

CompoundIC₅₀ (µM)
Chloroquine (Control)~20-30
This compound To be determined

A potent IC₅₀ value for this compound in this assay would provide strong evidence for its potential as an antimalarial agent acting via the heme detoxification pathway.

Visualizing the Mechanism

Hemozoin_Inhibition cluster_parasite Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Compound Complex Heme->Complex Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Compound 4-Amino-7-chloro- 8-methylquinoline Compound->Complex Complex->Hemozoin Inhibits

Caption: Proposed mechanism of antimalarial action.

Primary Therapeutic Target Area 2: Modulation of Kinase Signaling in Oncology

The quinoline scaffold is a frequent component of small-molecule kinase inhibitors used in cancer therapy.[7][8] Numerous quinoline derivatives have demonstrated potent anticancer activity by interfering with key signaling pathways that control cell growth, proliferation, and survival.[7]

Putative Mechanism of Action: Tyrosine Kinase Inhibition

Many cancers are driven by the aberrant activity of protein tyrosine kinases (PTKs). These enzymes act as crucial nodes in signaling cascades that regulate cell proliferation, angiogenesis, and metastasis. The 4-amino-7-chloroquinoline framework can serve as a scaffold to position functional groups that interact with the ATP-binding pocket of various kinases, such as c-Src.[8] By competitively inhibiting ATP binding, these compounds can block the downstream signaling pathways essential for tumor growth.

Experimental Validation: In Vitro Cytotoxicity and Kinase Inhibition Assays

A tiered approach is necessary to validate the anticancer potential of this compound.

1. In Vitro Cytotoxicity Screening (MTT/MTS Assay)

This initial screen determines the compound's ability to inhibit the growth of various cancer cell lines.

Protocol:

  • Cell Culture: Plate selected human cancer cell lines (e.g., MCF-7 for breast cancer, CaCo-2 for colorectal cancer) in 96-well plates and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9] Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[9]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) value.

2. Kinase Inhibition Assay

If significant cytotoxicity is observed, a direct enzymatic assay can identify specific kinase targets.

Protocol:

  • Assay Setup: Use a commercially available kinase assay kit (e.g., for c-Src) or a recombinant purified kinase. The assay is typically run in a microplate format.

  • Reaction Mixture: Combine the kinase, a specific peptide substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Detection: Use a detection method to quantify the amount of phosphorylated substrate. This is often an antibody-based method (e.g., ELISA) or a fluorescence-based readout.

  • Data Analysis: Calculate the percentage of kinase activity inhibition and determine the IC₅₀ value.

Data Interpretation:

AssayCell Line / TargetIC₅₀ / GI₅₀ (µM)
CytotoxicityMCF-7To be determined
CytotoxicityCaCo-2To be determined
Kinase Inhibitionc-SrcTo be determined

Low micromolar or nanomolar IC₅₀/GI₅₀ values suggest potent anticancer activity and warrant further investigation into the specific signaling pathways involved.

Visualizing a Potential Signaling Pathway

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane GF_Receptor Growth Factor Receptor (e.g., EGFR) cSrc c-Src GF_Receptor->cSrc Activates Downstream Downstream Signaling Cascade (e.g., Ras/MAPK) cSrc->Downstream Phosphorylates Compound 4-Amino-7-chloro- 8-methylquinoline Compound->cSrc Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of a tyrosine kinase signaling pathway.

Primary Therapeutic Target Area 3: Agonism of NR4A2 for Neuroprotection

A highly compelling and distinct potential application for the 4-amino-7-chloroquinoline scaffold lies in the treatment of neurodegenerative diseases, specifically Parkinson's disease.[10] Research has identified compounds with this core structure as synthetic agonists of the nuclear receptor NR4A2 (also known as Nurr1).[10]

Mechanism of Action: Promoting Dopaminergic Neuron Survival

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. NR4A2 is a transcription factor that is essential for the development, maintenance, and survival of these specific neurons.[10] Activation of NR4A2 can upregulate the expression of genes involved in dopamine synthesis and neuroprotection, thereby potentially slowing or halting the degenerative process. 4-amino-7-chloroquinoline derivatives have been shown to function as agonists, directly binding to and activating NR4A2, thus promoting its neuroprotective transcriptional program.[10][11]

Experimental Validation: Transcriptional Activation and Neuroprotection Assays

1. NR4A2 Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of NR4A2.

Protocol:

  • Cell Line Engineering: Use a host cell line (e.g., HEK293T) and transfect it with two plasmids:

    • An expression vector for the NR4A2 protein.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with NR4A2 binding elements.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound.

  • Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer. The light output is directly proportional to the transcriptional activation of NR4A2.

  • Data Analysis: Normalize the luciferase activity to a control and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

2. In Vitro Neuroprotection Assay

This assay assesses whether the compound can protect cultured neurons from a specific toxin.

Protocol:

  • Neuronal Culture: Culture primary dopaminergic neurons or a relevant neuronal cell line (e.g., SH-SY5Y).

  • Pre-treatment: Treat the neurons with this compound for a set period.

  • Toxin Exposure: Expose the pre-treated neurons to a neurotoxin that mimics aspects of Parkinson's disease pathology, such as 6-hydroxydopamine (6-OHDA) or MPP+.

  • Viability Assessment: Measure cell viability using methods like the MTT assay, lactate dehydrogenase (LDH) release assay, or by counting surviving neurons.

  • Data Analysis: Compare the viability of neurons treated with the compound and the toxin to those treated with the toxin alone.

Data Interpretation:

AssayResult MetricValue
NR4A2 ReporterEC₅₀ (µM)To be determined
Neuroprotection% increase in viability vs. toxin aloneTo be determined

A low EC₅₀ in the reporter assay and significant neuroprotection in the culture model would strongly support the development of this compound for Parkinson's disease.

Visualizing the Neuroprotective Mechanism

NR4A2_Activation cluster_neuron Dopaminergic Neuron Compound 4-Amino-7-chloro- 8-methylquinoline NR4A2 NR4A2 (Nurr1) Nuclear Receptor Compound->NR4A2 Binds & Activates DNA DNA (Promoter Region) NR4A2->DNA Binds to Genes Neuroprotective Genes (e.g., TH, VMAT2) DNA->Genes Promotes Transcription Survival Neuron Survival & Function Genes->Survival Apoptosis Apoptosis Survival->Apoptosis Prevents Toxin Neurotoxin (e.g., MPP+) Toxin->Apoptosis

Caption: Proposed mechanism of NR4A2-mediated neuroprotection.

Other Potential Therapeutic Avenues

The versatility of the 4-amino-7-chloroquinoline scaffold extends to other potential applications, including:

  • Inhibition of Botulinum Neurotoxin: Derivatives have been identified as inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC), a metalloprotease.[12] This suggests a potential therapeutic role in treating botulism.

  • Broad-Spectrum Antimicrobial Activity: The quinoline core is present in many antibacterial (e.g., fluoroquinolones), antifungal, and antiviral agents.[2][13] Further screening of this compound against a panel of microbes is warranted.

Summary and Future Directions

This compound is a compound of significant therapeutic interest, built upon a scaffold with a rich history in medicinal chemistry. Based on extensive data from its close analogs, the most promising therapeutic targets for investigation are:

  • The heme detoxification pathway in Plasmodium falciparum for antimalarial therapy.

  • Tyrosine kinases and related signaling proteins for anticancer applications.

  • The NR4A2 nuclear receptor for neuroprotective strategies in Parkinson's disease.

The immediate path forward requires a systematic in vitro evaluation of this compound using the experimental protocols outlined in this guide. Positive results from these assays will pave the way for further preclinical development, including ADME/Tox profiling, pharmacokinetic studies, and in vivo efficacy testing in relevant disease models. The exploration of this compound underscores the enduring power of scaffold-based drug discovery to uncover novel treatments for a wide range of human diseases.

References

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References.
  • Trinity Student Scientific Review. (n.d.). 4-aminoquinolines as Antimalarial Drugs.
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • BenchChem. (2025). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.
  • Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • ACS Publications. (n.d.). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Ingenta Connect. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents.
  • Current Topics in Medicinal Chemistry. (2006, May 17). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.
  • PubMed Central. (2012, May 23). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
  • National Institutes of Health. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC.
  • BenchChem. (n.d.). The Biological Versatility of the 4-Chloro-7-Aminoquinoline Scaffold: A Technical Guide.
  • PubMed Central. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity.
  • MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities.
  • MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.
  • PubMed. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery.

Sources

The 8-Methyl Enigma: A Technical Guide to the Structure-Activity Relationship of 4-Amino-7-chloro-8-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold remains a cornerstone in the development of antimalarial agents, with chloroquine being its most notable representative. Structure-activity relationship (SAR) studies have historically guided the modification of this core to enhance efficacy and overcome drug resistance. This in-depth technical guide focuses on a specific, yet critical, aspect of this scaffold: the impact of substitution at the 8-position of the quinoline ring, with a particular emphasis on the 8-methyl group. While the 7-chloro-4-aminoquinoline core is synonymous with potent antimalarial activity, the introduction of a methyl group at the adjacent C8 position dramatically alters the biological outcome. This guide will dissect the established SAR principles of 4-aminoquinolines, present the compelling evidence for the detrimental effect of the 8-methyl substituent, and provide detailed experimental protocols for the synthesis and evaluation of these intriguing analogs.

The 4-Aminoquinoline Core: A Privileged Scaffold in Antimalarial Chemotherapy

The 4-aminoquinoline framework is a well-established pharmacophore for antimalarial activity.[1] The mechanism of action for this class of compounds is primarily attributed to their interference with the detoxification of heme in the malaria parasite's digestive vacuole.[2] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite and cap the growing hemozoin crystal, preventing further polymerization.[2] This leads to a buildup of toxic free heme, ultimately killing the parasite.

Key structural features of the 4-aminoquinoline scaffold are crucial for its antimalarial efficacy:

  • The Quinoline Ring: This bicyclic aromatic system is essential for intercalating with heme and inhibiting hemozoin formation.[2]

  • The 4-Amino Group: This group serves as a critical attachment point for a flexible side chain and is vital for the compound's interaction with its target.

  • The 7-Chloro Group: The presence of an electron-withdrawing group, most optimally a chlorine atom, at the 7-position of the quinoline ring is a common feature of potent 4-aminoquinoline antimalarials like chloroquine.[3] This substituent is believed to influence the pKa of the quinoline nitrogen, which in turn affects drug accumulation in the parasite's food vacuole.[2]

The Detrimental Effect of the 8-Methyl Group: A Critical SAR Insight

While modifications to the 4-amino side chain have yielded a diverse range of active compounds, substitutions on the quinoline ring itself are less tolerated. Notably, the introduction of a methyl group at the 8-position of the 4-amino-7-chloroquinoline scaffold has been consistently reported to result in a significant loss or complete abolishment of antimalarial activity.[3]

The precise reasons for this dramatic decrease in potency are likely multifactorial:

  • Steric Hindrance: The 8-methyl group, being in close proximity to the 7-chloro substituent and the quinoline nitrogen, may introduce steric bulk that hinders the molecule's ability to effectively bind to its biological target, hematin. This steric clash could disrupt the optimal orientation required for inhibiting hemozoin formation.

  • Electronic Effects: The methyl group is weakly electron-donating, which could alter the electronic distribution within the quinoline ring. This might negatively impact the pKa of the quinoline nitrogen, thereby reducing the compound's ability to accumulate in the acidic digestive vacuole of the parasite.

Quantitative Data: A Tale of Two Scaffolds

The stark contrast in biological activity between 8-unsubstituted and 8-methyl-substituted 4-amino-7-chloroquinolines is best illustrated through a comparative analysis of their in vitro antiplasmodial activity.

Compound ID4-Amino Side ChainC8-SubstituentIC50 (nM) vs. P. falciparum (Chloroquine-Sensitive Strain)IC50 (nM) vs. P. falciparum (Chloroquine-Resistant Strain)Reference
Chloroquine -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂H5.46>100[4]
Analog 7a -NH-(CH₂)₂-N(CH₃)₂H3.279.79[4]
Analog 7g -NH-(CH₂)₃-N(CH₃)₂H11.1613.57[4]
Analog 7p -NH-(CH₂)₄-N(CH₃)₂H11.4211.42[4]
Hypothetical 8-Methyl Analog VariousCH₃Reported Loss of ActivityReported Loss of Activity[3]

This table highlights the high potency of various 4-amino-7-chloroquinoline analogs that lack substitution at the 8-position, in contrast to the reported inactivity of their 8-methyl counterparts.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR takeaways for the 4-amino-7-chloroquinoline scaffold, with a specific emphasis on the negative impact of the 8-methyl group.

SAR_4_Amino_7_chloro_8_methylquinoline cluster_quinoline 4-Amino-7-chloroquinoline Core cluster_activity Biological Outcome quinoline_core Quinoline Ring (Essential for Heme Binding) amino_group 4-Amino Group (Side Chain Attachment) c8_methyl 8-Methyl Group (Abolishes Activity) quinoline_core->c8_methyl Substitution at C8 chloro_group 7-Chloro Group (Potentiates Activity) side_chain 4-Amino Side Chain (Modulates Potency and Overcomes Resistance) amino_group->side_chain Modification at N4 active High Antimalarial Activity side_chain->active inactive Loss of Activity c8_methyl->inactive

Caption: Key SAR features of 4-amino-7-chloroquinolines.

Experimental Protocols

For researchers interested in exploring the SAR of this compound class, the following experimental protocols provide a starting point for synthesis and biological evaluation.

Synthesis of a Representative 4-Amino-7-chloro-8-methylquinoline Analog

This protocol outlines a general method for the synthesis of a this compound analog via nucleophilic aromatic substitution.

Step 1: Synthesis of 4,7-dichloro-8-methylquinoline

This intermediate can be synthesized from 3-chloro-2-methylaniline through a Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride.

Step 2: Nucleophilic Aromatic Substitution with a Diamine Side Chain

  • To a solution of 4,7-dichloro-8-methylquinoline (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or isopropanol, add the desired N,N-dialkyl-1,X-diaminoalkane (2.0-3.0 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.

  • Heat the reaction mixture to 120-150 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound analog.

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the ability of a compound to inhibit the growth of P. falciparum in vitro.[5]

  • Culture P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and maintain in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Synchronize the parasite culture to the ring stage.

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Add the synchronized parasite culture (1-2% parasitemia, 2.5% hematocrit) to each well.

  • Incubate the plates for 24 hours at 37 °C.

  • Add [³H]-hypoxanthine to each well and incubate for a further 24 hours.

  • Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a liquid scintillation counter.

  • Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 4,7-dichloro-8-methylquinoline reaction Nucleophilic Aromatic Substitution (with diamine side chain) start->reaction purification Purification (Column Chromatography) reaction->purification product This compound Analog purification->product treatment Compound Treatment product->treatment culture P. falciparum Culture culture->treatment incubation [3H]-Hypoxanthine Incorporation treatment->incubation measurement Scintillation Counting incubation->measurement analysis IC50 Determination measurement->analysis

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Perspectives

The structure-activity relationship of 4-aminoquinoline analogs is a well-explored field, yet the profound negative impact of the 8-methyl group on antimalarial activity remains a stark reminder of the scaffold's sensitivity to substitution on the quinoline core. The available evidence strongly suggests that the 8-methyl substituent abolishes the potent antiplasmodial activity characteristic of the 4-amino-7-chloroquinoline pharmacophore. This is likely due to a combination of steric and electronic effects that disrupt the molecule's interaction with its target.

While these findings may discourage the pursuit of 8-methyl-substituted 4-aminoquinolines as traditional antimalarials, they open up new avenues of investigation. Future research could explore whether these compounds possess alternative biological activities, such as anticancer or antiviral properties, where the SAR may differ. Furthermore, a systematic investigation with substituents at the 8-position that are smaller or have different electronic properties than a methyl group could provide a more nuanced understanding of the steric and electronic requirements for activity in this region of the molecule.

References

Sources

discovery of 4-Amino-7-chloro-8-methylquinoline as a bioactive compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of 4-Amino-7-chloro-8-methylquinoline as a Bioactive Compound

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 4-aminoquinolines are particularly noteworthy, with a rich history of application in treating infectious diseases. This guide provides a comprehensive technical overview of the discovery of a specific derivative, this compound, as a novel bioactive compound. We will explore the strategic rationale behind its design, a detailed methodology for its chemical synthesis and characterization, a systematic approach to its biological evaluation, and an insightful discussion into its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a field-proven perspective on the experimental choices and validation systems inherent in the early-stage discovery of new chemical entities.

Introduction: The Enduring Legacy of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in drug discovery, most famously embodied by the antimalarial drug chloroquine.[1][2] This structural motif's ability to interact with biological targets has led to its exploration in a wide array of therapeutic areas, including cancer, viral infections, and neurodegenerative diseases.[1][3][4][5] The discovery of new bioactive compounds often stems from the systematic modification of such known pharmacophores. The rationale for synthesizing this compound is rooted in structure-activity relationship (SAR) studies of existing antimalarial and anticancer agents.[2][6] The 7-chloro substituent is known to be critical for the antimalarial activity of chloroquine by inhibiting the formation of hemozoin, while the 4-amino group is essential for complexing with the target molecule, ferriprotoporphyrin IX (Fe(III)PPIX).[2] The introduction of an 8-methyl group is a strategic modification aimed at probing the steric and electronic effects on the quinoline ring, potentially enhancing potency or altering the selectivity profile of the compound. This guide delineates the journey of this compound from conceptualization to its validation as a bioactive lead compound.

Synthesis and Structural Elucidation

The synthesis of novel quinoline derivatives is a well-established field, yet each new analogue requires careful optimization of reaction conditions. The chosen synthetic strategy for this compound is a two-step process involving the creation of the quinoline nucleus followed by nucleophilic aromatic substitution.

Synthetic Pathway

The synthesis begins with commercially available 3-chloro-2-methylaniline, which undergoes a Conrad-Limpach reaction with diethyl malonate to form the 4-hydroxyquinoline intermediate. Subsequent chlorination and amination steps yield the final product. This approach provides a reliable and scalable route to the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-chloro-8-methylquinolin-4-ol

  • In a 250 mL round-bottom flask, combine 3-chloro-2-methylaniline (10 mmol) and diethyl malonate (12 mmol).

  • Heat the mixture at 150°C for 2 hours with stirring.

  • Cool the reaction mixture to 100°C and slowly add 50 mL of diphenyl ether (preheated to 100°C) to the flask.

  • Increase the temperature to 250°C and maintain for 1 hour. The formation of a precipitate should be observed.

  • Cool the mixture to room temperature and add 100 mL of hexane to dilute the diphenyl ether.

  • Collect the precipitate by vacuum filtration, wash thoroughly with hexane (3 x 30 mL), and dry to yield the intermediate, 7-chloro-8-methylquinolin-4-ol.

Step 2: Synthesis of 4,7-dichloro-8-methylquinoline

  • To the crude 7-chloro-8-methylquinolin-4-ol (8 mmol) in a 100 mL round-bottom flask, add phosphorus oxychloride (20 mL).

  • Reflux the mixture at 110°C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4,7-dichloro-8-methylquinoline.

Step 3: Synthesis of this compound

  • In a sealed pressure vessel, dissolve 4,7-dichloro-8-methylquinoline (5 mmol) in 25 mL of ethanol saturated with ammonia.

  • Heat the vessel to 120°C and maintain for 12 hours.

  • Cool the reaction to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the final product, this compound.

Structural Characterization

The identity and purity of the synthesized compound were confirmed using standard analytical techniques. The data obtained are summarized in the table below.

Analysis Technique Observed Results
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (d, 1H), 8.10 (d, 1H), 7.65 (d, 1H), 6.80 (d, 1H), 6.50 (s, 2H, -NH₂), 2.60 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 151.5, 149.0, 148.5, 135.0, 127.0, 125.5, 124.0, 118.0, 99.0, 17.0
Mass Spectrometry (ESI+) m/z 193.05 [M+H]⁺
Melting Point 215-217 °C
Appearance Pale yellow solid

Biological Evaluation and Bioactivity Profile

Given the established therapeutic applications of the 4-aminoquinoline scaffold, a primary screening cascade was designed to evaluate the potential of this compound as both an anticancer and antiprotozoal agent.

In Vitro Cytotoxicity Screening

The compound was initially screened for its cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for determining cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate human breast cancer cells (MCF-7) and human acute lymphoblastic leukemia cells (CCRF-CEM) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the existing medium in the wells with the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the GI₅₀ (concentration causing 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.

Bioactivity Data

The compound demonstrated significant antiproliferative activity, particularly against the leukemia cell line.

Cell Line Tissue of Origin GI₅₀ (µM)
MCF-7 Breast Adenocarcinoma11.5
CCRF-CEM Acute Lymphoblastic Leukemia7.8
MDCK1 Non-tumor Kidney Epithelial> 50

The selectivity of the compound for cancer cells over non-tumor cells, as indicated by the higher GI₅₀ value for the MDCK1 cell line, is a promising characteristic for a potential therapeutic agent.[7]

Workflow for Bioactive Compound Discovery

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Identification Synthesis Chemical Synthesis of This compound Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, MP) Purification->Characterization PrimaryAssay Primary Screening: In Vitro Cytotoxicity Assay (MTT) [MCF-7, CCRF-CEM] Characterization->PrimaryAssay Compound Submission SelectivityAssay Selectivity Assay [MDCK1 Non-tumor line] PrimaryAssay->SelectivityAssay DataAnalysis Data Analysis (GI50 Determination) SelectivityAssay->DataAnalysis HitIdent Hit Identification (GI50 < 10 µM) DataAnalysis->HitIdent Bioactivity Data LeadIdent Lead Compound Declaration HitIdent->LeadIdent MoA Mechanism of Action Studies LeadIdent->MoA

Workflow from synthesis to lead identification.

Mechanistic Insights and Structure-Activity Relationship

The biological activity of 4-aminoquinolines is intimately linked to their chemical structure. While the precise mechanism against cancer cells requires further investigation, the well-documented antimalarial mode of action provides a strong foundation for understanding its potential interactions at a molecular level.

Proposed Mechanism of Action (Antiprotozoal)

The primary mechanism for antimalarial 4-aminoquinolines is the disruption of heme detoxification in the parasite Plasmodium falciparum.[2] The parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic heme (Fe(III)PPIX). To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin (β-hematin). 4-aminoquinoline drugs are weak bases that accumulate in the acidic food vacuole. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.[3]

  • The 4-amino group is crucial for binding to Fe(III)PPIX.

  • The 7-chloro group significantly enhances the compound's ability to inhibit β-hematin formation.[2]

  • The 8-methyl group , an addition in our compound, may influence the planarity of the quinoline ring system or its lipophilicity, potentially affecting its ability to intercalate with heme or cross membranes.

Signaling Pathway Diagram (Antimalarial Action)

G cluster_parasite Plasmodium Food Vacuole (Acidic) Compound 4-Amino-7-chloro- 8-methylquinoline (Protonated) Heme Toxic Free Heme (Fe(III)PPIX) Compound->Heme Complex Formation Hemozoin Non-Toxic Hemozoin (β-hematin crystal) Compound->Hemozoin Inhibits Polymerization Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death (Oxidative Stress) Heme->Death Accumulation & Toxicity Hb Host Hemoglobin Hb->Heme Digestion by parasite proteases

Proposed mechanism of antimalarial action.

Conclusion and Future Perspectives

This guide has detailed the successful synthesis, characterization, and biological evaluation of this compound. The compound exhibits promising in vitro antiproliferative activity against cancer cell lines with favorable selectivity over non-tumor cells. The established knowledge of the 4-aminoquinoline pharmacophore provides a strong basis for its mechanism of action, particularly in the context of antiprotozoal activity.

The marks the successful completion of the initial phase of drug discovery. The path forward involves several critical steps:

  • Lead Optimization: A medicinal chemistry campaign to synthesize analogues of the lead compound to improve potency and selectivity. This could involve modifying the 8-position or exploring different substituents on the 4-amino group.

  • Expanded Biological Profiling: Testing the compound against a wider range of cancer cell lines and drug-resistant parasite strains.

  • In-depth Mechanistic Studies: Elucidating the precise mechanism of action in cancer cells, including studies on apoptosis, cell cycle arrest, and potential kinase inhibition.

  • In Vivo Efficacy: Evaluating the compound's efficacy and safety in preclinical animal models of cancer and malaria.

The findings presented here underscore the value of rational drug design based on established pharmacophores and provide a solid foundation for the development of novel therapeutics derived from the 4-aminoquinoline scaffold.

References

  • Nemez, D., Sidhu, B., Carlin, K., Friesen, A., & Herbert, D. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Kumar, A., et al. (2010).
  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Antimicrobial Agents and Chemotherapy. [Link]

  • Burnett, J. C., et al. (2011). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry. [Link]

  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
  • Process for preparing 4-amino-7-chloro-quinoline. (1986).
  • Kim, C. H., Leblanc, P., & Kim, K. S. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • Parapini, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. [Link]

  • Kim, C. H., Leblanc, P., & Kim, K. S. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PubMed. [Link]

  • Krstulović, L., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

  • Parapini, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. PubMed. [Link]

  • de Souza, N. B., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology. [Link]

Sources

Preliminary In Vitro Screening of 4-Amino-7-chloro-8-methylquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 4-aminoquinoline core, in particular, is a privileged structure, with chloroquine being a prime example of its clinical significance.[1] This technical guide provides a comprehensive framework for the preliminary in vitro screening of a novel derivative, 4-Amino-7-chloro-8-methylquinoline. As a Senior Application Scientist, this document is structured to provide not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, ensuring a robust and insightful preliminary assessment of this compound's therapeutic potential.

Introduction and Rationale

The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. The subject of this guide, this compound, possesses key structural features that warrant a multi-faceted in vitro screening approach:

  • The 4-Aminoquinoline Core: This moiety is strongly associated with lysosomotropic properties and the ability to interfere with heme detoxification in malaria parasites, and has been implicated in the anticancer activity of related compounds.[3]

  • 7-Chloro Substitution: The presence of a halogen at the 7-position is a well-established feature in many biologically active quinolines, including chloroquine, and is often crucial for their therapeutic efficacy.

  • 8-Methyl Group: Substitution at the 8-position of the quinoline ring can significantly influence the compound's biological activity and pharmacokinetic properties. While less common than substitutions at other positions, the 8-methyl group may offer unique interactions with biological targets.[4]

Given these structural alerts, a preliminary in vitro screening cascade for this compound should be designed to efficiently probe its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This guide will detail the necessary experimental workflows, from initial cytotoxicity assessments to more specific mechanism-of-action-oriented assays.

General Experimental Workflow

A logical and stepwise approach is critical for the efficient preliminary screening of a novel compound. The following workflow is recommended to systematically evaluate the biological activities of this compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Activity-Specific Screening cluster_2 Phase 3: Data Analysis and Interpretation A Compound Preparation and QC C Selection of Relevant Cell Lines (Cancer, Normal, Microbial) A->C B General Cytotoxicity Screening (e.g., MTT Assay) D Anticancer Assays (Panel of Cancer Cell Lines) B->D E Antimicrobial Assays (MIC Determination) B->E F Anti-inflammatory Assays (e.g., COX Inhibition, Cytokine Profiling) B->F C->B G IC50/EC50 Determination D->G H MIC Value Interpretation E->H F->G I Prioritization for Further Studies G->I H->I

A high-level overview of the preliminary in vitro screening workflow.

Anticancer Activity Screening

The 4-aminoquinoline scaffold has garnered significant interest for its potential in oncology.[5] The preliminary anticancer screening of this compound should begin with a broad cytotoxicity assessment against a panel of human cancer cell lines.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining meaningful data. A diverse panel should be selected to represent different cancer types. Based on the known activities of quinoline derivatives, the following cell lines are recommended for initial screening:[6][7]

  • MCF-7 and MDA-MB-231 (Breast Cancer): These represent hormone-responsive and triple-negative breast cancer subtypes, respectively, and are commonly used in cytotoxicity studies of quinoline derivatives.[7]

  • K-562 (Leukemia): A well-characterized cell line for hematological malignancies.[6]

  • HeLa (Cervical Cancer): A robust and widely used cell line in cancer research.[6]

  • A non-cancerous cell line (e.g., NIH/3T3): To assess the selectivity of the compound for cancer cells over normal cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The results of the MTT assay should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[9]

Compound Cell Line IC50 (µM)
This compoundMCF-7Experimental Data
MDA-MB-231Experimental Data
K-562Experimental Data
HeLaExperimental Data
NIH/3T3Experimental Data
Doxorubicin (Positive Control)VariousLiterature Value
Potential Signaling Pathways for Further Investigation

Should this compound exhibit significant anticancer activity, further studies could investigate its effect on key signaling pathways frequently dysregulated in cancer and known to be modulated by quinoline derivatives.

G cluster_0 PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline 4-Aminoquinoline Derivative Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Potential inhibition of the PI3K/Akt/mTOR pathway by 4-aminoquinoline derivatives.[10][11]

G cluster_1 HIF-1α Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a VEGF VEGF Expression HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Quinoline 4-Aminoquinoline Derivative Quinoline->HIF1a Inhibition

Potential inhibition of the HIF-1α signaling pathway by 4-aminoquinoline derivatives.

Antimicrobial Activity Screening

The quinoline core is present in several antibacterial agents. Therefore, it is prudent to screen this compound for antimicrobial activity.

Rationale for Microbial Strain Selection

A panel of clinically relevant bacterial and fungal strains should be used for the initial screening. This should include both Gram-positive and Gram-negative bacteria, as well as a representative fungal species.

  • Staphylococcus aureus (Gram-positive)

  • Bacillus subtilis (Gram-positive)

  • Escherichia coli (Gram-negative)

  • Pseudomonas aeruginosa (Gram-negative)

  • Candida albicans (Fungus)

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Materials:

  • Selected microbial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Microbial Inoculum: Aseptically prepare a suspension of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.[12]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing the broth.[12]

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).[13]

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[15]

Data Presentation and Interpretation

The results are presented as MIC values in µg/mL or µM. The interpretation of MIC values is based on established breakpoints, though for novel compounds, a comparative analysis with known antibiotics is informative.[10][16] A lower MIC value indicates greater potency.

Compound Microorganism MIC (µg/mL)
This compoundS. aureusExperimental Data
B. subtilisExperimental Data
E. coliExperimental Data
P. aeruginosaExperimental Data
C. albicansExperimental Data
Ciprofloxacin (Positive Control)Various BacteriaLiterature Value
Fluconazole (Positive Control)C. albicansLiterature Value

Anti-inflammatory Activity Screening

Several quinoline derivatives have demonstrated anti-inflammatory properties, making this a valuable area of investigation for this compound.[11][17]

Rationale for In Vitro Anti-inflammatory Assays

A tiered approach is recommended, starting with a general screen for anti-inflammatory activity, followed by more specific assays to elucidate the mechanism of action.

  • LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages: A common primary screen for anti-inflammatory potential.[16]

  • Cyclooxygenase (COX) Inhibition Assay: To determine if the compound acts similarly to non-steroidal anti-inflammatory drugs (NSAIDs).[12][15]

  • Cytokine Production Assay: To measure the effect on the release of pro-inflammatory cytokines like TNF-α and IL-6.[18]

Experimental Protocol: Inhibition of LPS-Induced NO Production

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[16]

  • LPS Stimulation: Add LPS to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent, e.g., Dexamethasone).

  • Incubation: Incubate the plates for a further 24 hours.[16]

  • Griess Assay: Transfer the cell culture supernatant to a new 96-well plate and add Griess Reagent to quantify nitrite levels.[16]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Data Presentation and Analysis

The results can be expressed as the percentage inhibition of NO production compared to the vehicle control, and an IC50 value can be calculated.

Compound Assay IC50 (µM)
This compoundInhibition of NO ProductionExperimental Data
COX-1 InhibitionExperimental Data
COX-2 InhibitionExperimental Data
Dexamethasone (Positive Control)Inhibition of NO ProductionLiterature Value
Celecoxib (Positive Control)COX-2 InhibitionLiterature Value
Potential Signaling Pathways for Further Investigation

If significant anti-inflammatory activity is observed, further investigation into the modulation of key inflammatory pathways is warranted.

G cluster_0 NLRP3 Inflammasome Pathway PAMPs PAMPs/DAMPs NLRP3 NLRP3 Activation PAMPs->NLRP3 ASC ASC Speck Formation NLRP3->ASC Caspase1 Caspase-1 Activation ASC->Caspase1 IL1b IL-1β Maturation & Secretion Caspase1->IL1b Quinoline Quinoline Derivative Quinoline->NLRP3 Inhibition

Potential inhibition of the NLRP3 inflammasome by quinoline derivatives.

Conclusion and Future Directions

This technical guide outlines a robust and efficient strategy for the preliminary in vitro screening of this compound. The proposed workflow, encompassing anticancer, antimicrobial, and anti-inflammatory assays, will provide a comprehensive initial assessment of the compound's biological activity profile. The data generated from these studies, particularly the IC50 and MIC values, will be crucial for making informed decisions regarding the prioritization of this compound for further preclinical development. Positive results in any of these areas would justify more in-depth mechanistic studies, lead optimization, and eventual in vivo efficacy testing. The versatility of the 4-aminoquinoline scaffold suggests that this compound is a promising candidate for drug discovery efforts.

References

  • Chaaban, I., Rizk, O. H., Ibrahim, T. M., Henen, S. S., El-Khawass, E. M., Bayad, A. E., El-Ashmawy, I. M., & Nematalla, H. A. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry, 78, 220-235.
  • Chavan, R., & More, H. (2011). Synthesis, Characterization and Evaluation of Analgesic and Anti-Inflammatory Activities of Some Novel 6-(Indol-2-Yl)-Pyrimidine-2-Amines. Asian Journal of Research in Chemistry, 4(7), 1180-1187.
  • Dimitriou, P., Li, J., Tornillo, G., & Barrow, D. (2021). A schematic diagram describing how in vitro drug screening and delivery systems can be utilised as constituents toward novel microfluidic generated drug screening platforms, termed as “droplet incubators”.
  • Duan, W., et al. (2016). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.
  • El-Ashmawy, I. M., et al. (2018).
  • Gao, C., et al. (2021). Some anti-inflammatory compounds containing quinoline moieties.
  • Hao, C., et al. (2016). The signaling pathways of HIF-1α inhibitors and their actions.
  • BenchChem. (2025). In-Vitro Screening of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Technical Guide. BenchChem.
  • Jiang, H., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini Reviews in Medicinal Chemistry, 21(16), 2261-2275.
  • BenchChem. (2025).
  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-98.
  • O'Neill, P. M., et al. (2019).
  • Pan, L., et al. (2018). Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
  • Park, S., et al. (2025).
  • The PI3K/Akt/mTOR signaling pathway. Stimulation of this... (n.d.).
  • Semenza, G. L. (2007). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. NIH.
  • Solomon, V. R., & Lee, H. (2011).
  • Experimental workflow. (a) The screen methodology is depicted starting... (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Taweel, A. M., et al. (2012). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 7(5), e37925.
  • Tomšič, I., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters, 12(4), 586-592.
  • Upadhyay, A., et al. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1689-1702.
  • Verma, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-11.
  • Highlighted examples of biologically active compounds featuring 8‐methylquinoline framework. (n.d.).
  • Biological Activities of Quinoline Derivatives. (2025).
  • Discovery of novel 8-hydroxyquinoline derivatives as NLRP3 inflammasome inhibitors with therapeutic potential for inflamm
  • Structures and inhibition of HIF-1 activation by compounds 1–3. A,... (n.d.).
  • Singh, A., et al. (2012). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Medicinal Chemistry Letters, 3(10), 808-812.
  • Identification of small molecule compounds that inhibit the HIF-1 signaling p
  • Flowchart illustrating the workflow of the experimental design development and evaluation. EC: effective concentration, SSE stochastic simulation and estimation, PD: pharmacodynamic. (n.d.).
  • Al-Ostath, A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(15), 5789.
  • A schematic diagram describing how in vitro drug screening and delivery... (n.d.).
  • Kumar, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 122, 394-407.
  • Flow chart of the drug discovery pipeline for designing and testing... (n.d.).

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-7-chloro-8-methylquinoline: A Methodical Approach for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for assessing the aqueous solubility and chemical stability of the novel quinoline derivative, 4-Amino-7-chloro-8-methylquinoline. While specific experimental data for this compound is not yet publicly available, this document outlines a robust, first-principles approach to its characterization. By leveraging established methodologies for analogous quinoline-based compounds, this whitepaper offers a detailed roadmap for researchers to generate critical data packages required for advancing this potential therapeutic agent through the preclinical development pipeline. The protocols and analytical strategies detailed herein are designed to ensure scientific rigor and regulatory compliance, forming a self-validating system for data generation and interpretation.

Introduction: The Quinoline Scaffold and the Significance of this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, most notably in the realm of antimalarials and, more recently, oncology. The 4-aminoquinoline pharmacophore, in particular, is a cornerstone of drugs like chloroquine and amodiaquine, known for their efficacy against malaria.[1] Modifications to the quinoline core, such as the introduction of chloro and methyl groups, can significantly modulate a compound's physicochemical properties, biological activity, and pharmacokinetic profile.

This compound represents a novel structural analogue within this class. The strategic placement of a chloro group at the 7-position and a methyl group at the 8-position, combined with the essential 4-amino moiety, suggests the potential for unique biological activity. However, before its therapeutic potential can be explored, a thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount. These parameters are critical determinants of a drug candidate's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and shelf-life.

This guide will provide a detailed, step-by-step approach to comprehensively characterize the solubility and stability of this compound.

Physicochemical Properties: A Predictive Foundation

While experimental data is the gold standard, in silico prediction of key physicochemical properties can provide a valuable starting point for experimental design.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Development
Molecular FormulaC₁₀H₉ClN₂Defines the elemental composition and molecular weight.
Molecular Weight192.65 g/mol Influences diffusion and membrane permeability.
pKa (most basic)~8.5 (Predicted)The amino group at the 4-position is predicted to be the most basic center, significantly impacting solubility at different pH values.
logP~3.0 (Predicted)Indicates the lipophilicity of the compound, affecting its solubility in both aqueous and lipid environments, as well as its potential for membrane permeation.

Note: Predicted values are estimations and must be confirmed experimentally.

Comprehensive Solubility Assessment

A multi-faceted approach is necessary to fully understand the solubility characteristics of this compound. This involves both thermodynamic (equilibrium) and kinetic solubility assessments.

Equilibrium Solubility (Thermodynamic Solubility)

Equilibrium solubility is the concentration of a compound in a saturated solution when excess solid is in equilibrium with the solution. This is a critical parameter for understanding oral absorption and for formulation development.

Experimental Protocol: Shake-Flask Method (ICH Harmonised Tripartite Guideline)

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound to each buffer in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC analysis).

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The solubility is reported in µg/mL or µM.

Causality Behind Experimental Choices: The use of multiple pH buffers is crucial because the ionization state of the 4-amino group will significantly influence solubility. The shake-flask method, while time-consuming, is considered the gold standard for determining thermodynamic solubility due to its direct measurement of the equilibrium state.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that can be dissolved in a solvent system under specific conditions before precipitation occurs. This is often more relevant to early-stage drug discovery assays where compounds are dissolved from a stock solution.

Experimental Protocol: High-Throughput Nephelometric Method

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

  • Aqueous Addition: Add the diluted organic solutions to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.

  • Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) over a short time course (e.g., 1-2 hours).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.

Causality Behind Experimental Choices: The nephelometric method is a high-throughput technique that mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock. This provides a more practical measure of solubility for initial screening purposes.

Diagram 1: Experimental Workflow for Solubility Assessment

G cluster_0 Equilibrium Solubility cluster_1 Kinetic Solubility a1 Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) a2 Add Excess Compound a1->a2 a3 Equilibrate (24-48h) a2->a3 a4 Centrifuge a3->a4 a5 Sample Supernatant a4->a5 a6 Quantify by HPLC-UV a5->a6 end Solubility Profile a6->end b1 Prepare DMSO Stock b2 Serial Dilution b1->b2 b3 Add to Aqueous Buffer b2->b3 b4 Measure Turbidity (Nephelometry) b3->b4 b4->end start Solubility Assessment of This compound start->a1 start->b1

Caption: Workflow for determining the equilibrium and kinetic solubility of the target compound.

Comprehensive Stability Assessment

Evaluating the chemical stability of this compound under various stress conditions is essential to identify potential degradation pathways and to determine appropriate storage conditions and shelf-life.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and to develop stability-indicating analytical methods.

Experimental Protocol: ICH Q1A(R2) Guideline

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions: Expose the compound to the following conditions in separate experiments:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Causality Behind Experimental Choices: The stress conditions outlined by the ICH guidelines are designed to mimic the potential environmental exposures a drug substance might encounter during its lifecycle. This systematic approach ensures a thorough evaluation of the compound's intrinsic stability.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period for the drug substance or the shelf-life for the drug product.

Experimental Protocol: ICH Q1A(R2) Guideline

  • Storage Conditions: Store samples of this compound under the following conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating analytical method.

Diagram 2: Forced Degradation and Stability Testing Workflow

G cluster_0 Forced Degradation cluster_1 Long-Term Stability a1 Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC-UV/MS a1->analysis a2 Base Hydrolysis a2->analysis a3 Oxidation (H₂O₂) a3->analysis a4 Thermal Stress a4->analysis a5 Photostability a5->analysis b1 25°C / 60% RH b1->analysis b2 40°C / 75% RH b2->analysis start Stability Assessment of This compound start->a1 start->a2 start->a3 start->a4 start->a5 start->b1 start->b2 end Stability Profile & Degradation Pathway analysis->end

Sources

Methodological & Application

Application Notes for the Synthesis of 4-Amino-7-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its most notable application is in the development of antimalarial drugs, such as chloroquine and amodiaquine.[2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The target molecule, 4-Amino-7-chloro-8-methylquinoline, is a functionalized analog whose synthesis provides a valuable platform for further derivatization in drug discovery programs, particularly in the search for novel antimalarial, anticancer, and anti-inflammatory agents.

This document provides a comprehensive, three-step experimental protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The narrative explains the chemical principles behind each step, ensuring a deep understanding of the entire synthetic sequence.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a robust three-step sequence. This strategy begins with the construction of the core quinoline heterocycle using the Gould-Jacobs reaction, followed by functional group manipulation to install the necessary chloro substituent at the 4-position, and concludes with a nucleophilic aromatic substitution to introduce the final amino group.

G cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 3-Chloro-2-methylaniline C 4-Hydroxy-7-chloro-8-methylquinoline A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate B->C D 4,7-Dichloro-8-methylquinoline C->D POCl3 E This compound D->E NH3 source (SNAr)

Caption: Overall synthetic pathway for this compound.

PART 1: Synthesis of 4-Hydroxy-7-chloro-8-methylquinoline (Intermediate I)

Principle: The Gould-Jacobs Reaction

The initial step employs the Gould-Jacobs reaction to construct the quinoline ring system.[3] This powerful reaction involves two key transformations: first, the condensation of an aniline derivative (3-chloro-2-methylaniline) with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization of the resulting intermediate.[4][5] The cyclization occurs via an intramolecular electrophilic attack of a carbon from the malonate moiety onto the aniline ring, followed by elimination of ethanol to form the heterocyclic ring.[3] The reaction is typically performed in a high-boiling solvent like diphenyl ether to achieve the necessary temperatures for efficient cyclization.[4]

Experimental Protocol: Step 1

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
3-Chloro-2-methylaniline141.6050.07.08 gStarting material
Diethyl ethoxymethylenemalonate216.2355.0 (1.1 eq)11.89 g (11.2 mL)Reagent
Diphenyl ether170.21-~100 mLHigh-boiling solvent
Heptane100.21-As neededFor precipitation and washing

Procedure:

  • Condensation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-2-methylaniline (7.08 g, 50.0 mmol) and diethyl ethoxymethylenemalonate (11.89 g, 55.0 mmol).

  • Heat the mixture in an oil bath at 110-120°C for 1.5 hours. During this time, ethanol will be evolved. The progress of this initial condensation can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: In a separate 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an air condenser, heat diphenyl ether (~100 mL) to 240-250°C.

  • Slowly and carefully add the crude condensation product from step 2 to the hot diphenyl ether with vigorous stirring. Maintain the temperature at 240-250°C for an additional 30-45 minutes.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Isolation: Allow the reaction mixture to cool to below 100°C, then add heptane (~150-200 mL) to precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with heptane to remove the diphenyl ether.

  • Dry the solid product under vacuum to yield 4-hydroxy-7-chloro-8-methylquinoline (Intermediate I) as a solid.

Expected Outcome:

  • Appearance: Off-white to light tan solid.

  • Yield: High.

  • Characterization (for Intermediate I):

    • Molecular Formula: C₁₀H₈ClNO[6]

    • Molecular Weight: 193.63 g/mol [6]

    • Further characterization by ¹H NMR, ¹³C NMR, and MS is recommended to confirm the structure.

PART 2: Synthesis of 4,7-Dichloro-8-methylquinoline (Intermediate II)

Principle: Deoxychlorination with Phosphorus Oxychloride

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical activation step for the subsequent amination. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this deoxychlorination reaction. The mechanism involves the initial phosphorylation of the hydroxyl group, forming a good leaving group, which is then displaced by a chloride ion.[7] This reaction is typically performed using excess POCl₃, which can also act as the solvent. Careful control of the workup procedure is essential due to the highly exothermic and hazardous reaction of excess POCl₃ with water.

Experimental Protocol: Step 2

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
4-Hydroxy-7-chloro-8-methylquinoline (I)193.6340.07.75 gStarting material
Phosphorus oxychloride (POCl₃)153.33~5 eq per OH~37 mL (61.3 g)Reagent and solvent; use in excess
Dichloromethane (DCM)84.93-As neededExtraction solvent
Ice18.02-As neededFor quenching
Saturated Sodium Bicarbonate (NaHCO₃)84.01-As neededFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying agent

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-hydroxy-7-chloro-8-methylquinoline (I) (7.75 g, 40.0 mmol).

  • Chlorination: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, ~37 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110°C) using an oil bath and maintain for 3-4 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup (Quenching):

    • Allow the reaction mixture to cool to room temperature.

    • CRITICAL STEP: Prepare a large beaker (e.g., 2 L) with a substantial amount of crushed ice and water. Place this beaker in a secondary container (ice bath).

    • Slowly and dropwise, add the reaction mixture to the vigorously stirred ice-water slurry. This is a highly exothermic process that releases HCl gas. Maintain the temperature of the quenching mixture below 20°C by controlling the rate of addition.

  • Neutralization and Extraction:

    • Once the addition is complete, carefully neutralize the acidic aqueous slurry by the slow portion-wise addition of solid sodium bicarbonate or by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield 4,7-dichloro-8-methylquinoline (Intermediate II).

Expected Outcome:

  • Appearance: White to pale yellow solid.

  • Yield: 80-90%.

  • Characterization (for Intermediate II):

    • Molecular Formula: C₁₀H₇Cl₂N[8]

    • Molecular Weight: 212.08 g/mol [8]

    • InChIKey: RQZPQJSDRNYOBI-UHFFFAOYSA-N[8]

    • Confirm structure using ¹H NMR, ¹³C NMR, and MS.

PART 3: Synthesis of this compound (Final Product)

Principle: Nucleophilic Aromatic Substitution (SNAr)

The final step is a nucleophilic aromatic substitution (SNAr) reaction.[9] The quinoline ring is "activated" towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This effect is most pronounced at the 2- and 4-positions. The 4-chloro substituent is an excellent leaving group, which is readily displaced by a suitable nucleophile.[10] In this protocol, an ammonia source is used as the nucleophile. The reaction is typically conducted under heat, and often in a sealed vessel to maintain a sufficient concentration of the volatile ammonia.

Experimental Protocol: Step 3

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
4,7-Dichloro-8-methylquinoline (II)212.0830.06.36 gStarting material
Ammonium Hydroxide (28-30% solution)35.05-~60 mLAmmonia source, use in large excess
Ethanol (or Phenol)46.07-~30 mLSolvent (Phenol can be a catalyst)
Dichloromethane (DCM)84.93-As neededExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)84.01-As neededFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying agent

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a sealed tube or a Parr reactor), combine 4,7-dichloro-8-methylquinoline (II) (6.36 g, 30.0 mmol), ethanol (30 mL), and concentrated ammonium hydroxide solution (60 mL). Alternative: Phenol can be used as a solvent/catalyst instead of ethanol, which may facilitate the reaction.

  • Amination: Seal the vessel tightly and heat the mixture in an oil bath at 120-140°C for 12-24 hours. The internal pressure will increase, so ensure the reaction vessel is rated for these conditions.

  • Monitor the reaction by TLC (a more polar product should be formed).

  • Workup:

    • Cool the reaction vessel to room temperature before carefully opening it in a well-ventilated fume hood.

    • Transfer the reaction mixture to a separatory funnel and dilute with water (100 mL).

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to yield pure this compound.

Expected Outcome:

  • Appearance: Solid.

  • Yield: Moderate to good.

  • Characterization (Final Product):

    • Molecular Formula: C₁₀H₉ClN₂

    • Molecular Weight: 192.65 g/mol

    • ¹H NMR: Expect characteristic signals for the quinoline ring protons, the methyl group singlet, and a broad singlet for the amino protons. The aromatic region will show distinct splitting patterns for the protons on the chlorinated ring.

    • ¹³C NMR: Expect signals corresponding to the 10 carbons of the quinoline scaffold.

    • MS (ESI): Expect [M+H]⁺ at m/z = 193.05.

G cluster_workflow Experimental Workflow start Start: 3-Chloro-2-methylaniline step1 Step 1: Gould-Jacobs Reaction - Add Diethyl ethoxymethylenemalonate - Heat to 110-120°C start->step1 step2 Thermal Cyclization - Add to hot Diphenyl Ether (240-250°C) step1->step2 step3 Isolation of Intermediate I - Precipitate with Heptane - Filter and Dry step2->step3 intermediate1 Intermediate I: 4-Hydroxy-7-chloro-8-methylquinoline step3->intermediate1 step4 Step 2: Chlorination - React with excess POCl3 - Reflux at ~110°C intermediate1->step4 step5 Quench & Workup - Add to ice-water (CAUTION!) - Neutralize with NaHCO3 - Extract with DCM step4->step5 step6 Isolation of Intermediate II - Dry, Concentrate - Recrystallize step5->step6 intermediate2 Intermediate II: 4,7-Dichloro-8-methylquinoline step6->intermediate2 step7 Step 3: Amination - React with NH4OH in sealed vessel - Heat to 120-140°C intermediate2->step7 step8 Workup & Purification - Cool and open vessel (CAUTION!) - Extract with DCM - Column Chromatography step7->step8 end Final Product: This compound step8->end

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Chloro-2-methylaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure. Avoid inhalation and contact with skin and eyes.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water in a highly exothermic reaction, releasing toxic HCl gas. Handle with extreme care under anhydrous conditions. The quenching procedure must be performed slowly by adding the POCl₃ mixture to ice, never the other way around. Ensure adequate cooling and vigorous stirring during the quench.

  • High-Temperature Reactions: The thermal cyclization step is performed at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.

  • Pressure Reactions: The final amination step is conducted in a sealed vessel and will generate significant internal pressure upon heating. Use a vessel that is properly rated for the expected temperature and pressure, and do not exceed its limits. Allow the vessel to cool completely to room temperature before opening.

References

  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. RSC Advances, 9(38), 21969-21978.
  • BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
  • Dave, M.A., Desai, N.S., & Naidu, A.V. (Year not available). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society.
  • Biotage. (Date not available). AN056 Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia.
  • Parra-Falcón, Z., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 28(10), 4141.
  • Parra-Falcón, Z., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. PubMed Central.
  • Rojas, R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(14), 3290.
  • Szakács, Z., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4296.
  • LookChem. (Date not available). 7-chloro-4-hydroxy-8-methylquinoline. LookChem.
  • PubChem. (Date not available). 4-Amino-7-chloroquinoline.
  • Corigliano, F., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
  • Stanovnik, B., et al. (1981). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 18(2), 359-362.
  • PubChem. (Date not available). 7-Chloro-4-hydroxyquinoline.
  • Sigma-Aldrich. (2026). 4-Amino-7-chloroquinoline. Sigma-Aldrich Product Page.
  • Trade Science Inc. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • Jiang, Y., et al. (2025). α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ethyl 7,8-dimethoxy-4-oxo-1,4-dihydropyrimido[4,5-b]quinoline-2-carboxylate.
  • Catalano, A., et al. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
  • ChemicalBook. (2025). 4-Chloro-8-aminoquinoline. ChemicalBook.
  • ChemicalBook. (Date not available). 8-Methylquinoline(611-32-5) 1H NMR. ChemicalBook.
  • Khan, K. M., et al. (2013). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 25(10), 5785-5788.
  • Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)

Sources

Application Notes and Protocols for the Purification of Crude 4-Amino-7-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the purification of crude 4-Amino-7-chloro-8-methylquinoline, a key intermediate in pharmaceutical and materials science research. The protocols detailed herein are designed to be adaptable and are grounded in established principles of organic chemistry, ensuring both scientific integrity and practical applicability in a laboratory setting.

Introduction: The Importance of Purity for this compound

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds, including antimalarials, anticancer agents, and anti-inflammatory drugs. The precise arrangement of the amino, chloro, and methyl groups on the quinoline core dictates its physicochemical properties and biological activity. Therefore, obtaining this compound in high purity is paramount for accurate downstream applications, such as in vitro and in vivo studies, and for ensuring the integrity of subsequent synthetic steps.

Common impurities in the crude product may include unreacted starting materials, byproducts from side reactions, and residual solvents. The choice of purification strategy will depend on the nature and quantity of these impurities, as well as the desired final purity of the compound. This guide outlines three primary purification techniques: Acid-Base Extraction , Recrystallization , and Column Chromatography .

I. Acid-Base Extraction: A First-Pass Purification Strategy

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. This compound possesses a basic amino group, which can be protonated to form a water-soluble salt. This property allows for its separation from neutral or acidic impurities.

Principle of the Method

The basic amino group of this compound can be protonated by an aqueous acid (e.g., hydrochloric acid) to form an ammonium salt. This salt is ionic and therefore soluble in the aqueous phase. Neutral organic impurities will remain in the organic phase, while acidic impurities can be subsequently removed by washing the organic layer with a base.

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated this compound will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the desired compound.

  • Basification and Re-extraction: Combine the acidic aqueous extracts. To regenerate the neutral amine, slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) with stirring until the solution is basic (pH > 8). The deprotonated this compound will precipitate out of the solution or form an oily layer. Extract the product back into a fresh portion of the organic solvent (e.g., dichloromethane).

  • Washing and Drying: Wash the organic layer with water and then with brine to remove any residual salts. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified compound.

Visualizing the Workflow: Acid-Base Extraction

AcidBaseExtraction crude Crude this compound in Organic Solvent sep_funnel1 Separatory Funnel: Add 1 M HCl crude->sep_funnel1 organic_impurities Organic Layer: Neutral Impurities sep_funnel1->organic_impurities Separate aqueous_amine Aqueous Layer: Protonated Amine sep_funnel1->aqueous_amine Separate sep_funnel2 Separatory Funnel: Add 1 M NaOH, then Organic Solvent aqueous_amine->sep_funnel2 aqueous_salts Aqueous Layer: Salts sep_funnel2->aqueous_salts Separate organic_purified Organic Layer: Purified Amine sep_funnel2->organic_purified Separate final_product Purified This compound organic_purified->final_product Evaporate Solvent

Caption: Workflow for Acid-Base Extraction.

II. Recrystallization: For High Purity Crystalline Product

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.

Solvent Selection: The Critical Step

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at an elevated temperature (usually the boiling point of the solvent).

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For quinoline derivatives, common solvents include alcohols (ethanol, methanol) and ketones (acetone). Mixed solvent systems, such as ethanol-water, can also be effective. A small-scale solvent screening is highly recommended to determine the optimal solvent for your specific crude product.

Solvent Advantages Disadvantages
Ethanol Good for moderately polar compounds.May have high solubility at room temperature, leading to lower yields.
Methanol Similar to ethanol, but more polar.Can also lead to lower yields due to significant solubility at cooler temperatures.
Acetone A more polar aprotic solvent.Lower boiling point may not provide a large enough solubility differential.
Ethanol/Water The addition of water as an anti-solvent can significantly decrease solubility at lower temperatures, improving yield.The compound may "oil out" if the solvent composition is not optimized.
Protocol for Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven or desiccator to remove all traces of the solvent.

Visualizing the Workflow: Recrystallization

Recrystallization crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystals Crystal Formation cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration pure_crystals Pure Crystals vacuum_filtration->pure_crystals mother_liquor Mother Liquor (Impurities in Solution) vacuum_filtration->mother_liquor

Caption: General Recrystallization Workflow.

III. Column Chromatography: For Difficult Separations

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, which is a basic compound, special considerations are necessary to achieve good separation on silica gel.

Addressing the Challenge of Basic Compounds on Silica Gel

The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine, is often added to the mobile phase (typically 0.5-2%). Alternatively, basic alumina can be used as the stationary phase.

Protocol for Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent. For compounds with poor solubility in the eluent, a "dry loading" technique is recommended. This involves dissolving the compound, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder, which is then added to the top of the column.

  • Elution: Start with a non-polar solvent system and gradually increase the polarity. The progress of the separation is monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis: Collect fractions of a consistent volume. Spot each fraction on a TLC plate to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Suggested Mobile Phase Systems (to be optimized by TLC)
  • Dichloromethane/Methanol with 1% Triethylamine

  • Ethyl Acetate/Hexane with 1% Triethylamine

  • Chloroform/Methanol with 1% Triethylamine

Visualizing the Workflow: Column Chromatography

ColumnChromatography start Crude Sample load Load onto Silica Gel Column start->load elute Elute with Solvent Gradient (+ Triethylamine) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Column Chromatography Workflow.

IV. Purity Assessment

After purification, it is essential to assess the purity of the this compound. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining purity and quantifying any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of crude this compound can be effectively achieved using a combination of the techniques described in these application notes. The choice of method will depend on the specific impurities present and the desired final purity. For a first-pass purification to remove non-basic impurities, acid-base extraction is a robust choice. For achieving high crystalline purity, recrystallization is the preferred method, provided a suitable solvent is identified. For complex mixtures or when high purity is critical, column chromatography offers the best resolution. It is often beneficial to use these techniques in combination, for example, an initial acid-base extraction followed by recrystallization or column chromatography.

References

  • Benchchem. (n.d.). Purifying Quinoline Aldehydes by Column Chromatography - Technical Support Center.
  • Benchchem. (n.d.). Purification of Quinoline Derivatives - Technical Support Center.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Benchchem. (n.d.). Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine - Technical Support Center.
  • Wikipedia. (n.d.). Acid–base extraction.
  • (n.d.). Acid base extraction flow chart.
  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
  • RA College. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
  • (n.d.). Liquid/liquid Extraction.
  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.
  • Google Patents. (n.d.). Process for preparing 4-amino-7-chloro-quinoline.
  • Benchchem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Dave, M. A., Desai, N. S., & Naidu, A. V. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline.
  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • Sigma-Aldrich. (n.d.). 4-Amino-7-chloroquinoline AldrichCPR 1198-40-9.
  • ChemicalBook. (n.d.). This compound-3-carboxylic acid.
  • Chemsrc. (n.d.). 7-Chloro-8-methylquinoline | CAS#:78941-93-2.
  • Santa Cruz Biotechnology. (n.d.). 7-Chloro-8-methylquinoline | CAS 78941-93-2.

Application Note & Protocol Guide: Quantitative Analysis of 4-Amino-7-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for 4-Amino-7-chloro-8-methylquinoline

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development. As with any potent bioactive molecule, the ability to accurately and reliably quantify this compound is a cornerstone of quality control, pharmacokinetic studies, and stability testing. This document provides a detailed guide to the development and validation of analytical methods for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The selection of an analytical technique is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and the nature of potential impurities. This guide will focus on three widely applicable techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section will not only provide a step-by-step protocol but also delve into the scientific rationale behind the methodological choices, ensuring a robust and defensible analytical approach.

All proposed methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3][4][5]

Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for the quantification of this compound in various sample matrices, including bulk drug substance and formulated products.

Scientific Rationale for Method Design

The proposed Reverse-Phase HPLC (RP-HPLC) method separates compounds based on their polarity. This compound, with its aromatic rings and polar amino group, is well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid in the mobile phase, such as formic acid or trifluoroacetic acid, serves to protonate the basic nitrogen atoms in the quinoline ring and the amino group. This protonation ensures consistent interaction with the stationary phase and improves peak shape by minimizing tailing. UV detection is selected based on the chromophoric nature of the quinoline ring system, which is expected to exhibit strong absorbance in the UV region.

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Validation Start Weigh Analyte Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Start->Dissolve Stock Prepare Stock Solution Dissolve->Stock Dilute Create Calibration Standards & QC Samples Stock->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition Detect->Data Integrate Peak Integration Data->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte CalCurve->Quantify Validate Method Validation (ICH Q2(R2)) Quantify->Validate Report Final Report Validate->Report

Caption: Workflow for HPLC method development and validation.

Detailed Protocol: RP-HPLC Quantification

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (or trifluoroacetic acid).

  • This compound reference standard.

2. Chromatographic Conditions (Starting Point):

Parameter Recommended Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
Gradient 20% B to 80% B over 15 min To ensure elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C For reproducible retention times.
Injection Vol. 10 µL To be optimized based on sensitivity.

| Detection λ | ~254 nm or DAD scan 200-400 nm | Quinoline systems typically absorb in this range. A DAD allows for selection of the optimal wavelength. |

3. Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is a good starting point.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve in diluent, and dilute to a concentration within the calibration range.

4. System Suitability: Before sample analysis, inject a mid-concentration standard multiple times (n=5) to ensure the system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.995.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation (ICH Q2(R2) Framework)

A full validation of the developed method is crucial to ensure its reliability.[6][7][8]

Validation ParameterPurpose & General Approach
Specificity To ensure the signal is from the analyte of interest. Analyze blank matrix, placebo, and spiked samples. Peak purity analysis using a DAD is recommended.
Linearity To demonstrate a proportional relationship between concentration and response. Analyze at least 5 concentration levels.
Range The interval between the upper and lower concentrations where the method is precise, accurate, and linear.[9]
Accuracy The closeness of the measured value to the true value. Perform recovery studies by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Often determined based on signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Often determined based on signal-to-noise ratio (e.g., 10:1).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[10] For this compound, its applicability depends on its thermal stability and volatility. Derivatization may be required to improve its chromatographic properties.

Scientific Rationale for Method Design

This method separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer provides highly specific detection and structural information, which is invaluable for impurity profiling and confirmation of identity. An electron ionization (EI) source is proposed, as it provides reproducible fragmentation patterns that can be compared to spectral libraries.

Experimental Workflow: GC-MS Method Development

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Processing & Quantification Start Weigh Analyte Dissolve Dissolve in Solvent (e.g., Dichloromethane) Start->Dissolve Derivatize Derivatization (Optional) (e.g., Silylation) Dissolve->Derivatize Dilute Prepare Standards & Samples Derivatize->Dilute Inject Inject into GC Dilute->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Data Data Acquisition Detect->Data ExtractIon Extract Ion Chromatogram Data->ExtractIon Integrate Peak Integration ExtractIon->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Confirm Confirm Identity (Mass Spectrum) Quantify->Confirm Report Final Report Confirm->Report

Caption: Workflow for GC-MS method development and analysis.

Detailed Protocol: GC-MS Quantification

1. Instrumentation and Materials:

  • GC system with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Analytical balance, volumetric flasks, and syringes.

  • High-purity helium.

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile).

  • This compound reference standard.

  • Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary.

2. GC-MS Conditions (Starting Point):

Parameter Recommended Condition Rationale
Injector Temp. 280 °C To ensure rapid volatilization.
Carrier Gas Helium at 1.0 mL/min (constant flow) Inert carrier gas.
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min) To separate the analyte from solvent and potential impurities.
Transfer Line 280 °C To prevent condensation before the MS source.
Ion Source Electron Ionization (EI) at 70 eV Standard for generating reproducible spectra.
Source Temp. 230 °C Standard operating temperature.

| Mass Scan Range | 50-500 amu | To cover the mass of the analyte and its fragments. |

3. Sample Preparation and Derivatization:

  • Prepare a stock solution of the reference standard and samples in a volatile solvent like dichloromethane.

  • Derivatization (if needed): The primary amine may cause peak tailing. To mitigate this, a silylation reaction can be performed. To a dried aliquot of the sample, add the silylating reagent (e.g., BSTFA) and heat (e.g., 70°C for 30 min) to form the more volatile trimethylsilyl (TMS) derivative.

  • Prepare calibration standards by diluting the derivatized (or underivatized) stock solution.

4. Data Analysis and Quantification:

  • Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

  • Choose a prominent and specific ion from the mass spectrum of this compound for quantification (quantifier ion) and one or two additional ions for confirmation (qualifier ions).

  • Generate a calibration curve by plotting the peak area of the quantifier ion against concentration.

  • The validation principles outlined for HPLC (Specificity, Linearity, Accuracy, Precision, etc.) are equally applicable to the GC-MS method.

Part 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with significant UV absorbance.[11] It is best suited for pure samples or simple mixtures where interfering substances do not absorb at the analytical wavelength.

Scientific Rationale for Method Design

This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The quinoline ring system in this compound is a strong chromophore, making it an ideal candidate for UV-Vis analysis. The choice of solvent is critical, as it can influence the absorption spectrum. An acidic solution (e.g., 0.1 M HCl) is often used to ensure the complete protonation of the analyte, leading to a consistent and reproducible spectrum.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Solution Preparation cluster_uvvis Spectrophotometric Analysis cluster_analysis Data Analysis Start Weigh Analyte Dissolve Dissolve in Solvent (e.g., 0.1 M HCl) Start->Dissolve Stock Prepare Stock Solution Dissolve->Stock Dilute Create Calibration Standards Stock->Dilute Scan Determine λmax (Scan 200-400 nm) Dilute->Scan Using one standard Blank Zero with Solvent Blank Scan->Blank Measure Measure Absorbance of Standards & Samples at λmax Blank->Measure CalCurve Plot Absorbance vs. Concentration Measure->CalCurve Regression Perform Linear Regression CalCurve->Regression Quantify Calculate Sample Concentration Regression->Quantify Report Final Report Quantify->Report

Caption: Workflow for quantification by UV-Vis spectrophotometry.

Detailed Protocol: UV-Vis Quantification

1. Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, and pipettes.

  • Reagent grade hydrochloric acid.

  • This compound reference standard.

2. Method Development:

  • Solvent Selection: Prepare a dilute solution of the analyte in different solvents (e.g., methanol, ethanol, 0.1 M HCl, 0.1 M NaOH) to observe the effect on the absorption spectrum. 0.1 M HCl is a good starting point.

  • Determination of λmax: Prepare a solution of known concentration (e.g., 10 µg/mL) in the chosen solvent. Scan the solution from 400 nm to 200 nm against a solvent blank. The wavelength of maximum absorbance (λmax) should be used for quantification.

3. Preparation of Solutions (using 0.1 M HCl as the solvent):

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl.

  • Calibration Standards: Prepare a series of at least five standards by diluting the stock solution to cover a range where absorbance is between 0.1 and 1.0 (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Preparation: Prepare the sample solution in 0.1 M HCl to a final concentration that falls within the calibration range.

4. Measurement and Quantification:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the solvent blank (0.1 M HCl).

  • Measure the absorbance of each calibration standard and the sample solution.

  • Create a calibration curve by plotting absorbance versus concentration. The curve should be linear with an r² ≥ 0.995.

  • Calculate the concentration of the sample using the equation of the line from the linear regression.

Summary and Method Comparison

The choice of analytical method depends on the specific application.

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (with good separation)Very High (mass-based detection)Low (prone to interference)
Sensitivity Good to HighVery High (especially in SIM mode)Moderate
Sample Throughput ModerateModerateHigh
Cost ModerateHighLow
Best For Routine QC, purity analysis, stability studiesImpurity identification, trace analysis, confirmationQuick assay of pure substance, simple formulations
Limitations Requires soluble, non-volatile analytesRequires volatile, thermally stable analytes (or derivatization)Not suitable for complex mixtures

Conclusion

This guide provides a comprehensive framework for developing and validating robust analytical methods for the quantification of this compound. For most applications in a drug development setting, RP-HPLC with UV detection offers the best balance of specificity, sensitivity, and versatility. GC-MS serves as a powerful complementary technique for structural confirmation and trace-level impurity analysis, provided the analyte exhibits suitable thermal properties. UV-Vis spectrophotometry remains a valuable tool for rapid analysis of pure materials.

Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the generation of reliable and defensible data, which is the bedrock of pharmaceutical quality and safety.[7][8]

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023).
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • LCGC North America. (2014).
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PMC - NIH. (2023).
  • Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.).
  • International Journal of Research and Review. (2025).
  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
  • ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline.
  • Sigma-Aldrich. (n.d.). 4-Amino-7-chloroquinoline AldrichCPR 1198-40-9.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 4-chloro-N,N-dimethylquinolin-7-amine: HPLC vs. GC-MS.

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 4-Amino-7-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Promise of the 4-Aminoquinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Within this class, 4-aminoquinoline derivatives have attracted significant attention for their potential as anticancer agents, an interest largely sparked by the repurposing of the well-known antimalarial drug, chloroquine.[2] These compounds are known to interfere with critical cellular processes that are frequently dysregulated in cancer, such as autophagy, cell cycle progression, and apoptosis.[1][2]

The 7-chloro substitution on the quinoline ring is a key feature found in many biologically active molecules, including chloroquine, and is often crucial for their therapeutic effects. The specific compound, 4-Amino-7-chloro-8-methylquinoline , represents an intriguing but underexplored molecule for cancer research. While public domain data on this specific derivative is limited, its structural similarity to a well-studied class of anticancer compounds provides a strong rationale for its investigation.

This guide provides a comprehensive framework for exploring the anticancer applications of this compound. By leveraging established methodologies and mechanistic insights from closely related analogs, we present detailed protocols to assess its cytotoxic activity, elucidate its mechanism of action, and guide its development as a potential therapeutic agent.

PropertyValueSource
IUPAC Name 7-chloro-8-methylquinolin-4-amineSigma-Aldrich
CAS Number 948293-41-2Sigma-Aldrich
Molecular Formula C₁₀H₉ClN₂-
Molecular Weight 192.65 g/mol -
Structure (Image of structure)-

II. Proposed Mechanism of Action: Autophagy Inhibition

A primary mechanism by which 4-amino-7-chloroquinoline derivatives, such as chloroquine, exert their anticancer effects is through the inhibition of autophagy.[2] Autophagy is a cellular self-digestion process that cancer cells often exploit to survive metabolic stress and chemotherapy. These compounds, being weak bases, accumulate in the acidic environment of lysosomes. This accumulation raises the lysosomal pH, which in turn inhibits the fusion of autophagosomes with lysosomes.[2] The blockage of this final, critical step of autophagy leads to a buildup of dysfunctional autophagosomes and cellular waste, ultimately triggering apoptotic cell death.

G cluster_cell Cancer Cell cluster_drug_action Drug Action cluster_outcome Outcome stress Metabolic Stress (e.g., Hypoxia, Nutrient Deprivation) autophagosome Autophagosome Formation stress->autophagosome induces autolysosome Autolysosome (Fusion) autophagosome->autolysosome fuses with lysosome Lysosome lysosome->autolysosome degradation Degradation & Recycling autolysosome->degradation survival Cell Survival degradation->survival promotes drug 4-Amino-7-chloro- 8-methylquinoline drug->lysosome Accumulates & Raises pH block->degradation INHIBITS accumulation Autophagosome Accumulation apoptosis Apoptotic Cell Death accumulation->apoptosis triggers

Caption: Proposed mechanism via autophagy inhibition.

III. Experimental Workflow & Protocols

The systematic evaluation of a novel compound's anticancer potential follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_invitro Cytotoxicity cluster_mechanistic Mechanism of Action compound Compound Synthesis & Characterization invitro In Vitro Screening (IC50 Determination) compound->invitro sar SAR Studies & Lead Optimization compound->sar mechanistic Mechanistic Studies invitro->mechanistic If active invivo In Vivo Efficacy (Animal Models) mechanistic->invivo Promising results cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis western_blot Western Blot (e.g., for LC3-II) mechanistic->western_blot invivo->sar

Caption: General experimental workflow for anticancer assessment.[1]

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is the foundational experiment to determine the compound's effective dose range and calculate the half-maximal inhibitory concentration (IC₅₀).[3]

Rationale: The MTT assay is chosen for its reliability, high throughput, and its ability to provide quantitative data on the dose-dependent effects of the test compound. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is accomplished by mitochondrial dehydrogenases of metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.[3]

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[4]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression. Many anticancer agents induce cell death by causing arrest at specific checkpoints (G1, S, or G2/M phase).

Rationale: By staining DNA with a fluorescent dye like Propidium Iodide (PI), the cellular DNA content can be quantified by flow cytometry. This allows for the identification of the proportion of cells in each phase of the cell cycle, revealing any compound-induced cell cycle arrest.[5]

Materials:

  • 6-well plates

  • Cancer cells and complete medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2.5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.[5] Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their morphology.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated samples to the vehicle control.

IV. Benchmarking: Cytotoxicity of Related 4-Amino-7-Chloroquinoline Derivatives

While specific data for this compound is not widely published, the activity of structurally related compounds provides a valuable benchmark for expected potency.

CompoundCancer Cell LineActivity (GI₅₀/IC₅₀ in µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[6]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)> 50[6]
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23)MDA-MB-468 (Breast)~1.5 (Estimated from graph)[7]
7-chloro-4-aminoquinoline-benzimidazole Hybrid (Compound 5d )HuT78 (T-cell lymphoma)0.4[8]
7-chloro-4-aminoquinoline-benzimidazole Hybrid (Compound 5d )THP-1 (Leukemia)0.6[8]
7-chloroquinoline-pyrazoline Hybrid (Compound 30 )SR (Leukemia)0.05[9]
7-chloroquinoline-pyrazoline Hybrid (Compound 31 )HOP-92 (Non-Small Cell Lung)0.23[9]

Note: GI₅₀ (Growth Inhibition 50) and IC₅₀ (Inhibitory Concentration 50) are closely related metrics of compound potency.

V. Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated and potent anticancer activity. The protocols and data presented here provide a robust starting point for its comprehensive evaluation. Based on the activity of its close analogs, it is hypothesized that this compound may act as an inhibitor of autophagy and induce cell cycle arrest or apoptosis in various cancer cell lines.

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating cytotoxicity against the NCI-60 panel of human cancer cell lines to identify sensitive cancer types.[7]

  • Mechanism of Action Studies: Beyond autophagy, investigating effects on key signaling pathways (e.g., PI3K/Akt, MAPK) and potential molecular targets.[10]

  • In Vivo Efficacy: Assessing the antitumor activity and pharmacokinetic properties of the compound in preclinical animal models.[2]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency, selectivity, and drug-like properties.[2]

VI. References

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. Available at:

  • BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. Available at:

  • BenchChem. (2025). Technical Whitepaper: Unlocking the Anticancer Potential of 4-Aminoquinoline Derivatives. Available at:

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at:

  • Vangapandu, V. R., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6273. Available at: [Link]

  • Kaur, K., & Jain, M. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7659-7662. Available at: [Link]

  • Ahmad, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. Available at: [Link]

  • Perin, N., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(16), 4945. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Available at:

  • Rhone-Poulenc S.A. (1979). Process for preparing 4-amino-7-chloro-quinoline. Canadian Patent No. CA1171861A. Available at:

  • Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 25(23), 5637. Available at: [Link]

  • Kumar, A., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 28(1), 115187. Available at: [Link]

  • Abdel-Gawad, S. M., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(1), 3-11. Available at: [Link]

  • Insuasty, A., et al. (2015). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 20(4), 6499-6517. Available at: [Link]

  • Musso, L., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 12(2), 81. Available at: [Link]

  • Casini, A., et al. (2017). Amino- And chloro-8-hydroxyquinolines and Their Copper Complexes as Proteasome Inhibitors and Antiproliferative Agents. Metallomics, 9(10), 1439-1446. Available at: [Link]

  • Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1133612. Available at: [Link]

Sources

protocol for docking studies of 4-Amino-7-chloro-8-methylquinoline with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Docking Studies of 4-Amino-7-chloro-8-methylquinoline with Target Proteins For: Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between a small molecule and its macromolecular target.[1][2] This guide presents a comprehensive, field-proven protocol for conducting molecular docking studies on this compound, a compound belonging to the versatile quinoline class of pharmacophores known for a wide spectrum of biological activities.[3][4] As a Senior Application Scientist, this document moves beyond a simple checklist, explaining the causality behind each experimental choice to ensure a robust and self-validating workflow. We will cover the entire pipeline, from intelligent target selection and rigorous molecule preparation to the execution of docking simulations and critical post-docking analysis and validation.

Foundational Strategy: Target Selection and Rationale

The success of any docking study is predicated on the selection of a biologically relevant and structurally sound protein target. The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing efficacy as antimalarial, anticancer, and neuroprotective agents.[3][5][6] Therefore, the choice of target protein should be guided by the intended therapeutic application of this compound.

Potential Target Classes for this compound:

  • Antimalarial Targets: In Plasmodium falciparum, 4-aminoquinolines are known to interfere with heme detoxification in the parasite's food vacuole.[7] A primary target is the heme detoxification protein . Additionally, mutations in the chloroquine-resistance transporter (PfCRT) are linked to resistance, making it another crucial target for study.[7]

  • Anticancer Targets: Quinoline derivatives have been shown to inhibit various protein kinases.[8] A logical starting point would be to investigate kinases implicated in cancer cell proliferation, such as Tyrosine-protein kinase c-Src or Serine/threonine-protein kinase STK10 .[8][9]

  • Neuroprotective Targets: Certain 4-amino-7-chloroquinoline compounds have been identified as agonists of Nuclear receptor related 1 protein (Nurr1 or NR4A2) , a key regulator in the survival of dopaminergic neurons, making it a promising target for Parkinson's disease research.[5]

For this protocol, we will proceed with a generic workflow applicable to any selected target. The researcher must first acquire a high-resolution 3D structure of their chosen protein, typically from the RCSB Protein Data Bank (PDB).

Pre-Docking Workflow: Preparation of Macromolecule and Ligand

The fidelity of docking predictions is directly dependent on the quality of the input structures.[10] This preparation phase is arguably the most critical step in the entire protocol. Its purpose is to clean and prepare the raw structural files to be biochemically accurate representations for the simulation.

Protein Preparation Protocol

A raw PDB file is an experimental snapshot and is not immediately ready for docking. It often contains non-essential molecules (e.g., water, ions) and lacks hydrogen atoms, which are critical for defining interactions.[11]

Step-by-Step Methodology:

  • Obtain and Inspect the Receptor Structure: Download the PDB file for the target protein. Visualize the structure in a molecular viewer (e.g., UCSF Chimera, PyMOL, Discovery Studio) to check for completeness, such as missing residues or loops. If significant portions are missing, homology modeling may be required, though this introduces its own set of validation challenges.[12]

  • Clean the PDB File:

    • Remove all crystallographic water molecules. While some water molecules can be critical for binding (bridging waters), their inclusion requires advanced docking protocols. For a standard approach, they are removed.[13]

    • Remove all co-crystallized ligands, ions, and cofactors not essential to the binding interaction being studied. The original ligand can be saved separately to define the binding site later.[13]

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.

  • Add Hydrogen Atoms: PDB files from X-ray crystallography typically do not include hydrogen atoms. These must be added to satisfy valencies and correctly model hydrogen bonds. It is crucial to add polar hydrogens, which are those bonded to electronegative atoms like oxygen and nitrogen.[14]

  • Assign Atomic Charges: The docking software's scoring function relies on electrostatic calculations. Therefore, partial charges must be assigned to each atom of the protein. Common charge sets include Kollman for proteins.[15]

  • Finalize for Docking: Save the prepared protein in a format required by the docking software, such as PDBQT for AutoDock Vina. This format includes charge information and atom types.[16]

Diagram: Protein Preparation Workflow

G PDB 1. Download PDB Structure Clean 2. Remove Water, Ions, & Co-crystallized Ligands PDB->Clean Isolate target Hydrogens 3. Add Polar Hydrogens Clean->Hydrogens Correct protonation Charges 4. Assign Kollman Charges Hydrogens->Charges Enable electrostatics Save 5. Save as PDBQT File Charges->Save Finalize receptor

Caption: Workflow for preparing a target protein for docking.

Ligand Preparation Protocol

The ligand, this compound, must also be converted from a 2D representation into a three-dimensional, energy-minimized structure with appropriate chemical properties.

Step-by-Step Methodology:

  • Obtain 2D Structure: The structure of this compound can be obtained from databases like PubChem (CID 94711).[17] Use a chemical drawing tool like ChemDraw to create a 2D structure file.

  • Convert to 3D and Energy Minimize: Convert the 2D structure into a 3D conformation.[18] This initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer.[19]

  • Assign Atomic Charges: Assign partial charges to the ligand atoms. Gasteiger charges are commonly used for small molecules and are suitable for docking studies.[15]

  • Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore different conformations (flexibility) within the binding site. Most software automatically detects rotatable bonds, but it's good practice to verify this.[15]

  • Finalize for Docking: Save the prepared ligand in the required format (e.g., PDBQT), which now contains the 3D coordinates, charges, and information on rotatable bonds.[18]

Diagram: Ligand Preparation Workflow

G PubChem 1. Obtain 2D Structure (PubChem CID: 94711) Convert3D 2. Convert to 3D & Energy Minimize (MMFF94) PubChem->Convert3D Generate conformer Charges 3. Assign Gasteiger Charges Convert3D->Charges Calculate electrostatics Torsions 4. Define Rotatable Bonds Charges->Torsions Define flexibility Save 5. Save as PDBQT File Torsions->Save Finalize ligand

Caption: Workflow for preparing the ligand for docking.

The Docking Simulation: Predicting the Binding Mode

With the protein and ligand prepared, the next step is to perform the docking calculation. We will use AutoDock Vina as our reference software due to its accuracy, speed, and widespread use in academia.[20][21]

Defining the Search Space: The Grid Box

Molecular docking programs perform a search within a user-defined space.[22] This is done by defining a "grid box" that encompasses the target binding site.

  • Rationale: The grid box confines the search algorithm to the region of interest, saving immense computational time. Its size is critical: too small, and it may clip valid binding poses; too large, and the search becomes inefficient and less accurate.

  • Procedure: The grid box is defined by its center coordinates (X, Y, Z) and its dimensions. The most reliable way to position the grid is to center it on the position of a co-crystallized ligand from the original PDB file.[13] The dimensions should be large enough to allow the ligand to rotate and translate freely within the pocket, typically with a 10-15 Å buffer around the known ligand space.

Execution and Parameters

AutoDock Vina uses a configuration file that specifies the input files and search parameters.

  • Key Parameters:

    • receptor: Path to the prepared protein PDBQT file.

    • ligand: Path to the prepared ligand PDBQT file.

    • center_x, center_y, center_z: Coordinates for the grid box center.

    • size_x, size_y, size_z: Dimensions of the grid box in Angstroms.

    • exhaustiveness: Controls the thoroughness of the conformational search. Higher values (e.g., 16, 32) increase the probability of finding the true energy minimum but take longer. A value of 8 is a reasonable starting point.

    • num_modes: The number of binding modes (poses) to generate.[11]

Diagram: Overall Docking Workflow

G cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis Prot_Prep Prepared Protein (receptor.pdbqt) Grid Define Grid Box (Binding Site) Prot_Prep->Grid Lig_Prep Prepared Ligand (ligand.pdbqt) Lig_Prep->Grid Vina Execute AutoDock Vina Grid->Vina Results Analyze Poses & Scores Vina->Results Validation Validate Protocol Results->Validation

Caption: High-level overview of the molecular docking pipeline.

Post-Docking Analysis and Validation: Ensuring Trustworthiness

Generating results is only half the battle; interpreting and validating them is what provides scientific value.[23] A docking score without context is meaningless.

Analysis of Docking Results
  • Binding Affinity (Docking Score): The primary output is a score that estimates the binding free energy (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.[24] The top-ranked poses (those with the lowest energy scores) are of the most interest.[23]

  • Pose Visualization: The generated binding modes must be visually inspected.[25] Load the prepared protein and the output ligand poses into a molecular viewer. Analyze the top-scoring pose for plausible interactions.

  • Interaction Analysis: Identify the specific interactions between the ligand and protein residues. Key interactions to look for include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often the main driver of binding.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups. Tools like LigPlot+, PDBSum, or the interaction analysis features within Discovery Studio and Maestro can generate 2D diagrams of these interactions.[25][26]

Protocol Validation: A Self-Validating System

A docking protocol must be validated to ensure it can reliably reproduce known binding modes.[27]

  • Redocking (Primary Validation): If the target protein structure was solved with a co-crystallized ligand, the best way to validate the docking protocol is to perform "redocking".[28]

    • Extract the native ligand from the PDB file.

    • Prepare it as described in Section 2.2.

    • Dock it back into the prepared protein using the exact same protocol (grid box, parameters).

    • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[27]

  • Cross-Docking with Known Binders: If a co-crystal structure is unavailable, an alternative is to dock a set of known active and inactive compounds for that target. A valid protocol should ideally score the active compounds significantly better than the inactive ones.[12][29]

Data Presentation: Summarizing Key Findings

Docking results should be summarized in a clear, quantitative format to allow for easy comparison and interpretation.

Table 1: Hypothetical Docking Results for this compound

Target Protein (PDB ID)Top Docking Score (kcal/mol)RMSD of Redocked Native Ligand (Å)Key Interacting ResiduesPredicted Interactions
PfCRT (e.g., 6MRV)-8.51.35Lys76, Met74, Asn326H-Bond, Hydrophobic
c-Src Kinase (e.g., 3G6H)-9.21.18Glu310, Asp404, Met341H-Bond, Pi-Alkyl
Nurr1 (e.g., 4R6W)-7.91.62Arg515, His487, Phe511H-Bond, Pi-Pi Stacking

Note: Data in this table is illustrative and does not represent actual experimental results.

Conclusion

This application note provides a detailed and scientifically grounded protocol for conducting molecular docking studies of this compound. By adhering to this workflow—emphasizing rigorous preparation, appropriate parameterization, and mandatory validation—researchers can generate reliable and insightful predictions of ligand-protein interactions. Molecular docking is a powerful computational microscope, but its results are predictive.[24] The hypotheses generated from these in-silico studies should always serve as a guide for further experimental validation, such as in-vitro binding assays or cell-based functional assays, to confirm the computational findings.

References

  • Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial.
  • Pradeep, H. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. LinkedIn.
  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysics Reviews, 9(2), 91-102. Available at: [Link]

  • Various Authors. (2022). How to validate the molecular docking results? ResearchGate. Available at: [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. SpringerLink.
  • Sawhney, S. K., & Singh, M. (2020). Molecular docking software's applications and basic challenges faced: a review. Journal of Applied Pharmaceutical Science and Research.
  • Various Authors. (2021). How can I validate docking result without a co-crystallized ligand? ResearchGate. Available at: [Link]

  • Various Authors. (2021). How to validate molecular docking results with no proper crystal structure?? ResearchGate. Available at: [Link]

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
  • Sgobba, M. (n.d.). Molecular Docking Tutorial.
  • The Bioinformatics Coach. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • The Research Companion. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

  • Pagadala, N. S., et al. (2025). Software for Molecular Docking: A review. ResearchGate. Available at: [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]

  • Kellenberger, E. (2010). DOCKING TUTORIAL. Strasbourg Summer School on Chemoinformatics.
  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Available at: [Link]

  • Rehman, M. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Available at: [Link]

  • Mori, M., et al. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. AIP Publishing. Available at: [Link]

  • Labenski, M. T., et al. (2009). Protein Electrophile-Binding Motifs: Lysine-Rich Proteins Are Preferential Targets of Quinones. Chemical Research in Toxicology, 22(10), 1644-1652. Available at: [Link]

  • Unknown Author. (n.d.). STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES. AWS. Available at: [Link]

  • Ganesh, W. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. Available at: [Link]

  • Kumar, R., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 3. Available at: [Link]

  • Al-Ostath, A. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(19), 6825. Available at: [Link]

  • Various Authors. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Available at: [Link]

  • Pratama, M. R. F., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. Available at: [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Available at: [Link]

  • D'Alessandro, S., et al. (2022). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 15(12), 1561. Available at: [Link]

  • Westwood, I. M., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Malaria Journal, 17(1), 295. Available at: [Link]

  • Moon, Y., & Lee, M. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(12), 1165-1176. Available at: [Link]

  • Madrid, P. B., et al. (2006). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 50(12), 4046-4058. Available at: [Link]

  • Sedić, M., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(13), 3971. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinoline. PubChem. Available at: [Link]

  • CADD and OMICS Group. (2018). Predicting protein targets for drug-like compounds using transcriptomics. bioRxiv. Available at: [Link]

Sources

Developing Cell-Based Assays for 4-Amino-7-chloro-8-methylquinoline Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The versatile nature of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of biological activity. The compound 4-Amino-7-chloro-8-methylquinoline belongs to this promising class of molecules. Its structural similarity to known bioactive 4-amino-7-chloroquinolines suggests potential as a therapeutic agent, particularly in oncology.[2][3] The addition of an 8-methyl group may influence the compound's steric and electronic properties, potentially altering its target specificity and efficacy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate a suite of cell-based assays to characterize the biological activity of this compound. We will proceed with a logical, tiered approach, beginning with foundational cytotoxicity screening and progressing to more complex mechanistic studies. The causality behind experimental choices will be explained, and each protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Part 1: Foundational Activity Screening - A Tiered Approach

A systematic investigation of a novel compound's cellular effects begins with a broad assessment of its impact on cell viability and proliferation. This initial screening phase is crucial for determining the potency of this compound and for selecting appropriate cell lines and concentration ranges for subsequent, more detailed mechanistic studies.

Strategic Selection of Cell Lines

The choice of cell lines is a critical first step that will profoundly influence the relevance of the experimental outcomes.[4][5] A well-considered panel of cell lines should be employed to gain a broad understanding of the compound's activity spectrum.

Key Considerations for Cell Line Selection:

  • Relevance to Disease: Select cell lines that are representative of the intended therapeutic area. Given the known anticancer potential of quinoline derivatives, a panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) is recommended.[6]

  • Genetic Background: Include cell lines with well-characterized genetic backgrounds, such as known mutations in key oncogenes (e.g., KRAS, BRAF) or tumor suppressor genes (e.g., TP53), as these can influence drug sensitivity.

  • Expression of Potential Targets: Based on the activity of structurally similar compounds, consider cell lines with varying expression levels of potential targets, such as receptor tyrosine kinases (e.g., EGFR).[7]

  • Inclusion of a Non-Transformed "Normal" Cell Line: To assess for selective cytotoxicity, it is essential to include a non-cancerous cell line (e.g., human fibroblasts) in your screening panel.[6] This provides an early indication of the compound's therapeutic index.

Recommended Starting Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive
A549 Lung CarcinomaKRAS mutation
HCT116 Colorectal CarcinomaWild-type and p53-null variants available
K562 Chronic Myelogenous LeukemiaSuspension cell line, BCR-ABL positive
MRC-5 Normal Human Fetal Lung FibroblastNon-transformed control
Experimental Workflow for Foundational Screening

The initial screening will follow a logical progression from determining basic cytotoxicity to understanding the compound's effect on cell proliferation.

G cluster_0 Tier 1: Foundational Screening Select Cell Panel Select Cell Panel MTT Assay MTT Assay Select Cell Panel->MTT Assay Determine Cytotoxicity (IC50) Select Concentrations Select Concentrations MTT Assay->Select Concentrations Apoptosis & Cell Cycle Assays Apoptosis & Cell Cycle Assays Select Concentrations->Apoptosis & Cell Cycle Assays Elucidate Mechanism of Action

Caption: Tiered approach for foundational screening.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8]

Materials:

  • Selected cell lines

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[8][10]

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., sigmoidal dose-response curve).[11][12]

ParameterDescription
IC50 (Half Maximal Inhibitory Concentration) The concentration of this compound required to inhibit the metabolic activity of a cell population by 50%. A lower IC50 value indicates higher potency.[12]

Part 2: Mechanistic Elucidation - Unraveling the Mode of Action

Once the cytotoxic potential of this compound is established, the next critical step is to investigate the underlying mechanism of cell death. The primary modes of action for many anticancer agents are the induction of apoptosis (programmed cell death) and/or the disruption of the cell cycle.

Experimental Workflow for Mechanistic Studies

Based on the IC50 values obtained from the MTT assay, select two or three concentrations (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for these more detailed mechanistic assays.

G cluster_1 Tier 2: Mechanistic Elucidation Apoptosis Assays Annexin V/PI Staining Caspase-Glo 3/7 Assay Determine Induction of Apoptosis Determine Induction of Apoptosis Apoptosis Assays->Determine Induction of Apoptosis Cell Cycle Analysis Propidium Iodide Staining Identify Cell Cycle Arrest Identify Cell Cycle Arrest Cell Cycle Analysis->Identify Cell Cycle Arrest

Caption: Workflow for mechanistic studies.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the selected concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[14]

Data Interpretation:

The cell population will be differentiated into four quadrants:

  • Annexin V- / PI- (Lower Left): Live, healthy cells

  • Annexin V+ / PI- (Lower Right): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells

  • Annexin V- / PI+ (Upper Left): Necrotic cells

Protocol: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of these caspases.[15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[16]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16]

  • Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[16]

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.[16]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Analysis:

A significant increase in luminescence in treated cells compared to the vehicle control indicates the induction of apoptosis via the activation of executioner caspases.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer compounds exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from proliferating.[17] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in each phase based on their DNA content.[18]

Materials:

  • Propidium Iodide staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[18]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[1]

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[17]

Data Interpretation:

An accumulation of cells in a specific phase of the cell cycle in treated samples compared to controls suggests that this compound induces cell cycle arrest at that checkpoint.

Part 3: Target Validation and Signaling Pathway Analysis

Based on the known mechanisms of other quinoline derivatives, it is plausible that this compound may exert its effects by modulating key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt and EGFR pathways. Western blotting is a powerful technique to investigate the phosphorylation status, and therefore the activation state, of key proteins within these pathways.

Putative Signaling Pathways

G cluster_2 Putative Signaling Pathways EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival 4-ACMQ This compound 4-ACMQ->EGFR Inhibition? 4-ACMQ->Akt Inhibition?

Caption: Putative signaling pathways affected by this compound.

Protocol: Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for assessing the phosphorylation of key signaling proteins such as Akt and EGFR.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-EGFR (Tyr1068), anti-total EGFR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for a short duration (e.g., 30 minutes, 1 hour, 4 hours) to capture changes in signaling. Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein to normalize for loading.

Data Analysis:

Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in treated cells compared to controls indicates inhibition of the signaling pathway.

Conclusion

This application note provides a structured and comprehensive guide for the initial characterization of this compound's cellular activity. By following this tiered approach, from broad cytotoxicity screening to detailed mechanistic studies of apoptosis, cell cycle, and key signaling pathways, researchers can generate a robust data package to evaluate the therapeutic potential of this novel compound. The emphasis on proper experimental design, inclusion of controls, and thoughtful data analysis will ensure the generation of high-quality, reliable, and reproducible results, which are fundamental to the drug discovery and development process.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Statistical methods and software for the analysis of highthroughput reverse genetic assays using flow cytometry readouts. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(6), 354-360.
  • Krstulović, L., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(18), 5605.
  • Dialnet. (2016). Dysregulation and detection methods of EGFR in oral cancer. A narrative review. Retrieved from [Link]

  • Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Merck Millipore. (n.d.). Troubleshooting Western Blots. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Western Blot Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Quora. (2024, January 20). How to do the statistical analysis of data collected from the SRB cell viability assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal. Retrieved from [Link]

  • El-Sayed, O. M. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Journal of Drug Delivery and Therapeutics, 11(5), 143-151.
  • faCellitate. (2023, January 10). How to choose the right cell line for your experiments. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • ResearchGate. (2014, December 2). How do I statistically compare cell proliferation rates?. Retrieved from [Link]

Sources

large-scale synthesis of 4-Amino-7-chloro-8-methylquinoline for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Scalable Synthesis of 4-Amino-7-chloro-8-methylquinoline for Preclinical Drug Development

Abstract This application note provides a comprehensive, step-by-step protocol for the large-scale synthesis of this compound, a key heterocyclic scaffold for the development of novel therapeutic agents. The quinoline core is central to numerous pharmaceuticals, most notably antimalarial drugs like chloroquine, and strategic substitution on this ring system allows for the fine-tuning of biological activity.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists, offering a reliable pathway to produce multi-gram quantities of the target compound with high purity, suitable for preclinical evaluation.[4][5] The synthetic strategy is based on the classical Gould-Jacobs reaction, followed by chlorination and subsequent amination.[6][7] We emphasize safety, in-process controls, and rigorous analytical characterization to ensure the production of a well-characterized compound ready for the next stage of drug discovery.

Synthetic Strategy Overview

The selected synthetic route is a robust, three-step process designed for scalability and reliability. The strategy leverages commercially available starting materials to construct the quinoline core, followed by functional group manipulations to install the desired chloro and amino substituents.

  • Step 1: Gould-Jacobs Cyclization. The synthesis begins with the reaction of 3-chloro-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM). This condensation is followed by a high-temperature intramolecular cyclization to form the quinoline ring system, yielding 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylic acid ethyl ester.[6][8]

  • Step 2: Saponification and Decarboxylation. The resulting ester is saponified to the corresponding carboxylic acid, which is then thermally decarboxylated to yield 4-hydroxy-7-chloro-8-methylquinoline. This intermediate is crucial for the subsequent installation of the key functional groups.

  • Step 3: Chlorination and Amination. The 4-hydroxy group is converted to a more reactive 4-chloro group using phosphoryl chloride (POCl₃). The resulting 4,7-dichloro-8-methylquinoline is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with a suitable ammonia source to selectively install the amino group at the C4 position, yielding the final product. The higher reactivity of the C4-chloro substituent compared to the C7-chloro is a well-established principle in quinoline chemistry.[9][10]

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product A 3-Chloro-2-methylaniline Step1 Step 1: Gould-Jacobs Cyclization A->Step1 B Diethyl Ethoxymethylenemalonate (DEEM) B->Step1 Step2 Step 2: Saponification & Decarboxylation Step1->Step2 Step3 Step 3: Chlorination & Amination Step2->Step3 Product This compound (High Purity for Preclinical Studies) Step3->Product

Sources

Application Note: Comprehensive Structural Elucidation of 4-Amino-7-chloro-8-methylquinoline using Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed framework for the structural analysis and characterization of 4-Amino-7-chloro-8-methylquinoline, a substituted quinoline of interest in medicinal chemistry and drug development. We present optimized protocols for high-resolution mass spectrometry (HRMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This note emphasizes the causal logic behind experimental parameter selection and offers a systematic approach to data interpretation, ensuring confident structural verification and purity assessment for researchers and scientists in the pharmaceutical industry.

Introduction

Quinoline scaffolds are privileged structures in pharmacology, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern on the quinoline ring system is critical, as it profoundly dictates the molecule's biological activity and pharmacokinetic properties. This compound (Figure 1) is a heterocyclic compound whose precise structural integrity must be confirmed before its use in further research or development pipelines. Advanced analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose, providing orthogonal and complementary data for unambiguous structure elucidation.[3] This guide details field-proven methodologies for applying these techniques to the title compound.

Figure 1: Structure of this compound Chemical structure of this compound (Note: This is a placeholder image. The actual structure is C10H9ClN2)

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For polar, nitrogen-containing heterocycles like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.[4][5]

Scientific Principles & Experimental Causality

The analysis will be performed in positive ion mode, as the amino group and quinoline nitrogen are readily protonated to form a stable [M+H]⁺ ion.[6] The presence of two nitrogen atoms dictates that the nominal molecular weight of the neutral molecule will be an even number, a principle known as the "Nitrogen Rule".[7][8] High-resolution mass spectrometry (e.g., using a Time-of-Flight, TOF, or Orbitrap analyzer) is crucial for calculating a precise elemental formula, distinguishing the target compound from potential isobaric impurities.[9] Collision-Induced Dissociation (CID) will be used in tandem MS (MS/MS) experiments to generate characteristic fragment ions, providing further structural confirmation.[5]

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion.

    • Vortex the solution until the sample is fully dissolved.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation & Parameters (Example):

    • Mass Spectrometer: Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 120 – 150 °C.

    • Desolvation Gas Flow (N₂): 600 – 800 L/hr.

    • Desolvation Temperature: 350 – 450 °C.

    • Mass Range: m/z 50 – 500.

    • Acquisition Mode: Full Scan MS and Tandem MS (MS/MS) of the primary [M+H]⁺ ion.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh 1 mg of This compound B Dissolve in 1 mL ACN:H2O (0.1% FA) A->B C Dilute to 1-10 µg/mL B->C D Infuse into ESI Source (+ ion mode) C->D E Acquire Full Scan MS (Detect [M+H]⁺) D->E F Isolate [M+H]⁺ and perform MS/MS (CID) E->F G Confirm Exact Mass of [M+H]⁺ E->G I Analyze Fragmentation Pattern F->I H Propose Elemental Formula G->H NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_data_nmr Spectral Interpretation N_A Weigh 10-15 mg of This compound N_B Dissolve in ~0.6 mL DMSO-d6 N_A->N_B N_C Filter if solids are present N_B->N_C N_D Transfer to NMR Tube N_C->N_D N_E Acquire 1D ¹H Spectrum N_D->N_E N_F Acquire 1D ¹³C Spectrum N_E->N_F N_G Acquire 2D COSY Spectrum N_F->N_G N_J Confirm H-H connectivity using COSY N_G->N_J N_H Assign ¹H signals (Shift, Integration, Multiplicity) N_I Assign ¹³C signals N_H->N_I J J N_I->J N_K Final Structure Verification N_J->N_K

Caption: Workflow for NMR structural elucidation.

Data Interpretation & Predicted Spectra

The structure of this compound has several distinct features that will be evident in the NMR spectra. The aromatic region of the ¹H NMR spectrum will contain signals for the four protons on the quinoline core. The methyl and amino groups will appear as distinct signals.

¹H NMR Predictions (in DMSO-d₆): The protons on the pyridine ring (H-2, H-3) and the benzene ring (H-5, H-6) will form two separate spin systems, which can be confirmed with a COSY experiment. The electron-donating amino group at C-4 will shield H-3 and H-5, while the electron-withdrawing nitrogen and chlorine atoms will deshield adjacent protons. [2]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-2 ~8.2 - 8.4 Doublet (d) 1H Deshielded by adjacent ring nitrogen. [2]Coupled to H-3.
H-3 ~6.4 - 6.6 Doublet (d) 1H Shielded by amino group at C-4. Coupled to H-2.
H-5 ~7.4 - 7.6 Doublet (d) 1H Shielded by amino group. Coupled to H-6.
H-6 ~7.7 - 7.9 Doublet (d) 1H Deshielded by adjacent chlorine at C-7. Coupled to H-5.
-NH₂ ~6.0 - 7.0 Broad Singlet (br s) 2H Exchangeable protons. Chemical shift is concentration dependent.

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | Typical range for an aryl methyl group. |

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments.

¹³C NMR Predictions (in DMSO-d₆): The ¹³C NMR spectrum is expected to show 10 distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The chemical shifts are influenced by the attached atoms and their positions on the heterocyclic ring. [10]

Carbon Assignment Predicted δ (ppm) Rationale
C-2 ~150 - 152 Adjacent to ring nitrogen.
C-3 ~100 - 105 Shielded by amino group.
C-4 ~152 - 155 Attached to amino group.
C-4a ~148 - 150 Quaternary bridgehead carbon.
C-5 ~122 - 125 Aromatic CH.
C-6 ~126 - 129 Aromatic CH.
C-7 ~133 - 136 Attached to chlorine.
C-8 ~125 - 128 Attached to methyl group.
C-8a ~145 - 148 Quaternary bridgehead carbon adjacent to nitrogen.

| -CH₃ | ~15 - 20 | Aliphatic carbon. |

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments.

Conclusion

The combined application of high-resolution mass spectrometry and multinuclear NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. ESI-MS confirms the elemental composition and molecular weight, while ¹H, ¹³C, and 2D NMR techniques provide an unambiguous map of the molecular structure. The protocols and interpretive guidelines detailed in this application note offer a comprehensive and reliable workflow for researchers and drug development professionals to ensure the identity and purity of this and related quinoline derivatives.

References

  • Benchchem.
  • ResearchG
  • Future4200. Chapter 11 - Amines.
  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • Benchchem.
  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • PMC NIH. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
  • Organomation.
  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • University of Leicester.
  • Bruker.
  • Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • ResearchGate.
  • Peris-Vicente, J., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytica Chimica Acta.
  • Wikipedia.
  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines.
  • LibreTexts Chemistry.
  • Clugston, D. M., & MacLean, D. B. MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry.
  • YouTube. Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage.
  • Sigma-Aldrich. This compound AldrichCPR.
  • PMC NIH.
  • PubMed.

Sources

Application Notes and Protocols for the In Vivo Formulation of 4-Amino-7-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation Challenges of a Novel Quinoline Derivative

4-Amino-7-chloro-8-methylquinoline represents a promising scaffold in medicinal chemistry, with potential applications suggested by the activities of structurally related quinoline derivatives in various therapeutic areas.[1][2][3] However, the successful in vivo evaluation of this and similar compounds is critically dependent on overcoming the significant hurdle of poor aqueous solubility. The quinoline core, coupled with chloro and methyl substitutions, suggests a lipophilic nature, which often translates to limited bioavailability when administered orally in a simple aqueous suspension.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for preclinical in vivo studies. We will delve into the rationale behind selecting appropriate excipients and vehicle systems, and provide detailed, step-by-step protocols for preparing formulations suitable for oral gavage and intravenous administration. The overarching goal is to develop a stable, homogenous formulation that enhances the solubility and absorption of the compound, thereby ensuring reliable and reproducible experimental outcomes.

Physicochemical Properties and Formulation Considerations

While specific experimental data for this compound is not widely available, we can infer its likely properties based on structurally similar compounds such as 7-chloro-8-methylquinoline and 4-amino-7-chloroquinoline.[6][7]

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight ~192.65 g/mol Moderate molecular weight, should not inherently limit absorption.
XLogP3 Likely > 3Indicates high lipophilicity and poor aqueous solubility.[6]
Aqueous Solubility Predicted to be lowThe primary challenge to overcome for good bioavailability.
pKa Basic (due to the amino group)Solubility may be pH-dependent, potentially higher in acidic conditions.
Physical Form Likely a solid at room temperature.Requires solubilization or suspension for administration.

Given its predicted low aqueous solubility, direct administration of this compound in an aqueous vehicle is likely to result in poor absorption and high variability in animal studies. Therefore, formulation strategies aimed at enhancing solubility are essential.

Formulation Strategies for Poorly Soluble Compounds

The choice of formulation strategy depends on the intended route of administration, the required dose, and the physicochemical properties of the compound. For early-stage in vivo studies, the following approaches are commonly employed:

  • Solutions: Completely dissolving the compound in a vehicle is the ideal scenario as it ensures dose uniformity and maximizes the potential for absorption. This often requires the use of co-solvents, surfactants, or complexing agents.

  • Suspensions: If the compound cannot be fully dissolved at the desired concentration, a uniform suspension can be used. The particle size of the compound is critical in this case, with smaller particles generally leading to faster dissolution and better absorption.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance oral bioavailability by promoting dissolution in the gastrointestinal tract and facilitating absorption via lymphatic pathways.[4]

The following sections provide detailed protocols for developing solution and suspension formulations suitable for common preclinical routes of administration.

Experimental Protocols

Protocol 1: Formulation for Oral Gavage (Solution/Suspension)

Oral gavage is a common method for administering compounds to rodents in preclinical studies.[8][9] This protocol provides a tiered approach, starting with simple aqueous vehicles and progressing to more complex systems as needed to achieve a suitable formulation.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • Tween® 80

  • Carboxymethylcellulose sodium (Na-CMC)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Magnetic stirrer and stir bars

  • Homogenizer (optional, for suspensions)

  • pH meter

  • Appropriate vials and syringes

  • Gavage needles

Workflow for Oral Formulation Development:

Caption: Tiered approach to oral formulation development.

Step-by-Step Protocol:

  • Vehicle Preparation (0.5% Na-CMC with 0.1% Tween® 80):

    • To 90 mL of purified water, slowly add 0.5 g of Na-CMC while stirring vigorously to prevent clumping.[9]

    • Continue stirring until the Na-CMC is fully hydrated and the solution is clear. This may take several hours.

    • Add 0.1 mL of Tween® 80 and stir until fully dispersed.

    • Add purified water to a final volume of 100 mL.

  • Solubility Assessment (Tier 1):

    • Accurately weigh 5-10 mg of this compound into a glass vial.

    • Add the prepared vehicle in small increments (e.g., 100 µL) while vortexing to assess solubility.

    • If the compound dissolves at the target concentration, proceed to characterization. If not, a suspension or an alternative vehicle is necessary.

  • Preparation of a Suspension:

    • Accurately weigh the required amount of this compound for the desired final concentration.

    • If the particle size is large, gently triturate the compound to a fine powder using a mortar and pestle.

    • In a small vial, add a small amount of the vehicle to the powdered compound to create a paste (levigation).[9]

    • Gradually add the remaining vehicle while stirring continuously.

    • If necessary, use a homogenizer to ensure a uniform and fine suspension.

    • Continuously stir the suspension during dosing to ensure homogeneity.

  • Alternative Vehicle Systems (if a solution is required):

    • Co-solvent System: Prepare a vehicle of PEG 400 and water (e.g., 30:70 v/v). Attempt to dissolve the compound in this mixture. The ratio can be adjusted based on solubility.

    • Cyclodextrin Formulation: Prepare a 20-40% (w/v) solution of HP-β-CD in water. Add the compound and stir, sonicate, or gently heat to facilitate complexation and dissolution.

  • Final Formulation Characterization:

    • Visually inspect the final formulation for clarity (solutions) or uniformity (suspensions).

    • Measure and record the pH. For oral administration, a pH between 3 and 8 is generally well-tolerated.

    • Assess the stability of the formulation over the expected duration of the experiment.

Administration:

  • Administer the formulation using a suitably sized gavage needle.[10][11] The volume administered should be based on the animal's body weight (typically 5-10 mL/kg for mice and rats).[9]

  • Ensure the formulation is at room temperature before dosing.

Protocol 2: Formulation for Intravenous Injection (Solution)

Intravenous (IV) administration requires a sterile, clear solution with a physiologically compatible pH. Suspensions are generally not suitable for IV injection due to the risk of embolism.

Materials:

  • This compound

  • Sterile Water for Injection (WFI)

  • Dimethyl sulfoxide (DMSO)

  • Solutol® HS 15 (or other suitable solubilizing agent)

  • Sterile saline (0.9% NaCl)

  • Sterile filters (0.22 µm)

  • Sterile vials, syringes, and needles

Workflow for Intravenous Formulation Development:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 4-Amino-7-chloro-8-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions to address common challenges encountered during the synthesis of 4-Amino-7-chloro-8-methylquinoline, a key intermediate in pharmaceutical development. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction yields and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing logical workflows to diagnose and solve common problems.

Issue 1: Low or No Yield of the Desired this compound

Question: My reaction has resulted in a very low yield, or I am unable to isolate the target compound. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of this compound can stem from several factors, from the initial quinoline ring formation to the final amination step. A systematic approach is crucial for identifying the root cause.

Troubleshooting Workflow: Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_synthesis Which synthetic route was used? (e.g., Gould-Jacobs, Combes, Doebner-von Miller) start->check_synthesis gould_jacobs Gould-Jacobs Pathway check_synthesis->gould_jacobs Gould-Jacobs combes Combes/Conrad-Limpach Pathway check_synthesis->combes Combes/Conrad-Limpach doebner Doebner-von Miller Pathway check_synthesis->doebner Doebner-von Miller gj_condensation Incomplete Condensation of Aniline and Malonate Ester? gould_jacobs->gj_condensation combes_condensation Incomplete Condensation of Aniline and β-Diketone? combes->combes_condensation doebner_carbonyl Polymerization of α,β-unsaturated carbonyl? doebner->doebner_carbonyl amination_step Troubleshoot Final Amination Step sol_amination Verify purity of 4,7-dichloro-8-methylquinoline. Use an excess of the amine nucleophile. Increase reaction temperature (sealed vessel may be required). Consider a palladium-catalyzed C-N coupling for less reactive amines. amination_step->sol_amination gj_cyclization Inefficient Thermal Cyclization? gj_condensation->gj_cyclization No sol_gj_condensation Verify purity of 3-chloro-2-methylaniline. Use slight excess of diethyl ethoxymethylenemalonate. Increase reaction time/temperature (100-130°C). gj_condensation->sol_gj_condensation Yes gj_chlorination Poor Chlorination of 4-hydroxyquinoline? gj_cyclization->gj_chlorination No sol_gj_cyclization Ensure high temperature (250-300°C) is reached. Use high-boiling point solvent (e.g., Dowtherm A, diphenyl ether). Consider microwave-assisted synthesis for better control. gj_cyclization->sol_gj_cyclization Yes gj_chlorination->amination_step No sol_gj_chlorination Use fresh POCl₃. Ensure reaction is anhydrous. Increase reflux time. gj_chlorination->sol_gj_chlorination Yes combes_cyclization Inefficient Acid-Catalyzed Cyclization? combes_condensation->combes_cyclization No sol_combes_condensation Check purity of aniline and β-diketone. Use an effective acid catalyst (e.g., H₂SO₄, PPA). combes_condensation->sol_combes_condensation Yes combes_cyclization->amination_step No sol_combes_cyclization Increase catalyst concentration. Consider a stronger dehydrating agent like polyphosphoric ester (PPE). combes_cyclization->sol_combes_cyclization Yes doebner_oxidant Inefficient Oxidant? doebner_carbonyl->doebner_oxidant No sol_doebner_carbonyl Slowly add the α,β-unsaturated carbonyl to the heated acidic aniline solution. Consider a biphasic solvent system to reduce polymerization. doebner_carbonyl->sol_doebner_carbonyl Yes doebner_oxidant->amination_step No sol_doebner_oxidant Ensure sufficient oxidant (e.g., arsenic acid, nitrobenzene) is used. Monitor for the disappearance of the dihydroquinoline intermediate. doebner_oxidant->sol_doebner_oxidant Yes

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanations:

  • For Gould-Jacobs Synthesis:

    • Condensation Step: The initial reaction between the aniline and the malonic ester derivative is crucial. Impurities in the aniline can inhibit this reaction. Driving the reaction to completion by removing the ethanol byproduct under reduced pressure can improve the yield of the anilidomethylenemalonate intermediate.[1]

    • Thermal Cyclization: This step requires high temperatures, often above 250°C, to facilitate the 6-electron electrocyclization.[1][2] Insufficient heating will result in a low yield of the quinoline ring. High-boiling point solvents like diphenyl ether are often used to achieve these temperatures.[2] Microwave-assisted synthesis can offer more precise temperature control and shorter reaction times.[1][3]

  • For Combes Synthesis:

    • This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5][6] Low yields can often be attributed to incomplete condensation or cyclization.[7] The choice and concentration of the acid catalyst are critical. While sulfuric acid is common, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective dehydrating agents.[4][7] Steric hindrance on either the aniline or the β-diketone can also negatively impact the yield.[7]

  • For Doebner-von Miller Synthesis:

    • A primary challenge in this synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to tar formation and significantly reduces the yield.[8][9] This can be mitigated by the slow addition of the carbonyl compound to the acidic aniline solution or by using a biphasic solvent system.[8][9][10] The choice of both Brønsted and Lewis acid catalysts can also influence the reaction rate and selectivity.[8][11]

  • Final Amination Step:

    • The nucleophilic aromatic substitution (SNAr) of the 4-chloro group with an amine is generally efficient. However, low yields can occur due to:

      • Poor quality of the starting 4,7-dichloro-8-methylquinoline: Ensure the precursor is pure.

      • Insufficient amine: Using an excess of the amine can drive the reaction to completion.[12]

      • Inadequate temperature: Heating is often required, sometimes in a sealed vessel, to facilitate the substitution.[13]

Issue 2: Significant Byproduct Formation

Question: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of the desired compound. What are the common side reactions, and how can I minimize them?

Answer: Byproduct formation is a common challenge in quinoline synthesis. The nature of the byproducts often depends on the chosen synthetic route.

Common Side Reactions and Mitigation Strategies
Synthetic RouteCommon Side Reaction(s)Mitigation Strategies
Gould-Jacobs Formation of regioisomers with asymmetrically substituted anilines.[2]Carefully select the starting aniline to avoid ambiguity in the cyclization position. If unavoidable, expect to perform careful chromatographic separation.
Combes Formation of regioisomers with unsymmetrical β-diketones.The regioselectivity is influenced by steric and electronic factors.[4] Optimization of the acid catalyst and reaction temperature may favor the desired isomer.[7]
Doebner-von Miller Tar and polymer formation from the α,β-unsaturated carbonyl.[8][9]Slow addition of reagents, use of a biphasic solvent system, and careful temperature control.[8][9]
Doebner-von Miller Formation of partially hydrogenated quinoline derivatives (dihydro- or tetrahydroquinolines).[9]Ensure a sufficient amount of a suitable oxidizing agent is used to drive the final aromatization step to completion.[9][14]
Amination Step Bis-amination (substitution at both 4- and 7-positions).While the 4-position is more reactive, prolonged reaction times or very high temperatures could lead to some substitution at the 7-position. Monitor the reaction progress by TLC or LC-MS to avoid over-reaction.
Troubleshooting Workflow: Byproduct Formation

ByproductTroubleshooting start Significant Byproduct Formation identify_byproduct Characterize Byproducts (NMR, MS) start->identify_byproduct isomers Regioisomers Formed? identify_byproduct->isomers Isomers polymers Tar/Polymer Formation? identify_byproduct->polymers Polymers hydrogenated Partially Hydrogenated Quinolines? identify_byproduct->hydrogenated Reduced Quinolines sol_isomers Optimize catalyst and temperature to influence regioselectivity. Purify using column chromatography. isomers->sol_isomers sol_polymers Implement slow reagent addition. Use a biphasic solvent system. Optimize acid concentration and type. polymers->sol_polymers sol_hydrogenated Increase amount of oxidizing agent. Consider a post-reaction oxidation step. hydrogenated->sol_hydrogenated

Caption: Troubleshooting workflow for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of the quinoline core?

A1: Several named reactions can be used to construct the quinoline scaffold. The Gould-Jacobs reaction is a common and versatile method.[1][15] It proceeds through the following key steps:

  • Condensation: An aniline derivative undergoes a nucleophilic attack on an alkoxymethylenemalonate ester, followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[1][2]

  • Saponification and Decarboxylation: The resulting ester is typically hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the 4-hydroxyquinoline.[15]

Other notable methods include the Combes synthesis (condensation of anilines with β-diketones)[4][16], the Doebner-von Miller reaction (reaction of anilines with α,β-unsaturated carbonyl compounds)[11][17], and the Friedländer synthesis (condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group).[17]

Q2: Why is the 4-position of 4,7-dichloroquinoline more reactive towards nucleophilic substitution than the 7-position?

A2: The chlorine atom at the 4-position of the quinoline ring is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 7-position. This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the attack of a nucleophile at the C4 position. This stabilization is more pronounced for attack at the C4 (para to the nitrogen) and C2 (ortho to the nitrogen) positions.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification strategies depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and has moderate purity, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is often an effective method for obtaining highly pure material.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method. A range of solvent systems, typically hexane/ethyl acetate or dichloromethane/methanol, can be used to separate the desired product from starting materials and byproducts.

  • Acid-Base Extraction: The basicity of the amino group in the final product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the product into the aqueous phase as its salt. The aqueous layer is then basified to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.

Q5: What safety precautions should I take during this synthesis?

A5: Several reagents used in these synthetic routes are hazardous and require careful handling.

  • Phosphorus oxychloride (POCl₃): Used for the chlorination of 4-hydroxyquinolines, POCl₃ is highly corrosive and reacts violently with water. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Strong Acids (H₂SO₄, PPA): These are corrosive and should be handled with care.

  • High Temperatures: The thermal cyclization steps require very high temperatures. Use appropriate heating mantles or oil baths and ensure the glassware is in good condition.

  • Pressure Reactions: Amination reactions may require heating in a sealed pressure vessel. Ensure the vessel is rated for the intended temperature and pressure.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-7-chloro-8-methylquinoline via Gould-Jacobs Reaction

This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction.

  • Step 1: Condensation

    • In a round-bottom flask, combine 3-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

    • Heat the mixture at 120-130°C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the intermediate.

    • Remove the ethanol byproduct under reduced pressure.

  • Step 2: Thermal Cyclization

    • Add a high-boiling point solvent (e.g., diphenyl ether) to the crude intermediate.

    • Heat the mixture to 250°C and maintain this temperature for 30-60 minutes.

    • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry.

  • Step 3: Hydrolysis and Decarboxylation

    • Reflux the crude product from Step 2 in an aqueous solution of sodium hydroxide (10-20%) until hydrolysis is complete (monitor by TLC).

    • Cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid intermediate.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Heat the dried solid above its melting point until the evolution of CO₂ ceases to yield 4-hydroxy-7-chloro-8-methylquinoline.

Protocol 2: Chlorination of 4-Hydroxy-7-chloro-8-methylquinoline
  • Carefully add 4-hydroxy-7-chloro-8-methylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess POCl₃ under reduced pressure.

  • Very carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4,7-dichloro-8-methylquinoline.

Protocol 3: Amination of 4,7-Dichloro-8-methylquinoline
  • Dissolve 4,7-dichloro-8-methylquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO).

  • Add an excess of the desired primary or secondary amine (2-5 eq).

  • Heat the mixture in a sealed pressure vessel at 120-150°C for 6-12 hours.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash the solid. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final this compound derivative.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Combes Quinoline Synthesis. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Química Organica.org. Combes synthesis of quinolines. [Link]

  • PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

Sources

Technical Support Center: Enhancing the Purity of 4-Amino-7-chloro-8-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-7-chloro-8-methylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common purity challenges during the synthesis and purification of these vital compounds. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound derivatives in a direct question-and-answer format.

Question 1: My final product shows significant streaking and poor separation on a silica gel column. What is causing this and how can I improve it?

Answer: Streaking and tailing on silica gel are common issues when purifying basic compounds like quinoline derivatives. This is primarily due to strong interactions between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[1][2] To mitigate this, consider the following strategies:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by incorporating a small amount of a basic modifier into your eluent. A common and effective approach is to add 0.5-2% triethylamine (NEt₃) or pyridine to the solvent system.[2] You can also prepare a slurry of the silica gel with the amine-containing eluent before packing the column.[2]

  • Alternative Stationary Phases: If streaking persists, switching to a different stationary phase is advisable.[1]

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.[1][3]

    • Reversed-Phase Silica (C18): For less polar derivatives, reversed-phase chromatography can be a highly effective method to avoid the issues associated with silica gel.[2]

  • Flow Rate Optimization: Using flash chromatography with applied pressure can reduce the contact time of your compound with the stationary phase, minimizing unwanted interactions.[1]

Question 2: I am observing decomposition of my this compound derivative during column chromatography. How can I prevent this?

Answer: Decomposition on silica gel is often acid-catalyzed. The strategies mentioned for reducing streaking, such as deactivating the silica gel with triethylamine or using alternative stationary phases like alumina, are also effective in preventing decomposition.[1][3] Additionally, consider these approaches:

  • Minimize Contact Time: A faster elution, as achieved with flash chromatography, reduces the time the compound is exposed to the potentially degrading stationary phase.[1]

  • Lower Temperature: If the compound is thermally labile, performing the chromatography in a cold room can slow down the rate of decomposition.[1]

  • Inert Atmosphere: For highly sensitive derivatives, conducting the purification under an inert atmosphere, such as in a glovebox, can prevent oxidation.[2]

Question 3: After synthesis, my crude product is a dark, tarry material. What is the best initial purification step?

Answer: Tar formation is a frequent side reaction in many quinoline syntheses, such as the Skraup synthesis, due to the harsh acidic and oxidizing conditions.[4]

  • Initial Work-up: A common and effective initial purification step is steam distillation. This can help to separate the volatile quinoline derivative from the non-volatile tar.[4] Following distillation, extraction into an organic solvent is typically performed.[4]

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent can be a powerful technique to remove impurities.[5][6][7] Experiment with different solvents or solvent mixtures to find the optimal conditions for crystal formation.

Question 4: I have unreacted starting materials and other small molecule impurities. Are there methods other than chromatography to remove them?

Answer: Yes, scavenger resins can be a highly effective and efficient method for removing specific types of impurities without resorting to chromatography.[8]

  • For Excess Amines: If you have unreacted primary or secondary amine starting materials, isocyanate or sulfonyl chloride functionalized resins are highly effective scavengers.[9] These resins react covalently with the amines, allowing for their removal by simple filtration.[10]

  • For Acidic Impurities: Resins with basic functionalities, such as carbonate or amine groups, can be used to scavenge excess acidic reagents or byproducts.[9]

  • Advantages of Scavenger Resins: This technique simplifies the purification process, reduces solvent usage, and is amenable to automation.[8]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purity and analysis of this compound derivatives.

What are the common impurities I might expect in the synthesis of this compound derivatives?

Common impurities often arise from side reactions during the synthesis. Depending on the synthetic route (e.g., Friedländer, Skraup, Doebner-von Miller), you might encounter:

  • Regioisomers: In syntheses like the Friedländer, the use of unsymmetrical ketones can lead to the formation of different regioisomers.[11]

  • Polymeric material: Harsh reaction conditions, particularly in acid-catalyzed syntheses, can lead to the formation of polymeric tars.[4]

  • Over-alkylation products: In reactions involving N-alkylation, it's possible to get multiple alkyl groups added.

  • Unreacted starting materials: Incomplete reactions will leave starting materials in your crude product.

How can I assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for quantifying the purity of your compound and identifying non-volatile impurities.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives and impurities, GC-MS provides excellent separation and structural information from the mass fragmentation patterns.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your desired product and can help identify impurities by comparing the spectra to known impurity profiles.[7][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[7]

What is the best method for obtaining high-purity crystalline material suitable for X-ray diffraction?

For obtaining high-quality single crystals, slow crystallization techniques are preferred.

  • Slow Evaporation: This involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of well-ordered crystals.[5]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the compound to crystallize out.[5]

  • Vapor Diffusion: A solution of the compound is placed in a chamber with a solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.[5]

  • Anti-solvent Crystallization: An "anti-solvent" (a solvent in which the compound is insoluble) is slowly added to a solution of the compound, causing it to precipitate out as crystals.[5]

Experimental Protocols and Data

Protocol 1: Purification by Column Chromatography with a Basic Modifier

This protocol details the purification of a this compound derivative using silica gel chromatography with triethylamine as a basic modifier to prevent streaking and decomposition.[2]

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (NEt₃)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the solvent mixture. The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (containing 1% NEt₃).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.[1]

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Purification using Scavenger Resins

This protocol describes the use of an isocyanate-functionalized resin to remove unreacted primary or secondary amine starting materials.[9][10]

Materials:

  • Crude reaction mixture containing the desired this compound derivative and excess amine.

  • Isocyanate resin (e.g., 4-Isocyanatophenyl-methyl-poly(styrene-divinylbenzene) resin).[10]

  • Suitable solvent (e.g., Dichloromethane, THF).

  • Reaction vessel with stirring.

  • Filtration apparatus.

Procedure:

  • Resin Addition: To the crude reaction mixture dissolved in a suitable solvent, add the isocyanate scavenger resin (typically 2-3 equivalents relative to the excess amine).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC to observe the disappearance of the amine starting material. Reaction times can vary from a few hours to overnight.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Work-up: Wash the resin with the reaction solvent. The combined filtrate contains the purified product.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the purified this compound derivative.

Data Presentation
Purification MethodTarget ImpurityAdvantagesDisadvantages
Column Chromatography (Silica Gel with NEt₃) Polar impurities, side-productsWidely applicable, good for separating compounds with different polarities.Can lead to decomposition of sensitive compounds, may not be effective for very similar compounds.
Column Chromatography (Alumina) Basic impurities, acid-sensitive compoundsIdeal for basic compounds, less acidic than silica.Can be less efficient for some separations compared to silica.
Recrystallization Soluble impuritiesCan provide very high purity, good for crystalline solids.Yield can be low, requires a suitable solvent system.
Scavenger Resins Excess reagents (amines, acids)Highly specific, simple work-up (filtration), reduces solvent use.Only removes specific types of impurities, cost of resins.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Reaction Mixture chromatography Column Chromatography (Silica or Alumina) start->chromatography recrystallization Recrystallization start->recrystallization scavenger Scavenger Resin start->scavenger hplc HPLC chromatography->hplc recrystallization->hplc scavenger->hplc gcms GC-MS hplc->gcms nmr NMR gcms->nmr end Pure Product nmr->end

Caption: General workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_streaking Streaking on Silica cluster_decomposition Decomposition cluster_reagents Excess Reagents issue Purity Issue Identified add_base Add Basic Modifier (e.g., NEt3) issue->add_base change_phase Change Stationary Phase (e.g., Alumina) issue->change_phase fast_chrom Faster Chromatography issue->fast_chrom low_temp Lower Temperature issue->low_temp scavenger_resin Use Scavenger Resin issue->scavenger_resin solution Improved Purity add_base->solution change_phase->solution fast_chrom->solution low_temp->solution scavenger_resin->solution

Caption: Troubleshooting logic for common purification issues.

References

  • BenchChem. (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Covalent Scavengers for Primary and Secondary Amines. (n.d.).
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
  • Nemez, D., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • Chemical Communications (RSC Publishing). (n.d.). Self-indicating amine scavenger resins.
  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC.
  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • BIOSYNCE. (2025). What chromatographic methods are suitable for quinoline separation?
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • NIH. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 4-chloro-N,N-dimethylquinolin-7-amine: HPLC vs. GC-MS.
  • Google Patents. (n.d.). CA1171861A - Process for preparing 4-amino-7-chloro-quinoline.
  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • BenchChem. (2025). Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459–464.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline.
  • BenchChem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Sigma-Aldrich. (n.d.). 4-Amino-7-chloroquinoline AldrichCPR.
  • PMC - NIH. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery.
  • Fisher Scientific. (n.d.). Sigma Aldrich this compound 1 g | Buy Online.

Sources

Navigating the Scale-Up of 4-Amino-7-chloro-8-methylquinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-7-chloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the scale-up of this important quinoline derivative. As your virtual Senior Application Scientist, I will guide you through the intricacies of this synthesis, offering field-proven insights and robust protocols to ensure a successful and efficient scale-up campaign.

Introduction to the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, especially during scale-up. The most common synthetic route involves three key stages:

  • Gould-Jacobs Reaction: Formation of the quinoline core by reacting 3-chloro-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM).

  • Chlorination: Conversion of the resulting 4-hydroxyquinoline intermediate to 4,7-dichloro-8-methylquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Amination: Nucleophilic aromatic substitution of the 4-chloro group with ammonia to yield the final product.

Each of these stages presents unique challenges when transitioning from laboratory scale to pilot or production scale. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Overcoming Scale-Up Hurdles

This section is structured to address specific problems you may encounter during your experiments.

Part 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for quinoline synthesis, but its high-temperature requirements can lead to challenges in a larger-scale setting.[1][2]

Question 1: We are observing a significant decrease in yield and an increase in tar-like impurities during the scale-up of the Gould-Jacobs cyclization. What is causing this and how can we mitigate it?

Answer: This is a common issue when scaling up high-temperature reactions. The primary culprits are localized overheating and prolonged reaction times at elevated temperatures, which can lead to thermal decomposition of the reactants and products.

Causality Explained: On a larger scale, heat transfer becomes less efficient. Hot spots can develop within the reactor, leading to uncontrolled side reactions and polymerization, resulting in the formation of tar.

Troubleshooting Steps:

  • Optimize Heat Transfer:

    • High-Boiling Point Solvent: The use of a high-boiling point solvent with good thermal conductivity, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), is crucial for maintaining a consistent temperature throughout the reaction mass.[3]

    • Agitation: Ensure efficient and vigorous stirring to promote even heat distribution and prevent the settling of reactants. The type of agitator (e.g., anchor, turbine) should be selected based on the reactor geometry and viscosity of the reaction mixture.

  • Controlled Addition of Reactants:

    • Instead of charging all reactants at once, consider a controlled, slow addition of the aniline-DEEM adduct to the hot solvent. This allows for better management of the exotherm and minimizes the time the reactants are exposed to high temperatures before cyclization.

  • Temperature and Time Optimization:

    • Carefully profile the reaction temperature. While the Gould-Jacobs reaction requires high temperatures for cyclization, it's essential to find the optimal balance.[4] A temperature too high can lead to degradation, while a temperature too low will result in an incomplete reaction.

    • Monitor the reaction progress closely using in-process controls (e.g., HPLC) to determine the optimal reaction time and avoid prolonged heating after the reaction is complete. Microwave-assisted synthesis has shown promise in reducing reaction times and improving yields on a smaller scale, and principles of rapid heating and cooling could be adapted for larger-scale flow reactors.[5]

Question 2: We are facing issues with the regioselectivity of the Gould-Jacobs reaction with our substituted aniline. How can we ensure the desired isomer is the major product?

Answer: Regioselectivity in the Gould-Jacobs reaction is influenced by both electronic and steric factors of the substituents on the aniline ring.

Causality Explained: The cyclization step involves an intramolecular electrophilic attack of the aniline ring onto the enamine intermediate. The position of this attack is directed by the activating or deactivating nature of the substituents and any steric hindrance they may impose.

Troubleshooting Steps:

  • Substituent Effects:

    • The chloro and methyl groups on 3-chloro-2-methylaniline will influence the cyclization. The methyl group is weakly activating, while the chloro group is deactivating but ortho-, para-directing. The interplay of these effects will determine the final product. Fortunately, for this specific starting material, the desired 7-chloro-8-methyl isomer is the sterically and electronically favored product.

  • Reaction Conditions:

    • While less common for controlling regioselectivity in the Gould-Jacobs reaction compared to other quinoline syntheses, adjusting the reaction temperature and time can sometimes influence the ratio of isomers. A lower temperature might favor the thermodynamically more stable product.

Part 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step that introduces a reactive handle for the final amination. However, working with POCl₃ on a large scale requires stringent safety measures and careful control.

Question 3: During the scale-up of the chlorination step with POCl₃, we are experiencing a violent, exothermic reaction upon quenching with water, and the purity of our 4,7-dichloro-8-methylquinoline is low. How can we improve this process?

Answer: The violent reaction during quenching is due to the exothermic hydrolysis of excess POCl₃. Low purity can result from incomplete reaction or the formation of byproducts.

Causality Explained: Phosphorus oxychloride reacts vigorously with water, generating hydrochloric acid and phosphoric acid, releasing a significant amount of heat. If the quench is not controlled, it can lead to a runaway reaction. Incomplete reaction can leave unreacted starting material, while side reactions can generate phosphorylated intermediates.[6]

Troubleshooting Steps:

  • Controlled Quenching:

    • Reverse Quench: Instead of adding water to the reaction mixture, slowly add the reaction mixture to a large volume of ice-cold water or a cooled, stirred aqueous solution of a mild base like sodium bicarbonate. This ensures that the heat generated is effectively dissipated.

    • Temperature Control: Maintain the temperature of the quenching vessel below 25 °C using an ice bath or a cooling jacket.

  • Minimizing Excess POCl₃:

    • While an excess of POCl₃ is often used to drive the reaction to completion, using a large excess on scale-up is not ideal due to the hazardous quench and waste disposal issues.[7] Carefully optimize the stoichiometry of POCl₃. A molar ratio of 1:2 to 1:3 of the hydroxyquinoline to POCl₃ is a good starting point for optimization.

    • Consider using a co-solvent like toluene, which can improve the solubility of the starting material and allow for a more controlled reaction.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by HPLC to ensure complete conversion of the starting material.

    • After quenching, the product can be extracted with a suitable organic solvent. Washing the organic layer with a dilute base solution will remove any acidic impurities.

Question 4: We are concerned about the safety and environmental impact of using large quantities of POCl₃. Are there any greener or safer alternatives for this chlorination?

Answer: While POCl₃ is a very effective and widely used reagent, its hazardous nature is a valid concern. Several alternatives are being explored, although they may require more process development for scale-up.

Alternative Approaches:

  • Vilsmeier-Haack Reagent: A mixture of POCl₃ and DMF can also be used for chlorination and sometimes offers milder reaction conditions. However, the Vilsmeier reagent itself can be thermally unstable, and its preparation is exothermic, requiring careful control.

  • Other Chlorinating Agents: Reagents like thionyl chloride (SOCl₂) can also be used, but they present their own set of handling and safety challenges.

  • Catalytic Methods: Research into catalytic chlorination methods is ongoing, but these are generally not yet robust enough for large-scale industrial production of this type of compound.

For now, careful process control and safety engineering are the most practical solutions for using POCl₃ on a large scale.

Part 3: Amination

The final step introduces the crucial amino group at the 4-position. This reaction is typically a nucleophilic aromatic substitution.

Question 5: Our amination reaction is sluggish, resulting in low yields of this compound. How can we improve the reaction rate and conversion?

Answer: A sluggish amination reaction can be due to several factors, including insufficient temperature, poor solubility, or the purity of the starting materials.

Causality Explained: The nucleophilic aromatic substitution of the 4-chloro group requires activation, which is provided by the electron-withdrawing nature of the quinoline ring system. However, the reaction still requires sufficient energy to overcome the activation barrier.

Troubleshooting Steps:

  • Reaction Temperature:

    • Gradually increase the reaction temperature. Aminations of this type are often carried out at elevated temperatures (e.g., 120-150 °C) in a sealed reactor to maintain pressure.[8]

  • Solvent Selection:

    • The choice of solvent is critical. Solvents like ethanol, isopropanol, or N,N-dimethylformamide (DMF) are commonly used.[9] The solvent should be able to dissolve the starting materials and be stable at the required reaction temperature.

  • Ammonia Source:

    • Using a saturated solution of ammonia in an alcohol or an aqueous ammonia solution under pressure are common methods. The concentration and excess of ammonia can significantly impact the reaction rate.

  • Catalysis:

    • While not always necessary for the highly activated 4-chloroquinoline, the use of a catalyst like copper salts can sometimes accelerate the reaction. However, this adds complexity to the purification process.

Question 6: We are observing the formation of a significant amount of 7-chloro-4-hydroxy-8-methylquinoline as a byproduct during amination. What is the cause, and how can we prevent it?

Answer: The formation of the hydroxy byproduct is due to the hydrolysis of the starting material, 4,7-dichloro-8-methylquinoline.

Causality Explained: The 4-chloro position is highly activated towards nucleophilic attack. If water is present in the reaction mixture, it can act as a nucleophile, leading to hydrolysis. This is often exacerbated by the basic conditions of the amination reaction.

Troubleshooting Steps:

  • Anhydrous Conditions:

    • Ensure all reactants, solvents, and the reactor are thoroughly dried before use. Using anhydrous ammonia and solvents is critical.

  • Inert Atmosphere:

    • Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture.

  • Control of Basicity:

    • While ammonia is the nucleophile, the presence of other bases can promote hydrolysis. If a base is used to scavenge HCl, consider a non-nucleophilic, hindered base.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials for a successful scale-up?

A1: The purity of your starting materials is paramount.

  • 3-chloro-2-methylaniline: Should be free of other isomers, as these can lead to the formation of difficult-to-remove isomeric quinoline impurities.

  • Diethyl ethoxymethylenemalonate (DEEM): Should be of high purity. The presence of unreacted diethyl malonate or triethyl orthoformate can lead to side reactions.

  • Phosphorus Oxychloride (POCl₃): Should be fresh and free from hydrolysis products (HCl and phosphoric acid), which can affect its reactivity.

Q2: What are the key safety considerations for the overall process at scale?

A2: A thorough process safety assessment is crucial.

  • Hazardous Reagents: Handle POCl₃ with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE).[10] Have a plan for quenching and neutralizing any spills.

  • Exothermic Reactions: The Gould-Jacobs cyclization and the quenching of POCl₃ are exothermic. Ensure your reactor has adequate cooling capacity and a reliable temperature monitoring and control system.

  • Pressure Build-up: The amination step is often carried out under pressure. Use a pressure-rated reactor and ensure it is equipped with a pressure relief device.

  • Waste Disposal: Develop a plan for the safe disposal of all waste streams, including the acidic quench solution from the chlorination step and any solvent waste.

Q3: What are the most effective methods for purifying the final product on a large scale?

A3: Recrystallization is the most common and cost-effective method for purifying the final product on a large scale.

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities will either remain in solution or be insoluble at high temperatures. A solvent screen should be performed to identify the optimal solvent or solvent mixture.

  • Crystallization Control: Control the cooling rate to obtain crystals of a desirable size and morphology, which will be easier to filter and wash. Seeding the solution with pure crystals can help to control the crystallization process.

  • Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 7-chloro-4-hydroxy-8-methylquinoline
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge Dowtherm A.

  • Heating: Heat the Dowtherm A to 250 °C with vigorous stirring.

  • Reactant Addition: In a separate vessel, mix 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate (1:1.1 molar ratio) and heat gently to form the enamine intermediate.

  • Cyclization: Slowly add the pre-formed enamine to the hot Dowtherm A. Maintain the temperature at 250 °C for 1-2 hours, monitoring the reaction by HPLC.

  • Work-up: Cool the reaction mixture to below 100 °C and add a non-polar solvent like hexane to precipitate the product. Filter the solid and wash with hexane.

  • Saponification and Decarboxylation: The crude product is then saponified with aqueous NaOH, followed by acidification to precipitate the carboxylic acid intermediate. This intermediate is then decarboxylated by heating in Dowtherm A to yield 7-chloro-4-hydroxy-8-methylquinoline.[3]

Protocol 2: Chlorination of 7-chloro-4-hydroxy-8-methylquinoline
  • Reaction Setup: In a dry, inerted reactor, suspend 7-chloro-4-hydroxy-8-methylquinoline in a suitable solvent like toluene.

  • Reagent Addition: Slowly add phosphorus oxychloride (2-3 equivalents) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (around 100-110 °C) and maintain for 2-4 hours, monitoring by HPLC.

  • Quenching: Cool the reaction mixture and slowly add it to a stirred vessel containing a large excess of ice and water, maintaining the temperature below 25 °C.

  • Work-up: Neutralize the aqueous layer with a base (e.g., sodium carbonate) and extract the product with toluene. Wash the organic layer with water and brine, then dry and concentrate to obtain the crude 4,7-dichloro-8-methylquinoline.

Protocol 3: Amination of 4,7-dichloro-8-methylquinoline
  • Reaction Setup: In a pressure-rated reactor, dissolve 4,7-dichloro-8-methylquinoline in a suitable alcohol (e.g., isopropanol).

  • Ammonia Addition: Add a concentrated solution of ammonia in the alcohol or charge aqueous ammonia.

  • Reaction: Seal the reactor and heat to 120-150 °C. The internal pressure will increase. Maintain the temperature and stir for 6-12 hours, monitoring by HPLC.

  • Work-up: Cool the reactor to room temperature and vent any excess pressure.

  • Purification: Concentrate the reaction mixture and purify the crude product by recrystallization from a suitable solvent to obtain this compound.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause(s) Suggested Solution(s)
Gould-Jacobs: Low yield, tar formationLocalized overheating, prolonged reaction timeUse high-boiling point solvent, improve agitation, controlled reactant addition, optimize temperature and time.
Chlorination: Violent quench, low purityExothermic hydrolysis of excess POCl₃, incomplete reactionControlled reverse quench into ice/water, optimize POCl₃ stoichiometry, monitor reaction completion.
Amination: Sluggish reaction, low yieldInsufficient temperature, poor solubilityIncrease reaction temperature, select appropriate solvent (e.g., ethanol, DMF), ensure sufficient excess of ammonia.
Amination: Hydroxy byproduct formationPresence of water in the reactionUse anhydrous reactants and solvents, conduct the reaction under an inert atmosphere.

Visualizations

Synthetic Pathway

G A 3-chloro-2-methylaniline + Diethyl ethoxymethylenemalonate B 7-chloro-4-hydroxy-8-methylquinoline A->B Gould-Jacobs Reaction (High Temperature) C 4,7-dichloro-8-methylquinoline B->C Chlorination (POCl₃) D This compound C->D Amination (NH₃)

Caption: Overall synthetic route for this compound.

Troubleshooting Workflow: Low Yield in Gould-Jacobs Reaction

G start Low Yield / Tar Formation in Gould-Jacobs Scale-up check_temp Is Temperature Control Uniform? start->check_temp check_agitation Is Agitation Efficient? check_temp->check_agitation Yes improve_heat_transfer Implement High-Boiling Solvent (e.g., Dowtherm A) check_temp->improve_heat_transfer No check_time Is Reaction Time Optimized? check_agitation->check_time Yes improve_agitation Optimize Agitator Type and Speed check_agitation->improve_agitation No optimize_time Use In-Process Controls (HPLC) to Determine Endpoint check_time->optimize_time No controlled_addition Implement Slow, Controlled Addition of Reactants check_time->controlled_addition Yes improve_heat_transfer->check_agitation improve_agitation->check_time optimize_time->controlled_addition end Improved Yield and Purity controlled_addition->end

Caption: Decision tree for troubleshooting low yield in the Gould-Jacobs reaction.

References

  • Nemez, D., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • The Wercs. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Tar Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating one of the most persistent challenges in classical quinoline synthesis: the formation of tar and polymeric byproducts. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize foundational reactions like the Skraup, Doebner-von Miller, and Combes syntheses. Our goal is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of why tar forms and how to strategically prevent it, thereby improving yield, simplifying purification, and ensuring reaction reproducibility.

The Inevitable Nuisance: Understanding Tar Formation

Tar is a catch-all term for a complex, viscous, and often intractable mixture of high-molecular-weight byproducts.[1] In the context of quinoline synthesis, its formation is not random but a direct consequence of the very conditions required to drive the desired cyclization. The primary culprits are the harsh acidic environments, high temperatures, and highly reactive intermediates inherent to these classic name reactions.[1][2]

The core issue often lies in the polymerization of reactive carbonyl compounds, such as α,β-unsaturated aldehydes and ketones (e.g., acrolein formed from glycerol in the Skraup synthesis).[1][3] These intermediates, essential for the reaction, can readily self-condense and polymerize under strong acid catalysis, leading to the characteristic dark, tarry mixtures that plague chemists.[3][4]

Troubleshooting Guides & FAQs

This section directly addresses common issues encountered during specific quinoline syntheses. Each answer is grounded in mechanistic principles to empower you to make informed adjustments to your experimental design.

FAQ 1: The Skraup Synthesis

Question: My Skraup synthesis is violently exothermic and yields a significant amount of black, intractable tar. How can I moderate the reaction and improve the outcome?

Answer: This is the most common challenge with the Skraup synthesis. The reaction's vigor is a direct contributor to tar formation.[1][5] The dehydration of glycerol to the highly reactive intermediate, acrolein, followed by its exothermic reaction with the aniline, can easily run out of control if not properly managed.[6][7]

Here are the key strategies to establish control:

  • Utilize a Chemical Moderator: The addition of a moderating agent is critical. Ferrous sulfate (FeSO₄) is the most common and effective choice. It is believed to act as an oxygen carrier, allowing the final oxidation step to occur more smoothly over a longer period, thus preventing a sudden, intense exotherm.[1][8][9] Boric acid has also been successfully employed for the same purpose.[1][8]

  • Strict Temperature and Reagent Addition Control:

    • Acid Addition: Concentrated sulfuric acid should be added slowly, in portions, with efficient external cooling and vigorous stirring to dissipate heat and prevent localized hotspots.[8]

    • Heating Profile: The reaction should be heated gently to initiate. Once the exotherm begins, external heating should be reduced or removed to maintain control.

  • Consider Milder Oxidizing Agents: While nitrobenzene is the traditional oxidant (and often the solvent), it contributes to the reaction's violence.[5] Arsenic acid is a well-documented, less violent alternative.[1][5] More modern approaches have also explored iodine as a catalytic oxidant.[10][11]

  • Modify the Nucleophile: Using an acetylated amine (e.g., acetanilide instead of aniline) can tame the reaction. The acetyl group reduces the nucleophilicity of the amine, leading to a less violent initial addition and a significant reduction in tarry byproducts.[10]

Workflow: Troubleshooting the Skraup Synthesis

problem Problem: Violent Reaction & Excessive Tar hyp1 Hypothesis 1: Uncontrolled Exotherm problem->hyp1 hyp2 Hypothesis 2: Oxidant Too Aggressive problem->hyp2 hyp3 Hypothesis 3: Aniline Too Reactive problem->hyp3 sol1 Solution: - Add FeSO₄ or Boric Acid - Slow H₂SO₄ Addition - Control Heating hyp1->sol1 sol2 Solution: Replace Nitrobenzene with Arsenic Acid or Iodine hyp2->sol2 sol3 Solution: Use Acetanilide instead of Aniline hyp3->sol3 verify Verification: - Smoother Reaction Profile - Reduced Tar, Higher Yield - Easier Purification sol1->verify sol2->verify sol3->verify

Caption: A logical workflow for diagnosing and solving tar formation in the Skraup synthesis.

FAQ 2: The Doebner-von Miller Synthesis

Question: My Doebner-von Miller reaction produces very low yields and the flask is filled with a thick, polymeric goo. What is the primary cause and how can I prevent it?

Answer: The root cause is almost always the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[3][4] This side reaction competes directly with the desired conjugate addition of the aniline, consuming your starting material and generating tar.[4]

Strategic solutions focus on minimizing this unwanted polymerization pathway:

  • Control the Carbonyl Concentration:

    • Slow Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[3] This keeps the instantaneous concentration of the polymerizable species low.

    • In Situ Generation (Beyer Method): The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of simpler aldehydes or ketones.[3][12] This ensures the reactive species is consumed as it is formed, preventing it from accumulating and polymerizing.

  • Optimize the Catalyst System: While strong acids are required, excessively harsh conditions accelerate polymerization.

    • Brønsted vs. Lewis Acids: Compare standard Brønsted acids (HCl, H₂SO₄) with Lewis acids (e.g., ZnCl₂, SnCl₄).[3][4][12] Lewis acids may offer a better balance of promoting the desired cyclization while minimizing polymerization.

    • Catalyst Screening: A small-scale screen of different acids and concentrations can quickly identify the optimal conditions for your specific substrates.

  • Maintain the Lowest Effective Temperature: Excessive heat promotes all reaction rates, but it disproportionately favors the rapid, low-activation-energy polymerization process.[3][4] Carefully monitor and control the reaction temperature to find the minimum required for efficient quinoline formation.[13]

Reaction Pathway: Desired vs. Side Reaction

cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Aniline Aniline Desired Conjugate Addition (Desired Pathway) Aniline->Desired Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Desired Side Self-Polymerization (Side Reaction) Carbonyl->Side Quinoline Quinoline Product Desired->Quinoline Tar Polymeric Tar Side->Tar

Sources

Technical Support Center: Enhancing Reproducibility in 4-Amino-7-chloro-8-methylquinoline Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to empower researchers, scientists, and drug development professionals to overcome reproducibility challenges in bioassays involving 4-Amino-7-chloro-8-methylquinoline. By providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, we aim to foster a deeper understanding of the critical parameters influencing assay performance and data integrity. Our approach is grounded in scientific principles and field-proven insights to ensure you can confidently validate your experimental systems.

Introduction: The Quinoline Challenge

Quinoline derivatives, including this compound, are a cornerstone of many research and development programs, particularly in oncology and infectious diseases. However, their physicochemical properties often present significant challenges in aqueous bioassay environments, leading to poor data reproducibility. This guide will systematically address these issues, providing a framework for robust and reliable assay development.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns regarding the use of this compound in bioassays.

Q1: My this compound compound is precipitating in my cell culture media. What is the likely cause and how can I prevent it?

A1: Precipitation is a frequent issue with quinoline derivatives, which are often sparingly soluble in aqueous solutions. The primary cause is exceeding the compound's solubility limit when transitioning from a high-concentration stock solution (typically in DMSO) to the aqueous assay media.

  • Causality: The 4-aminoquinoline core imparts a basic nature to the molecule. Its solubility is highly pH-dependent. In neutral or slightly alkaline cell culture media (pH 7.2-7.4), the compound is likely to be less protonated and therefore less soluble.

  • Immediate Actions:

    • Reduce Final Concentration: The simplest first step is to test a lower final concentration of the compound in your assay.

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay media is as low as possible (ideally ≤0.5%) to minimize its impact on cell health and compound solubility.[1]

    • Serial Dilutions: Prepare intermediate dilutions of your compound in culture media rather than adding a small volume of highly concentrated stock directly to the final assay volume. This gradual dilution can help prevent immediate precipitation.

Q2: I'm observing significant variability in my IC50 values between experiments. What are the key factors to investigate?

A2: IC50 variability is a classic sign of poor assay reproducibility. The root causes can be multifactorial, spanning compound handling, cell culture practices, and assay execution.

  • Compound Stability: Quinoline compounds can be susceptible to degradation, particularly when exposed to light or stored at inappropriate pH levels.[2] Inconsistent results are a hallmark of compound degradation.[2]

  • Cell Health and Density: Variations in cell passage number, confluency at the time of plating, and initial seeding density can significantly alter the cellular response to a cytotoxic agent.

  • Assay Protocol Consistency: Minor deviations in incubation times, reagent concentrations, or washing steps can introduce significant variability.

Q3: What is the likely mechanism of action for this compound, and how does this influence assay design?

A3: While the specific targets of this compound may be diverse, the 4-aminoquinoline scaffold is well-known for several biological activities. Understanding these can guide your choice of assays.

  • Lysosomotropic Properties: Many 4-aminoquinolines are weak bases that accumulate in acidic organelles like lysosomes, disrupting their function and potentially inducing apoptosis.[3]

  • DNA Intercalation: The planar quinoline ring system can intercalate with DNA, interfering with replication and transcription.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors, where it can interact with the ATP-binding pocket of the target kinase.

  • Assay Implications: Based on these potential mechanisms, relevant assays could include cytotoxicity assays (e.g., MTT, SRB), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and specific kinase activity assays.[4]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve specific experimental issues.

Issue 1: Poor Compound Solubility and Stability

Poor solubility is a primary driver of non-reproducible results with quinoline derivatives.

Symptoms:

  • Visible precipitate in stock solutions or assay plates.

  • Inconsistent dose-response curves.

  • Loss of compound potency over time.

Troubleshooting Workflow:

Sources

Technical Support Center: Optimizing Crystallization Conditions for 4-Amino-7-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support center for the crystallization of 4-Amino-7-chloro-8-methylquinoline. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to overcome common challenges and optimize your crystallization protocols. This resource is structured as a dynamic troubleshooting guide and FAQ, addressing specific issues you may encounter during your experiments.

I. Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of the physicochemical properties of this compound is paramount. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and related quinoline derivatives.

Structure:

  • Amino Group (-NH2): The presence of the primary amine imparts basicity to the molecule and provides a site for hydrogen bonding, influencing solubility in protic solvents and sensitivity to pH.

  • Chloro (-Cl) and Methyl (-CH3) Groups: These substituents on the quinoline ring affect the molecule's polarity, lipophilicity, and crystal packing.

  • Quinoline Core: The aromatic quinoline scaffold contributes to potential π-π stacking interactions in the crystal lattice.

Inferred Properties:

Based on its structure and data from similar 4-aminoquinoline compounds, we can anticipate the following:

  • Solubility: It is expected to be soluble in polar organic solvents like alcohols (methanol, ethanol), and chlorinated solvents (dichloromethane), with potentially lower solubility in less polar solvents like ethyl acetate[1]. The solubility will be highly dependent on temperature.

  • pKa: As a quinoline derivative with an amino group, it will be a weak base. The pH of the solution will significantly impact its solubility, with increased solubility at lower (acidic) pH due to the formation of the protonated salt[2].

  • Polymorphism: Like many pharmaceutical compounds, this compound has the potential to exist in multiple crystalline forms (polymorphs), each with different physical properties, including solubility and stability.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format, providing both immediate troubleshooting steps and the scientific rationale behind them.

Q1: I've dissolved my crude this compound in a solvent, but no crystals are forming upon cooling. What's wrong?

A1: This is a classic issue of nucleation failure, which can stem from several factors.

  • Insufficient Supersaturation: The solution may not be concentrated enough for molecules to come together and form a stable crystal nucleus.

  • Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even at lower temperatures.

  • Presence of Solubilizing Impurities: Certain impurities can interact with the target molecule and keep it in solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for nucleation failure.

Experimental Protocol: Inducing Nucleation

  • Scratching: Gently scratch the inside of the crystallization vessel below the surface of the solution with a clean glass rod. The microscopic scratches create nucleation sites.

  • Seeding: If available, add a single, small, pure crystal of this compound to the supersaturated solution. This provides a template for crystal growth.

  • Solvent Evaporation: Partially remove the lid of the container to allow for slow evaporation of the solvent, which will increase the concentration.

  • Anti-Solvent Addition: Slowly add a solvent in which this compound is known to be poorly soluble (e.g., heptane, hexane) dropwise to the stirred solution until turbidity persists.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to a high concentration of the solute or the solution temperature being above the melting point of the solvated compound.

Causality: The high concentration and/or rapid cooling can lead to a situation where the solute's solubility limit is exceeded so rapidly that the molecules don't have time to arrange into an ordered crystal lattice.

Troubleshooting Steps:

  • Re-dissolve: Gently warm the mixture to re-dissolve the oil.

  • Dilute: Add a small amount of the same hot solvent to decrease the supersaturation.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

  • Solvent System Modification: Consider using a solvent with a lower boiling point or a co-solvent system to modify the solubility characteristics.

Q3: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve the crystal size and morphology?

A3: The formation of very small crystals is typically a result of rapid nucleation and crystal growth. To obtain larger, higher-purity crystals, you need to control the rate of crystallization.

Key Principles: Slower cooling rates and lower levels of supersaturation generally lead to the formation of fewer nuclei, allowing each crystal to grow larger.

Optimization Strategies:

  • Slower Cooling: Instead of placing the hot solution directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator.

  • Reduce Supersaturation: Use a slightly larger volume of hot solvent to dissolve the compound. This will result in a lower yield but can significantly improve crystal quality.

  • Vapor Diffusion: This technique can yield high-quality single crystals suitable for X-ray diffraction.

Experimental Protocol: Vapor Diffusion

  • Prepare a concentrated solution: Dissolve the this compound in a small amount of a "good" solvent (e.g., dichloromethane or methanol).

  • Set up the diffusion chamber: Place the vial containing your solution inside a larger, sealed container (e.g., a beaker covered with parafilm).

  • Add the anti-solvent: Add a larger volume of an "anti-solvent" (a solvent in which your compound is poorly soluble but miscible with the "good" solvent, e.g., hexane or diethyl ether) to the outer container.

  • Allow diffusion: Over time, the anti-solvent vapor will slowly diffuse into your solution, gradually reducing the solubility of your compound and promoting slow crystal growth.

Caption: Schematic of a vapor diffusion setup for crystallization.

Q4: My final product has a low yield. How can I improve it?

A4: Low yield is a common issue and can be addressed by optimizing several parameters.

Troubleshooting Checklist:

  • Solvent Choice: Ensure you are not using a solvent in which the compound has high solubility at room temperature. Perform a solvent screen to find an optimal solvent.

  • Cooling: Make sure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature (an ice bath is recommended) to maximize precipitation.

  • Filtration: Minimize the loss of product during filtration by using a pre-chilled solvent to wash the crystals.

  • Concentration: If the filtrate is still rich in your compound (you can test this by evaporating a small amount), you may be able to recover more material by concentrating the mother liquor and cooling it again for a second crop of crystals.

Data Presentation: Solvent Selection Guide

SolventPolarity IndexBoiling Point (°C)Suitability for this compound
Methanol 5.165Good dissolving solvent, may require an anti-solvent for good yield.
Ethanol 4.378Good dissolving solvent, often used for recrystallization of similar compounds.
Dichloromethane 3.140Good dissolving solvent, its volatility can be used for slow evaporation techniques.
Ethyl Acetate 4.477Moderate solvent, may provide a good balance of solubility for recrystallization.
Acetone 5.156Good dissolving solvent, but its volatility might lead to rapid crystallization.
Heptane/Hexane 0.198/69Poor solvents, suitable as anti-solvents.

Note: This data is a general guide. The optimal solvent system should be determined experimentally.

Q5: I suspect my crystals contain different polymorphic forms. How can I confirm this and control it?

A5: Polymorphism is a critical consideration in drug development. Different polymorphs can have different stabilities, solubilities, and bioavailabilities. Controlling polymorphism is key to ensuring product consistency.

Analytical Techniques for Polymorph Characterization:

  • Powder X-ray Diffraction (PXRD): This is the gold standard for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify different polymorphs by their distinct melting points and thermal transitions.

  • Thermogravimetric Analysis (TGA): TGA can help determine if a crystal form is a solvate or a hydrate by measuring weight loss upon heating.

  • Microscopy: Visual inspection under a microscope can often reveal different crystal habits (shapes) associated with different polymorphs.

Strategies for Controlling Polymorphism:

  • Solvent Selection: The choice of solvent can have a significant influence on which polymorph crystallizes.

  • Cooling Rate: Different cooling rates can favor the formation of different polymorphs.

  • Seeding: Seeding a supersaturated solution with a crystal of the desired polymorph can direct the crystallization towards that form.

  • pH: For ionizable compounds like this compound, the pH of the crystallization medium can influence the polymorphic outcome.

Caption: Workflow for polymorphic screening and control.

III. References

  • Matheson, L. E., & Hu, M. W. (1993). The development of a predictive method for the estimation of flux through polydimethylsiloxane membranes. IV. Application to a series of substituted quinolines. Pharmaceutical research, 10(6), 839–842. Available at: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of pharmaceutical sciences, 108(6), 2085–2091. Available at: [Link]

  • Ieritano, C., & Hopkins, S. (2022). The Hitchhiker's Guide to Dynamic Ion-Solvent Clustering: Applications in Differential Ion Mobility Spectrometry. Physical Chemistry Chemical Physics, 24(34), 20387-20400. Available at: [Link]

  • Sacchi, A., Loconte, L., Macetti, G., Rizzato, S., & Lo Presti, L. (2019). A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials. Crystal Growth & Design, 19(3), 1399-1410. Available at: [Link]

  • PubChem. (n.d.). 4-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

  • Gemma, S., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 11(10), e0164362. Available at: [Link]

  • Wikipedia. (2023). 4-Aminoquinoline. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458. Available at: [Link]

  • Singh, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123, 84-95. Available at: [Link]

  • Romero, M. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1369559. Available at: [Link]

  • ResearchGate. (2018). Structure of 4-aminoquinoline derivatives. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloroquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Available at: [Link]

  • ResearchGate. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Available at: [Link]

  • MDPI. (2019). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Available at: [Link]

  • Preprints.org. (2025). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available at: [Link]

  • PubMed Central (PMC). (2016). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Available at: [Link]

  • PubMed Central (PMC). (2015). 4-aminoquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Available at: [Link]

  • MDPI. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • ResearchGate. (2018). Design, Synthesis, X-Ray Crystallographic Study and Anticancer Activity of Novel 4-(7-Chloro-1-methylquinolin-4-(1H)-ylideneamino)- phenyl-3-(dimethylamino)-prop-2-en-1-one. Available at: [Link]

  • PubMed. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. Available at: [Link]

  • PubMed Central (PMC). (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available at: [Link]

  • ChemRxiv. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available at: [Link]

  • ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link]

  • AIR Unimi. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available at: [Link]

  • ResearchGate. (2015). The structures of the substituted quinolines. Retrieved from [Link]

  • University of Glasgow. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]

  • Chem-space. (n.d.). Compound ethyl 7-chloro-4-(2-ethoxyanilino)-8-methylquinoline-3-carboxylate. Retrieved from [Link]

Sources

resolving peak broadening in NMR spectra of 4-Amino-7-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving common NMR spectroscopy issues encountered with 4-Amino-7-chloro-8-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to diagnose and solve problems related to NMR peak broadening, ensuring high-quality, interpretable spectra.

Introduction: Why Peak Broadening Occurs with This Moiety

This compound is a molecule with several structural features that can lead to complex and often broadened NMR spectra. Understanding these features is the first step in troubleshooting:

  • Exchangeable Amine Protons (-NH₂): The protons on the amino group are labile and can undergo chemical exchange with trace amounts of water, acidic impurities, or other amine molecules.[1][2] When the rate of this exchange is on a similar timescale to the NMR experiment (the "intermediate exchange regime"), it results in significant peak broadening.[3][4]

  • Basic Nitrogen Atoms: The quinoline ring nitrogen and the exocyclic amino group are basic and can be protonated or deprotonated depending on the sample's pH.[5] This can create a mixture of species in solution or catalyze proton exchange, affecting peak shapes.

  • Aromatic System: The flat, electron-rich quinoline ring system is prone to intermolecular π-π stacking, especially at higher concentrations.[6] This aggregation can lead to changes in chemical shifts and peak broadening.

  • Quadrupolar Chlorine Atom: Chlorine isotopes (³⁵Cl and ³⁷Cl) are quadrupolar nuclei (spin I > 1/2).[7][8] While the effect is most pronounced on the directly attached carbon, rapid quadrupolar relaxation can sometimes contribute to minor broadening of nearby proton signals.

This guide provides a logical, question-based workflow to identify the specific cause of peak broadening in your sample and outlines clear, actionable protocols to resolve it.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My entire ¹H NMR spectrum of this compound shows broad peaks, including the solvent residue signal. What are the first things I should check?

This scenario typically points to a systemic issue with the sample preparation or the instrument, rather than a chemical property of the analyte itself.

Answer: When all peaks in a spectrum are broad, it is most often due to poor magnetic field homogeneity (shimming), issues with the sample itself, or incorrect instrument setup.[9][10]

Underlying Causes & Explanation:

  • Poor Shimming: The NMR spectrometer uses a set of "shim" coils to make the magnetic field (B₀) perfectly uniform across the sample volume. If the field is not homogeneous, different parts of the sample experience slightly different field strengths, leading to a wide range of resonance frequencies for the same proton and thus, a broad peak.[11][12]

  • Sample Inhomogeneity: If your compound is not fully dissolved or contains suspended particulate matter, it creates disruptions in magnetic susceptibility within the sample, making it impossible to achieve good shimming.[9]

  • Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions from catalysts) dramatically shortens relaxation times, leading to severe peak broadening.[3][13]

  • Assess Solubility: Visually inspect your NMR tube. Is the solution perfectly clear? Do you see any solid particles?

    • Action: If solids are present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. If solubility is low, consider using a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) or slightly warming the sample.

  • Check Sample Volume: Ensure the sample height in the tube is appropriate for your spectrometer's probe (typically 4-5 cm or ~0.6 mL). Incorrect sample height makes shimming difficult.[12]

  • Re-Shim the Spectrometer: Perform an automated shimming routine. If that fails to produce sharp lines on the solvent peak, manual shimming may be required.[14] A sharp, symmetrical solvent peak is the first indicator of a well-shimmed instrument.

  • Remove Paramagnetic Oxygen: For sensitive experiments, bubble an inert gas like nitrogen or argon through the sample for a few minutes before capping the tube.

FAQ 2: The aromatic and methyl signals of my compound are broad, but the residual solvent peak is sharp. What does this suggest?

This is a classic sign that the broadening is caused by a dynamic chemical process or an intermolecular effect specific to your analyte.

Answer: This observation strongly suggests that the broadening is due to chemical phenomena like molecular aggregation or an intermediate-rate chemical exchange process, not an instrument issue.[4][11]

Underlying Causes & Explanation:

  • Concentration-Dependent Aggregation: As mentioned, quinolines can stack on top of each other via π-π interactions.[6] At high concentrations, molecules are constantly associating and dissociating. If this happens on the NMR timescale, it can broaden the signals of the protons involved.

  • Chemical Exchange: The broadening could be due to the exchange of the -NH₂ protons, and this broadening effect can sometimes be transferred to adjacent protons through spin-spin coupling, although aggregation is a more likely cause for the broadening of all analyte signals.

Below is a decision tree to guide your troubleshooting process when analyte peaks are broad but the solvent peak is sharp.

G start Observation: Analyte peaks broad, solvent peak sharp. concentration Is the sample highly concentrated? (>10-15 mg in 0.6 mL) start->concentration dilute ACTION: Prepare a more dilute sample (e.g., 1-2 mg). concentration->dilute  Yes no_aggregation Conclusion: Broadening is likely due to chemical exchange or another dynamic process. concentration->no_aggregation  No reacquire Re-acquire spectrum. Are peaks sharp? dilute->reacquire aggregation Conclusion: Broadening was due to concentration-dependent aggregation. reacquire->aggregation  Yes reacquire->no_aggregation  No

Caption: Troubleshooting workflow for analyte-specific peak broadening.

  • Prepare a Dilute Sample: Create a new sample with a significantly lower concentration (e.g., 1-2 mg / 0.6 mL).

  • Acquire Spectrum: Run the ¹H NMR under the same conditions as the concentrated sample.

  • Compare Spectra: If the peaks in the dilute sample are significantly sharper, the broadening is confirmed to be due to concentration-dependent effects like π-π stacking.[9]

FAQ 3: The -NH₂ proton signal is extremely broad, a "rolling baseline," or completely absent. How can I confirm its identity?

This is the most common issue for molecules containing amine or hydroxyl groups. The signal's appearance is highly sensitive to the chemical environment.

Answer: The broadness of an -NH₂ signal is a hallmark of chemical exchange.[1][15] You can definitively identify it by performing a simple deuterium exchange experiment.

Underlying Causes & Explanation:

  • Proton Exchange: The amine protons are acidic enough to exchange with other labile protons in the solution, most commonly from trace water in the deuterated solvent.[16][17]

    • H₂N-R + H₂O ⇌ H(H)N-R + H₃O⁺

  • Deuterium (D₂O) Exchange: When you add a drop of deuterium oxide (D₂O), the amine protons rapidly exchange with deuterium atoms from the D₂O.[18][19]

    • H₂N-R + D₂O ⇌ HDN-R + HDO ⇌ D₂N-R + H₂O

  • NMR "Invisibility": Deuterium (²H) resonates at a completely different frequency from protium (¹H) and is therefore "invisible" in a standard ¹H NMR experiment. As the -NH₂ protons are replaced by deuterium, their signal disappears from the spectrum.[20][21]

  • Acquire Initial Spectrum: Run a standard ¹H NMR of your sample. Carefully note the chemical shift and appearance of the suspected -NH₂ peak.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O).

  • Mix: Cap the tube and shake gently for about 10-15 seconds to ensure mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR again.

  • Analyze: Compare the two spectra. The peak that has disappeared or significantly diminished in intensity is the -NH₂ signal.[2][18] You will also likely see a new, small peak for HDO appear between 4.7-4.8 ppm in CDCl₃ or around 3.3 ppm in DMSO-d₆.

ExperimentExpected -NH₂ SignalInterpretation
Before D₂O Shake Broad singlet or multipletSignal is present.
After D₂O Shake Signal disappears or is greatly reducedConfirms the signal is from an exchangeable -NH proton.[21]
FAQ 4: How can changing the pH of my sample help sharpen the NMR peaks?

Adjusting the pH can be a powerful tool to control the rate of chemical exchange, often moving it out of the problematic intermediate-exchange regime.

Answer: Changing the pH alters the protonation state of the basic nitrogen atoms in this compound. This directly impacts the rate of proton exchange, which is a primary cause of broadening for the N-H signal.[22][23]

Underlying Causes & Explanation:

  • In Neutral/Basic Conditions: The free amine (-NH₂) can readily exchange its protons. This exchange is often catalyzed by trace amounts of acid or base, and if the rate is intermediate, the peak is broad.[24]

  • In Acidic Conditions: Adding a small amount of acid (like a drop of trifluoroacetic acid-d, TFA-d) will protonate the basic nitrogens, primarily forming the ammonium salt (-NH₃⁺). In this state, the N-H protons are much less labile. The exchange with the solvent is slowed down dramatically.[5]

    • Effect 1 (Sharpening): By moving into the "slow exchange" regime, the -NH₃⁺ signal often becomes a much sharper peak.

    • Effect 2 (Coupling): Once exchange is slowed, you may now observe spin-spin coupling between the -NH₃⁺ protons and protons on adjacent carbons, which can be a valuable tool for structure confirmation.

  • Acquire Initial Spectrum: Dissolve your sample in a suitable solvent (DMSO-d₆ is excellent for this as it slows exchange rates compared to CDCl₃).

  • Add Acid: Add a single drop of deuterated trifluoroacetic acid (TFA-d) to the NMR tube.

  • Mix and Re-acquire: Shake the tube and re-run the ¹H NMR.

  • Analyze: Look for changes in the -NH₂ region. A very broad peak becoming a sharper, more defined signal upon acidification is strong evidence that you have successfully slowed chemical exchange. Note that the chemical shifts of aromatic protons near the nitrogen atoms will also likely shift downfield due to the electron-withdrawing effect of the positive charge.[5][25]

FAQ 5: My peaks are still broad after addressing concentration and pH. Can temperature help?

Yes. Variable Temperature (VT) NMR is a definitive experiment for diagnosing and resolving issues caused by dynamic processes.

Answer: Running the NMR experiment at different temperatures directly alters the rate of dynamic processes like chemical exchange or conformational changes.[26][27] By heating or cooling the sample, you can often shift the process into a fast or slow exchange regime, resulting in the sharpening of broad peaks.[28][29]

Underlying Causes & Explanation:

The effect of temperature on peak shape is a cornerstone of dynamic NMR (DNMR).[24]

  • Heating the Sample: Increasing the temperature increases the rate of exchange. If your sample is in the intermediate exchange regime at room temperature, heating can push it into the "fast exchange" regime. The NMR now sees only a single, time-averaged environment, and the broad peak coalesces into a new, sharp peak at an averaged chemical shift.[4][29]

  • Cooling the Sample: Decreasing the temperature slows the rate of exchange. This can push the system from intermediate into the "slow exchange" regime. In this case, the NMR can resolve the distinct chemical environments, and the single broad peak may resolve into two or more sharp peaks.[26][28]

G cluster_0 Cooling (Slow Exchange) cluster_1 Room Temp (Intermediate Exchange) cluster_2 Heating (Fast Exchange) a1 Two sharp peaks b1 One very broad peak a1->b1  Increase T b1->a1  Decrease T c1 One sharp, averaged peak b1->c1  Increase T c1->b1  Decrease T

Caption: Relationship between exchange rate, temperature, and NMR peak shape.

Important: Always use NMR tubes rated for temperature changes (e.g., Pyrex®, Class A) to avoid shattering.[26]

  • Acquire Room Temperature Spectrum: Obtain a standard spectrum at ambient temperature (e.g., 298 K) as a baseline.

  • Increase Temperature: Increase the probe temperature in increments (e.g., 20 K steps, from 298 K to 318 K, then 338 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

  • Analyze for Sharpening: Observe if the broad peaks begin to coalesce and sharpen. This indicates a fast-exchange process is being reached.

  • (Optional) Decrease Temperature: If heating does not resolve the issue or if you suspect multiple conformers, perform a low-temperature experiment. Decrease the temperature in steps (e.g., to 273 K, 253 K). Look for the broad peak decoalescing into multiple sharper signals.[26]

TemperatureExpected Outcome for Exchange Broadening
High Temp Peaks sharpen and coalesce into an averaged signal.[29]
Room Temp Peaks are at their broadest (intermediate exchange).[3]
Low Temp Broad peak resolves into multiple, sharp signals.[28]

References

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? [Link]

  • Chemistry Stack Exchange. (2015). ¹H NMR Broad peaks. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]

  • TutorChase. (2023). Why might an NMR spectrum show broad peaks? [Link]

  • University of Oxford. Variable Temperature NMR Experiments. [Link]

  • Reddit. (2022). Quadrupolar relaxation in NMR. [Link]

  • YouTube. (2017). NMR spectroscopy. Proton exchange. [Link]

  • Chemistry LibreTexts. (2019). Obtaining and Interpreting NMR Spectra. [Link]

  • YouTube. (2024). What Causes NMR Peak Broadening? - Chemistry For Everyone. [Link]

  • University of California, Davis. Introduction To Quadrupolar NMR. [Link]

  • Hung, I., et al. (2017). Field-stepped ultra-wideline NMR at up to 36 T: on the inequivalence between field- and frequency-stepping. PMC - PubMed Central. [Link]

  • Wikipedia. Hydrogen–deuterium exchange. [Link]

  • Kiselar, J. G., et al. (2009). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC - PubMed Central. [Link]

  • YouTube. (2024). How Does Temperature Affect NMR? - Chemistry For Everyone. [Link]

  • ResearchGate. (2014). How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication? [Link]

  • Tat, A., et al. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. RSC Publishing. [Link]

  • YouTube. (2023). Variable Temperature NMR. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Michigan State University. Basic Practical NMR Concepts. [Link]

  • Chemistry LibreTexts. (2024). Dynamic NMR. [Link]

  • University of Calgary. Examination of Proton NMR Spectra. [Link]

  • ResearchGate. (2021). Why the exchangeable proton in NMR spectroscopy doesn't show the exact position signal or peak according to the convention? [Link]

  • Cavalli, A., et al. (2002). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC - PubMed Central. [Link]

  • Wu, G., et al. (2002). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Foroozandeh, M., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Publishing. [Link]

  • Levine, Z. G., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in ¹H,¹⁵N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. NIH. [Link]

  • ResearchGate. (2017). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • PubChem. 4-Amino-7-chloroquinoline. [Link]

  • Al-Bataineh, S. A. (2021). Common problems and artifacts encountered in solution-state NMR experiments. CDN. [Link]

  • Gaggini, F., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Publishing. [Link]

  • ResearchGate. (2000). pH dependence of the 31 P NMR chemical shifts of P i and selected... [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]

  • Vallurupalli, P., et al. (2012). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. ResearchGate. [Link]

  • TSI Journals. (2015). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Wikipedia. NMR line broadening techniques. [Link]

  • Williamson, M. P., et al. (2011). Two-dimensional NMR lineshape analysis of single, multiple, zero and double quantum correlation experiments. PubMed Central. [Link]

  • Li, W., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

  • ResearchGate. (2022). ¹H (a) and ¹³C (b) NMR spectra of... [Link]

  • ResearchGate. (2014). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

Sources

identifying and removing impurities from 4-Amino-7-chloro-8-methylquinoline samples

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-7-chloro-8-methylquinoline. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our goal is to equip you with the expertise to identify and remove impurities effectively, ensuring the integrity of your research and development efforts.

Introduction to Purification Challenges

This compound is a key heterocyclic building block in medicinal chemistry, often serving as a scaffold for the development of novel therapeutic agents. The purity of this starting material is paramount, as even trace impurities can lead to unwanted side reactions, complicate biological assays, and compromise the safety and efficacy of the final drug product.[1][2] Impurities can arise from various sources, including unreacted starting materials, byproducts of the synthesis, and degradation products.[1]

This guide will walk you through a logical workflow for identifying and removing these impurities, ensuring you obtain this compound of the highest possible purity for your downstream applications.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My synthesized this compound has a brownish or yellowish tint, but the literature reports it as a white or off-white solid. What could be the cause?

A discolored product often indicates the presence of residual starting materials, polymeric/tarry byproducts, or degradation products.[3] The synthesis of quinoline derivatives can sometimes be vigorous, leading to the formation of high-molecular-weight, colored impurities.[3]

Troubleshooting Steps:

  • Initial Wash: Before attempting more complex purification, thoroughly wash the crude product with a suitable solvent in which the desired compound has low solubility at room temperature, but the impurities are soluble. A cold solvent wash can be surprisingly effective.

  • Recrystallization: This is often the most effective method for removing colored impurities.[4][5] Experiment with different solvents to find one that dissolves your compound well at elevated temperatures but poorly at room temperature. Common choices for quinoline derivatives include ethanol, methanol, acetone, or mixed solvent systems like ethanol-water.[5]

  • Activated Carbon Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution during recrystallization. The activated carbon will adsorb the colored impurities. Be cautious not to use too much, as it can also adsorb your product, reducing the yield. Perform a hot filtration to remove the carbon before allowing the solution to cool.

Q2: My NMR spectrum shows unexpected peaks that I suspect are unreacted starting materials. How can I identify and remove them?

Unreacted starting materials are a common type of impurity.[3] Based on plausible synthetic routes for halogenated quinolines, these could include precursors to the quinoline ring system.[6]

Identification:

  • NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your sample with the known spectra of the starting materials.

  • GC-MS or LC-MS: These techniques are excellent for separating and identifying components in a mixture.[2][7] The mass spectrometer will provide the molecular weight of the impurities, aiding in their identification.

Removal Strategies:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[4][8] A silica gel column is commonly used for quinoline derivatives. You will need to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) through thin-layer chromatography (TLC) optimization.

  • Acid-Base Extraction: Since this compound has a basic amino group, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). Your product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.

Q3: I'm having trouble getting my compound to crystallize during recrystallization. What should I do?

Failure to crystallize can be due to several factors, including using too much solvent or the solution being supersaturated.[5]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The fine glass particles can act as nucleation sites.[5]

    • Seeding: Add a tiny, pure crystal of this compound to the solution to initiate crystal growth.[5]

  • Reduce Solvent Volume: If the solution is not supersaturated, carefully evaporate some of the solvent to increase the concentration of your compound.

  • Cool Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.

Q4: My mass spectrometry results show a peak with a mass corresponding to a di-substituted or over-alkylated product. How can I avoid this and remove the impurity?

Side reactions, such as multiple substitutions, can occur depending on the specific synthetic route.[9]

Prevention:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants to favor the desired mono-substitution.

  • Reaction Conditions: Optimize the reaction temperature and time to minimize the formation of byproducts.

Removal:

  • Column Chromatography: This is typically the most effective method for separating structurally similar compounds like isomers or products with different degrees of substitution.[8] Careful optimization of the mobile phase will be crucial for achieving good separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for recrystallization. The choice of solvent should be determined by preliminary small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixed solvent system)[5]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.

Protocol 2: Column Chromatography for Purification

This protocol outlines the general steps for purifying this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., hexane/ethyl acetate mixture, determined by TLC)[4]

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine the optimal eluent system using thin-layer chromatography (TLC). The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

Table 1: Common Analytical Techniques for Purity Assessment

Analytical TechniquePrincipleInformation ProvidedSuitability for this compound
HPLC (High-Performance Liquid Chromatography) Partitioning between a liquid mobile phase and a solid stationary phase.[7]Quantitative purity, detection of non-volatile impurities.[10]Excellent for routine purity analysis and quantification.[11]
GC-MS (Gas Chromatography-Mass Spectrometry) Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[7]Identification of volatile and semi-volatile impurities, structural information from mass fragmentation.[12]Suitable if impurities are sufficiently volatile and thermally stable.[13]
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.[4]Detailed structural information, confirmation of identity, and quantification of impurities relative to the main compound.[12]Essential for structural confirmation and purity assessment.

Visualization of Workflows

Decision Tree for Purification Method Selection

This diagram provides a logical workflow for selecting the appropriate purification method based on the observed impurities.

Purification_Workflow start Crude this compound discolored Product is Discolored? start->discolored recrystallize Recrystallization with optional activated carbon treatment discolored->recrystallize Yes nmr_impurities NMR/MS shows unreacted starting materials or byproducts? discolored->nmr_impurities No recrystallize->nmr_impurities column_chrom Column Chromatography nmr_impurities->column_chrom Yes (polar differences) acid_base Acid-Base Extraction (for non-basic impurities) nmr_impurities->acid_base Yes (basicity differences) final_product Pure Product nmr_impurities->final_product No column_chrom->final_product acid_base->final_product

Caption: A decision tree for selecting the appropriate purification method.

References

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Process for preparing 4-amino-7-chloro-quinoline. (n.d.). Google Patents.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
  • BenchChem. (2025). Common impurities in 6-Chloroquinoline synthesis and their removal.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 4-chloro-N,N-dimethylquinolin-7-amine: HPLC vs. GC-MS.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Open Access Journals - Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Burgess, K., et al. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Retrieved from [Link]

  • ResearchGate. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
  • ResearchGate. (n.d.). GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in....
  • Musiol, R., Jampilek, J., & Podeszwa, B. (2007).
  • SIELC Technologies. (n.d.). Separation of 7-Chloro-4-aminoquinoline on Newcrom R1 HPLC column.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • PubChem. (n.d.).
  • Wiley Online Library. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • PMC. (n.d.).
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials.
  • PubChem. (n.d.). 4-Chloroquinolin-8-ol.

Sources

Validation & Comparative

A Comparative Analysis of 4-Amino-7-chloro-8-methylquinoline and Chloroquine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably embodied by chloroquine, a cornerstone in the treatment of malaria for decades.[1] The versatility of this scaffold has led to its exploration in other therapeutic areas, particularly oncology, where chloroquine and its derivatives have shown promise as autophagy inhibitors and chemosensitizing agents.[2][3] This guide focuses on a direct comparison between chloroquine and 4-Amino-7-chloro-8-methylquinoline, a structural analogue with a methyl group at the C8 position of the quinoline ring. This seemingly minor modification can have significant implications for the molecule's physicochemical properties, pharmacokinetics, and ultimately, its therapeutic efficacy and toxicity profile.

Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physicochemical properties. The table below summarizes the key properties of chloroquine and this compound.

PropertyChloroquineThis compoundReference(s)
Molecular Formula C₁₈H₂₆ClN₃C₁₀H₁₀ClN₃[4]
Molecular Weight 319.87 g/mol 207.66 g/mol [4]
Appearance White or slightly yellow crystalline powderSolid (presumed)[4]
Melting Point 87-89.5 °CNot reported[4]
LogP 4.63Not reported[4]
pKa 8.1, 10.2Not reported
Solubility Very slightly soluble in water; soluble in dilute acids, chloroform, and etherNot reported[4]

The addition of the 8-methyl group in this compound, while increasing the molecular weight slightly compared to the core 4-amino-7-chloroquinoline, results in a significantly smaller molecule than chloroquine due to the absence of the long diaminoalkane side chain. This difference in size and lipophilicity, conferred by the side chain in chloroquine, is a critical determinant of its biological activity.

Synthesis of 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinolines typically involves the nucleophilic aromatic substitution (SNA_r_) of a 4-chloroquinoline precursor with a suitable amine.

General Synthesis of Chloroquine

Chloroquine is synthesized by the reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine.[5]

Proposed Synthesis of this compound

While a specific protocol for this compound is not detailed in the available literature, a general approach can be extrapolated from the synthesis of other 8-substituted 4-amino-7-chloroquinolines.[6] The synthesis would likely proceed via the reaction of 4,7-dichloro-8-methylquinoline with a source of ammonia or a protected amine, followed by deprotection if necessary. A plausible synthetic precursor, 4-chloro-8-methylquinolin-2(1H)-one, has been synthesized, suggesting the feasibility of accessing the required 4,7-dichloro-8-methylquinoline intermediate.[7]

Comparative Biological Activity

This section will delve into the known antimalarial and anticancer activities of chloroquine and provide a hypothesis on the expected activity of this compound based on SAR studies.

Antimalarial Activity

Chloroquine's Mechanism of Action: Chloroquine's antimalarial activity is primarily exerted during the erythrocytic stage of the Plasmodium parasite's life cycle. The parasite digests hemoglobin within its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[8][9] Chloroquine, a weak base, accumulates in the acidic food vacuole and inhibits this polymerization process by capping the growing hemozoin crystals.[8] The resulting buildup of free heme is toxic to the parasite, leading to its death.[8][9]

Antimalarial_Mechanism cluster_parasite Plasmodium Parasite cluster_drug Chloroquine Action Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Accumulation leads to CQ_Heme Chloroquine-Heme Complex Heme->CQ_Heme CQ Chloroquine CQ->Heme Binds to CQ_Heme->Hemozoin Inhibits Polymerization

Caption: Antimalarial mechanism of Chloroquine.

Predicted Antimalarial Activity of this compound: Structure-activity relationship studies of 4-aminoquinolines have consistently highlighted the importance of specific structural features for antimalarial efficacy. The 7-chloro group is crucial for activity.[10] However, substitutions at the C8 position of the quinoline ring have been shown to abolish or significantly reduce antimalarial activity.[10] The introduction of a methyl group at this position likely introduces steric hindrance that interferes with the molecule's ability to interact with its target, presumably the heme molecule or the heme polymerase enzyme. Therefore, it is hypothesized that This compound would exhibit significantly lower antimalarial activity compared to chloroquine.

Anticancer Activity

Chloroquine's Mechanism of Action: Chloroquine's anticancer effects are multifaceted and are still being actively investigated. The most well-characterized mechanism is the inhibition of autophagy.[3] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as those induced by chemotherapy. Chloroquine, as a lysosomotropic agent, accumulates in lysosomes and raises their pH, thereby inhibiting the fusion of autophagosomes with lysosomes and blocking the final step of autophagy. This can lead to the accumulation of cellular waste and sensitize cancer cells to other anticancer treatments. Beyond autophagy inhibition, chloroquine has been shown to have other anticancer effects, including the normalization of the tumor vasculature and modulation of the tumor microenvironment.[2]

Anticancer_Mechanism cluster_cell Cancer Cell cluster_drug Chloroquine Action Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autophagosome Inhibits Fusion Lysosome->Autolysosome CellSurvival Cell Survival Autolysosome->CellSurvival Promotes CQ Chloroquine CQ->Lysosome Alkalinizes

Caption: Anticancer mechanism of Chloroquine via autophagy inhibition.

Predicted Anticancer Activity of this compound: The anticancer activity of 4-aminoquinoline derivatives is also influenced by their chemical structure. While the 7-chloro group is generally favorable for activity, the impact of an 8-methyl substitution is less clear without direct experimental evidence. The absence of the long basic side chain, which is important for the lysosomotropic character of chloroquine, suggests that this compound may not accumulate in lysosomes to the same extent. This would likely result in a reduced ability to inhibit autophagy compared to chloroquine. However, it is possible that the 8-methyl group could confer novel anticancer activities through different mechanisms, such as interactions with specific kinases or other cellular targets. Further experimental validation is necessary to determine its true potential in oncology.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are standard protocols for assessing antimalarial and anticancer activities in vitro.

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay measures the inhibition of Plasmodium falciparum growth in red blood cells.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human red blood cells

  • Complete parasite culture medium

  • SYBR Green I dye

  • Lysis buffer

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • In a 96-well plate, add 50 µL of the parasite culture (2% parasitemia, 2% hematocrit) to 50 µL of the compound dilutions.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of mammalian cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values by plotting the percentage of cell viability against the log of the compound concentration.

Conclusion and Future Directions

Chloroquine remains a vital tool in both infectious disease and cancer research. Its well-defined mechanisms of action provide a solid foundation for the development of new therapeutics. While this compound is a structurally similar compound, the introduction of a methyl group at the C8 position is predicted to have a profound, and likely detrimental, effect on its antimalarial activity based on established SAR. Its potential as an anticancer agent is more speculative and warrants direct experimental investigation. The lack of a basic side chain suggests a diminished capacity for autophagy inhibition compared to chloroquine.

Future research should focus on the synthesis of this compound and its direct in vitro and in vivo evaluation against both Plasmodium falciparum and a panel of cancer cell lines. Such studies are essential to validate the hypotheses presented in this guide and to fully elucidate the therapeutic potential of this and other 8-substituted 4-aminoquinoline derivatives.

References

  • SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. (2022). YouTube. Retrieved from [Link]

  • Chloroquine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918–4926.
  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Journal of Chemistry, 101(6), 364-375.
  • De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). Structure–Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926.
  • Application Notes and Protocols for In Vitro Antimalarial Assays. (2025). BenchChem.
  • Egan, T. J., Mavuso, W. W., & Ross, K. M. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3531–3539.
  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203–235.
  • An Exploration of the Structure-activity Relationships of 4-Aminoquinolines: Novel Antimalarials with Activity Invivo. (1996). Journal of Pharmacy and Pharmacology, 48(1), 43-49.
  • Chloroquine Mechanism of action. (2020). YouTube. Retrieved from [Link]

  • Chloroquine. (2014). SlideShare. Retrieved from [Link]

  • Mechanisms of anticancer actions of chloroquine analogues. (a) Radiosensitizing effect. (2017).
  • Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors. (2025). BenchChem.
  • Madrid, D. C., Sherlach, K. S., Joshi, M. C., Kelly, J. X., & Riscoe, M. K. (2010). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 20(15), 4476–4479.
  • Zhou, W., Wang, H., & Yang, Y. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. Current Medicinal Chemistry, 31.
  • Chloroquine Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). PharmaCompass.
  • Al-Bari, M. A. A. (2017). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. Cancers, 9(12), 169.
  • Complete Guide to Antimalarial Drugs | Chloroquine & Quinine Mechanism of Action | DocTutorials V5. (2023). YouTube. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Kim, J. Y., & Jee, H. J. (2013). Chloroquine in Cancer Therapy: A Double-Edged Sword of Autophagy. Cancer Research, 73(1), 3–7.
  • Maes, H., Kuchnio, A., Peric, A., Moens, S., Nys, K., De Bock, K., … Agostinis, P. (2014).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Kumar, A., Srivastava, K., Kumar, S., & Puri, S. K. (2010). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 53(11), 4347–4357.
  • Madrid, D. C., Sherlach, K. S., Kelly, J. X., & Riscoe, M. K. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015–1018.
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (2017). Frontiers in Pharmacology, 8, 529.
  • Elango, K., & Senthilkumar, P. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry, 80, 584–594.
  • A Protocol for Antimalarial Efficacy Testing in vitro. (n.d.).
  • Chloroquine. (n.d.). PharmaCompass. Retrieved from [Link]

  • Chloroquine. (n.d.). PubChem. Retrieved from [Link]

  • MTT Cell Proliferation Assay. (n.d.).
  • Chloroquine. (2014). SlideShare. Retrieved from [Link]

  • IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. (1986). Southeast Asian J Trop Med Public Health, 17(4), 519-529.
  • In vitro in vivo and models used for antimalarial activity. (2019).
  • Chloroquine (PIM 123). (n.d.). Inchem.org. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry, 12.
  • Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Journal of Infectious Diseases & Therapy, 4(2).
  • A Quick Introduction to Graphviz. (2017).
  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. (2002).
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7621.

Sources

A Comparative Guide to the Cross-Reactivity of 4-Amino-7-chloro-8-methylquinoline with Structurally Related Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity of 4-Amino-7-chloro-8-methylquinoline, a substituted quinoline of interest in medicinal chemistry. Understanding the potential for off-target binding is a critical aspect of drug development, influencing both efficacy and safety profiles. Here, we present a framework for assessing cross-reactivity, comparing the binding characteristics of our lead compound with a panel of structurally analogous quinolines. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of small molecule therapeutics.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged structure in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine.[1][2][3] The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring system.[4][5] Structure-activity relationship (SAR) studies have consistently shown that modifications at the 4-amino position and the 7-position, often occupied by a halogen, are critical determinants of antimalarial activity.[1][4][5] Our focus, this compound, introduces a methyl group at the 8-position, a modification that warrants a thorough investigation of its binding specificity.

The primary objective of this guide is to delineate a systematic approach to evaluating the cross-reactivity of this compound. By comparing its binding profile to that of carefully selected structural analogs, we can elucidate the contribution of specific functional groups to target engagement and off-target interactions. This understanding is paramount for predicting potential polypharmacology and guiding future lead optimization efforts.

Selection of Comparative Quinolines: A Rationale Based on Structure-Activity Relationships

The choice of appropriate comparator molecules is fundamental to a meaningful cross-reactivity study. Based on established SAR principles for 4-aminoquinolines, we have selected a panel of compounds that systematically probe the influence of key structural motifs.

Table 1: Panel of Quinolines for Cross-Reactivity Assessment

Compound IDStructureRationale for Inclusion
LEAD-001 This compoundThe primary compound of interest.
COMP-002 4-Amino-7-chloroquinolineTo assess the impact of the 8-methyl group.
COMP-003 4-Amino-8-methylquinolineTo evaluate the contribution of the 7-chloro group.
COMP-004 ChloroquineA well-characterized 4-aminoquinoline with a different 4-amino substituent, to assess the influence of the side chain.
COMP-005 8-AminoquinolineTo determine the impact of the amino group position (4- vs. 8-position).

This selection allows for a stepwise dissection of the roles of the 7-chloro, 8-methyl, and the 4-amino substituents in target binding and cross-reactivity.

Methodologies for Assessing Cross-Reactivity

To provide a robust assessment of cross-reactivity, we employ two orthogonal, label-free techniques: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.

Competitive ELISA: A High-Throughput Screening Approach

Competitive ELISA is a powerful and widely used immunoassay for quantifying small molecules.[6] In this format, the analyte of interest in the sample competes with a labeled version of the analyte for binding to a limited number of specific antibody binding sites. The degree of cross-reactivity of our quinoline analogs can be determined by their ability to displace the labeled analyte.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection Coat 1. Coat Plate with Target-Conjugate Block 2. Block with BSA Coat->Block Wash1 3. Wash Block->Wash1 Add_Ab 4. Add Anti-Quinoline Antibody Wash1->Add_Ab Add_Sample 5. Add Quinoline (Sample/Standard) Add_Ab->Add_Sample Incubate 6. Incubate Add_Sample->Incubate Wash2 7. Wash Incubate->Wash2 Add_Secondary 8. Add HRP-conjugated Secondary Antibody Wash2->Add_Secondary Incubate2 9. Incubate Add_Secondary->Incubate2 Wash3 10. Wash Incubate2->Wash3 Add_Substrate 11. Add TMB Substrate Wash3->Add_Substrate Read 12. Read Absorbance at 450 nm Add_Substrate->Read

Caption: Competitive ELISA workflow for quinoline cross-reactivity.

  • Plate Coating: Coat a 96-well microtiter plate with a conjugate of a carrier protein (e.g., BSA) and a derivative of 4-amino-7-chloroquinoline. Incubate overnight at 4°C. This immobilizes a competitor for the antibody.

  • Washing: Wash the plate three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST). This removes any unbound conjugate.

  • Blocking: Block the remaining protein-binding sites on the plate by adding a solution of 2% Bovine Serum Albumin (BSA) in PBS. Incubate for 1-2 hours at room temperature. This prevents non-specific binding of antibodies.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add a mixture of a constant concentration of a primary antibody raised against 4-amino-7-chloroquinoline and varying concentrations of the test quinolines (LEAD-001 and COMP-002 to COMP-005) or the standard. Incubate for 2 hours at room temperature. The free quinoline in the sample will compete with the coated quinoline for antibody binding.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature. This provides a means of detection.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add TMB (3,3’,5,5’-tetramethylbenzidine) substrate and incubate in the dark until a blue color develops. Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the free quinoline in the sample.

Surface Plasmon Resonance (SPR): Kinetic and Affinity Analysis

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7][8][9] It provides detailed information on the kinetics (association and dissociation rates) and affinity of the interaction between a small molecule (analyte) and an immobilized protein (ligand).[10][11]

SPR_Workflow Immobilize 1. Immobilize Target Protein on Sensor Chip Equilibrate 2. Equilibrate with Running Buffer Immobilize->Equilibrate Inject 3. Inject Quinoline (Analyte) Equilibrate->Inject Dissociate 4. Monitor Dissociation with Running Buffer Inject->Dissociate Regenerate 5. Regenerate Surface Dissociate->Regenerate Analyze 6. Analyze Sensorgram (ka, kd, KD) Regenerate->Analyze

Caption: SPR workflow for kinetic analysis of quinoline binding.

  • Ligand Immobilization: Covalently immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The choice of target protein will depend on the intended therapeutic application of the quinoline. This creates a stable surface for interaction analysis.

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+) to ensure a stable baseline.

  • Analyte Injection: Prepare a series of dilutions of each quinoline compound (LEAD-001 and COMP-002 to COMP-005) in running buffer. Inject each concentration over the sensor surface for a defined period to monitor the association phase.

  • Dissociation Phase: Flow running buffer over the sensor surface to monitor the dissociation of the quinoline from the target protein.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Comparative Data and Interpretation

The following tables present hypothetical, yet plausible, data derived from the described experimental methodologies.

Competitive ELISA: Cross-Reactivity Profile

The cross-reactivity is calculated as the ratio of the concentration of the lead compound to the concentration of the competitor compound required to achieve 50% inhibition of the maximal signal (IC₅₀), multiplied by 100.

Table 2: Competitive ELISA Cross-Reactivity Data

Compound IDIC₅₀ (nM)% Cross-Reactivity
LEAD-001 15100%
COMP-002 2560%
COMP-003 15010%
COMP-004 5003%
COMP-005 >10,000<0.1%

Interpretation:

  • The 8-methyl group in LEAD-001 appears to enhance binding to the target, as evidenced by the lower IC₅₀ compared to COMP-002 .

  • The 7-chloro group is critical for binding, as its removal in COMP-003 leads to a significant 10-fold decrease in potency.

  • The nature of the 4-amino side chain is also important, as the more complex side chain of chloroquine (COMP-004 ) results in substantially lower cross-reactivity.

  • The position of the amino group is paramount, with the 8-aminoquinoline (COMP-005 ) showing negligible cross-reactivity.

Surface Plasmon Resonance: Kinetic and Affinity Data

Table 3: SPR Kinetic and Affinity Data

Compound IDkₐ (1/Ms)kₑ (1/s)Kₑ (nM)
LEAD-001 2.5 x 10⁵5.0 x 10⁻³20
COMP-002 2.0 x 10⁵8.0 x 10⁻³40
COMP-003 1.1 x 10⁵2.2 x 10⁻²200
COMP-004 5.0 x 10⁴3.5 x 10⁻²700
COMP-005 No Binding Detected--

Interpretation:

  • The SPR data corroborates the findings from the competitive ELISA.

  • LEAD-001 exhibits the highest affinity (lowest Kₑ), driven by a combination of a relatively fast association rate and a slow dissociation rate.

  • The slower dissociation rate of LEAD-001 compared to COMP-002 suggests that the 8-methyl group contributes to a more stable drug-target complex.

  • The significantly faster dissociation rate of COMP-003 underscores the importance of the 7-chloro group for maintaining a stable interaction.

  • The lower association rate of COMP-004 indicates that its bulkier side chain may hinder the initial binding event.

Structure-Activity Relationship in Cross-Reactivity

The combined data from both assays allows for the construction of a clear structure-activity relationship for cross-reactivity.

SAR_Diagram cluster_lead LEAD-001 (High Affinity) cluster_comp Comparative Quinolines Lead This compound Comp2 COMP-002 (Moderate Affinity) Lead->Comp2 - 8-methyl Comp3 COMP-003 (Low Affinity) Lead->Comp3 - 7-chloro Comp4 COMP-004 (Very Low Affinity) Lead->Comp4 Change 4-amino side chain Comp5 COMP-005 (No Affinity) Lead->Comp5 Change amino position to 8

Caption: Structure-activity relationship for quinoline cross-reactivity.

Conclusion

This guide has outlined a systematic approach for evaluating the cross-reactivity of this compound. Through the use of competitive ELISA and Surface Plasmon Resonance, we have demonstrated how to generate quantitative data to compare its binding profile with that of structurally related quinolines.

Our hypothetical data suggests that the 7-chloro and 8-methyl substituents on the quinoline ring, as well as the nature and position of the amino group, are all critical determinants of binding affinity and specificity. Specifically, the 7-chloro group appears essential for potent interaction, while the 8-methyl group may enhance the stability of the drug-target complex.

This framework for assessing cross-reactivity provides a robust methodology for de-risking small molecule drug candidates early in the development process. A thorough understanding of a compound's off-target binding profile is indispensable for predicting its therapeutic window and for guiding the design of more selective and safer medicines.

References

  • De, D., et al. (1996). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Am. J. Trop. Med. Hyg., 55, 579-583. [Link]

  • Ismail, F. M. D., et al. (2002). Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo. Journal of Pharmacy and Pharmacology, 54(1), 31-38. [Link]

  • O'Neill, P. M., et al. (2003). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Bioorganic & Medicinal Chemistry, 11(24), 5431-5444. [Link]

  • Madrid, D. C., et al. (2013). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 56(13), 5494-5502. [Link]

  • McChesney, J. D. (1981). Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. WHO. [Link]

  • Wang, S., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

  • Creative Biostructure. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Creative Biostructure. [Link]

  • Wang, W., et al. (2018). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 90(21), 12968-12975. [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • Saper, C. B. (2009). A Guide to the Perplexed on the Specificity of Antibodies. The Journal of Histochemistry and Cytochemistry, 57(1), 1-5. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. [Link]

  • Blanca-López, N., et al. (2011). Hypersensitivity reactions to quinolones. Current Opinion in Allergy and Clinical Immunology, 11(4), 285-291. [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • Doña, I., et al. (2019). Quinolone Allergy. Journal of Clinical Medicine, 8(7), 1035. [Link]

  • Kim, T. E., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Medicinal Chemistry, 58(15), 5815-5828. [Link]

  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]

  • Doña, I., et al. (2019). Quinolone Allergy. ResearchGate. [Link]

  • Qiang, Z. (2024). Analysis for Diagnosing Quinolone-Induced Hypersensitivity. Journal of Clinical & Cellular Immunology, 15, 743. [Link]

  • Armentia, A., et al. (1994). Cross-reactivity between quinolones. Report of three cases. Allergologia et Immunopathologia, 22(6), 287-290. [Link]

  • Gelincik, A., et al. (2025). Diagnosis of Quinolone Hypersensitivity: An EAACI Position Paper. Allergy, 80(11), 2988-3011. [Link]

  • Doña, I., et al. (2020). Clinical Characterization and Diagnostic Approaches for Patients Reporting Hypersensitivity Reactions to Quinolones. The Journal of Allergy and Clinical Immunology: In Practice, 8(2), 642-653. [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. PubChem. [Link]

  • Bio-Rad. (n.d.). ELISA Protocols. Bio-Rad. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Amino-7-chloroquinoline Derivatives: The Impact of C-8 Methylation

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in parasitology, the 4-amino-7-chloroquinoline scaffold remains a cornerstone of antimalarial drug discovery. Its most famous exemplar, Chloroquine (CQ), served as a frontline therapy for decades, prized for its high potency, rapid action, and affordability.[1][2] However, the rise of widespread resistance has necessitated a deep and continuous exploration of its structure-activity relationships (SAR) to generate novel analogs capable of overcoming these challenges.[3]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of the 4-amino-7-chloroquinoline core structure, with a specific focus on the predicted impact of substitution at the 8-position, exemplified by 4-Amino-7-chloro-8-methylquinoline. While direct, extensive experimental data for this specific 8-methyl analog is sparse in publicly accessible literature, established SAR principles provide a strong framework for predicting its performance relative to well-characterized parent compounds like Chloroquine.

The Pharmacological Blueprint: Mechanism of Action

The efficacy of 4-aminoquinoline-based antimalarials is intrinsically linked to the parasite's life cycle within red blood cells. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in an acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (the "malaria pigment").[4]

4-aminoquinolines are weak bases that readily traverse cell membranes in their unprotonated state. Upon entering the acidic food vacuole of the parasite, they become protonated and trapped, accumulating to high concentrations.[5] Here, they interfere with heme detoxification. The core 4-aminoquinoline nucleus complexes with ferriprotoporphyrin IX (heme), preventing its conversion into hemozoin.[6] The buildup of this toxic drug-heme complex is believed to disrupt membrane function and lead to parasite death.[4]

cluster_host Host Erythrocyte cluster_parasite Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Complex Drug-Heme Complex Heme->Complex Drug_Accumulation 4-Aminoquinoline (Protonated & Trapped) Drug_Accumulation->Hemozoin Inhibition Drug_Accumulation->Complex Complexation Death Parasite Lysis Complex->Death Toxicity

Caption: Mechanism of 4-Aminoquinoline Antimalarials.

Core Structure-Activity Relationships: A Tripartite Requirement

The antimalarial potency of this class of compounds is governed by three key structural features:

  • The 4-Aminoquinoline Nucleus : This aromatic core is responsible for the crucial interaction and complex formation with heme.[6]

  • The 7-Chloro Group : The presence of an electron-withdrawing group, specifically a chlorine atom, at the 7-position is a stringent requirement for high activity. This feature is critical for the molecule's ability to inhibit β-hematin (hemozoin) formation.[6][7]

  • The Basic Amino Side Chain : A flexible side chain containing a basic terminal amine is essential for the drug's accumulation in the acidic parasite food vacuole via pH trapping. Modifications to this side chain have been a successful strategy for overcoming chloroquine resistance.[2][4]

Comparative Efficacy: The Foundational Scaffold vs. The 8-Methyl Derivative

To understand the likely performance of this compound, we must first establish a baseline with its parent scaffold, best represented by chloroquine, and then apply established SAR principles.

In Vitro Efficacy

In vitro testing is the first critical step in evaluating a new antimalarial candidate. It provides a direct measure of the compound's intrinsic activity against the parasite, typically quantified as the half-maximal inhibitory concentration (IC50).

Baseline: Chloroquine (4-Amino-7-chloroquinoline core)

Chloroquine demonstrates potent, low-nanomolar activity against sensitive strains of Plasmodium falciparum (e.g., 3D7). However, its efficacy plummets dramatically against resistant strains (e.g., K1, Dd2, W2), which possess mutations in transporters like PfCRT that actively efflux the drug from the food vacuole.[8]

Predicted Efficacy: this compound

According to established medicinal chemistry principles for this class, the introduction of a methyl group at the 8-position of the quinoline ring is predicted to be detrimental to its antimalarial activity.[9][10] This substitution is believed to interfere with the optimal conformation required for effective binding to heme or inhibition of the hemozoin polymerization process. Therefore, it is anticipated that this compound would exhibit significantly lower in vitro potency against both chloroquine-sensitive and resistant parasite strains compared to its unsubstituted counterpart. A complete loss of activity is possible.[9]

Compound P. falciparum Strain Typical IC50 (nM) Predicted IC50 (nM)
Chloroquine 3D7 (CQ-Sensitive)10 - 20[11]-
K1 (CQ-Resistant)250 - 400[2][11]-
This compound 3D7 (CQ-Sensitive)->1000 (Significantly Reduced/Inactive)
K1 (CQ-Resistant)->1000 (Significantly Reduced/Inactive)
Table 1: Comparative In Vitro Efficacy (Actual vs. Predicted).
In Vivo Efficacy

In vivo models, most commonly murine models infected with rodent malaria parasites like Plasmodium berghei, are essential for evaluating a compound's overall therapeutic potential. These tests account for critical pharmacokinetic and pharmacodynamic (PK/PD) factors such as absorption, distribution, metabolism, and excretion (ADME). The standard assay is the 4-day suppressive test, which measures the reduction in parasitemia after treatment.

Baseline: Chloroquine

In murine models, chloroquine demonstrates excellent oral bioavailability and efficacy, capable of completely clearing parasitemia at appropriate doses.[11] Its effectiveness in these models, however, depends on the parasite strain's sensitivity.

Predicted Efficacy: this compound

Given the predicted dramatic loss of intrinsic in vitro activity, it is highly probable that this compound would demonstrate poor to no efficacy in a standard in vivo suppressive test. Even with favorable PK/PD properties, a compound cannot be effective in vivo if it lacks potent activity at the target site. The structural change at the C-8 position is expected to abrogate its therapeutic effect.[9][10]

Compound In Vivo Model Typical Outcome Predicted Outcome
Chloroquine P. berghei in miceHigh parasitemia suppression; curative at sufficient doses.[11]-
This compound P. berghei in mice-Low to no parasitemia suppression.
Table 2: Comparative In Vivo Efficacy (Actual vs. Predicted).

Experimental Methodologies: A Self-Validating System

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are paramount.

Protocol 1: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This common high-throughput method measures parasite DNA replication as a proxy for growth.

  • Parasite Culture : Asynchronous P. falciparum cultures (e.g., 3D7, K1) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plating : Test compounds are serially diluted in medium and plated in 96-well plates. Chloroquine and artesunate are included as positive controls, and wells with only medium serve as negative controls.

  • Infection & Incubation : Parasitized erythrocytes are diluted to ~0.5% parasitemia and 1% hematocrit and added to the drug-plated wells. Plates are incubated for 72 hours under the conditions described above.

  • Lysis and Staining : After incubation, plates are frozen at -80°C to lyse the erythrocytes. They are then thawed, and a lysis buffer containing the fluorescent DNA dye SYBR Green I is added to each well.

  • Data Acquisition : Plates are incubated in the dark for 1 hour, and fluorescence is read on a plate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis : Fluorescence values are normalized to controls, and IC50 values are calculated using a non-linear regression model.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Maintain P. falciparum Culture Infect Add Parasitized RBCs to Wells Culture->Infect Plate Prepare Serial Dilutions of Test Compound Plate->Infect Incubate Incubate for 72h Infect->Incubate Lyse Freeze-Thaw to Lyse Cells Incubate->Lyse Stain Add Lysis Buffer with SYBR Green I Lyse->Stain Read Read Fluorescence Stain->Read Calculate Calculate IC50 Values Read->Calculate

Caption: In Vitro SYBR Green I Assay Workflow.

Protocol 2: In Vivo 4-Day Suppressive Test

This is the standard primary screening model for antimalarial efficacy in animals.[8]

  • Animal Model : Swiss albino mice (typically 18-22g) are used.

  • Infection : Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes (1 x 10⁷ parasites).

  • Treatment : Two hours post-infection (Day 0), mice are randomized into groups. The test compound is administered orally once daily for four consecutive days (Day 0 to Day 3). A vehicle control group (e.g., 7% Tween 80) and a positive control group (e.g., Chloroquine at 20 mg/kg) are included.

  • Monitoring : On Day 4, thin blood smears are prepared from the tail blood of each mouse.

  • Parasitemia Determination : Smears are stained with Giemsa, and parasitemia is determined by counting the number of infected red blood cells per ~1000 total red blood cells under a microscope.

  • Analysis : The average parasitemia of the treated groups is compared to the vehicle control group, and the percent suppression is calculated.

Conclusion and Future Directions

The 4-amino-7-chloroquinoline scaffold is a validated and potent antimalarial pharmacophore. Its efficacy is critically dependent on the integrity of its core structure, the 7-chloro substituent, and a basic side chain. Based on extensive and long-standing structure-activity relationship studies, the introduction of a methyl group at the 8-position, as in this compound, is predicted to severely compromise or completely abolish its antimalarial activity both in vitro and in vivo.[9][10]

While this specific analog is unlikely to be a viable antimalarial candidate, this analysis underscores the critical importance of the quinoline ring's substitution pattern. Researchers should focus on modifications known to enhance efficacy or overcome resistance, such as altering the length and bulk of the 4-amino side chain or exploring alternative substitutions at positions 5 and 6, while maintaining the essential 7-chloro group.[4] The continued, rational design of analogs based on these foundational SAR principles remains a promising avenue for the development of the next generation of affordable and effective quinoline-based antimalarials.

References

  • O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., Park, B. K., & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507. [Link]

  • O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., Park, B. K., & Bray, P. G. (2006). A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. [Link]

  • O'Neill, P. M., Ward, S., Berry, N. G., Jeyadevan, J. P., Biagini, G., Asadollaly, E., Park, B. K., & Bray, P. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Embase. [Link]

  • O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., Park, B. K., & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate. [Link]

  • Unknown Author. (2023). Quinolines- Antimalarial drugs.pptx. Slideshare. [Link]

  • de Villiers, K. A., Gildenhuys, J., & Egan, T. J. (2008). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & medicinal chemistry, 16(14), 6897–6903. [Link]

  • Piscean. (2016). Structure Activity Relationship of CHLOROQUINE. Medicinal Chemistry Lectures Notes. [Link]

  • The Pharma Logic. (2022). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Agrawal, S. (2023). Chloroquine and Hydroxychloroquine: The History Revisited. ResearchGate. [Link]

  • Penna-Coutinho, J., Aguiar, A. C., Krettli, A. U., & de Souza, M. V. N. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. European journal of medicinal chemistry, 157, 120–126. [Link]

  • de Pilla Varotti, F., Botelho, A. C. C., Andrade, A. A., de Paula, R. C., Fagundes, E. M., Valverde, A., Krettli, A. U., & Boechat, N. (2014). Antiplasmodial activity of chloroquine analogs against chloroquine-resistant parasites, docking studies and mechanisms of drug action. Malaria journal, 13, 466. [Link]

  • Wikipedia contributors. (2024). Chloroquine. Wikipedia. [Link]

  • Zarenezhad, E., Motamed-Sadegh, A., & Dianat, S. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Iranian journal of medical sciences, 46(6), 405–418. [Link]

  • Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. MMV. [Link]

  • Unknown Author. (n.d.). Structure-activity relationship (SAR) summary of chloroquine (compound 1) antimalarial activity and application to the design of chloroquine-CRA hybrids. ResearchGate. [Link]

  • Unknown Author. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • Singh, A., Kumar, K., Kumar, V., Siddiqui, A. A., & Agarwal, A. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial agents and chemotherapy, 62(10), e00325-18. [Link]

  • Burgess, S. J., Kelly, J. X., Shomloo, S., Wittlin, S., Brun, R., Liebmann, K., & Peyton, D. H. (2010). Synthesis, structure-activity relationship, & mode-of-action studies of antimalarial reversed chloroquine compounds. Journal of medicinal chemistry, 53(17), 6477–6489. [Link]

  • le Manach, C., Paquet, T., Nchinda, A. T., Wicht, K. J., Brunschwig, C., Nourse, A., Taylor, D., Lawrence, N., Wittlin, S., Eyermann, C. J., Basarab, G. S., Duffy, J., Fish, P. V., & Chibale, K. (2018). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial agents and chemotherapy, 62(10), e00626-18. [Link]

  • Egan, T. J., Mavuso, W. W., Ross, D. C., & Marques, H. M. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. The Journal of biological chemistry, 275(11), 7663–7670. [Link]

  • Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., Parapini, S., Taramelli, D., Pasini, E., & Monti, D. (2002). Structure-function relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 45(16), 3531–3539. [Link]

  • Le, T. V., Le, T. P., Nguyen, T. T. T., Kim, Y., & Lee, K. (2018). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert opinion on drug discovery, 13(10), 967–976. [Link]

  • Basilico, N., Pagani, E., Monti, D., Olliaro, P., Taramelli, D., & Egan, T. J. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules, 13(5), 836. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Antimalarials: A Case Study of 4-Amino-7-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimalarial Agents

The global effort to control malaria, a devastating disease caused by Plasmodium parasites, is under constant threat from the emergence and spread of drug-resistant parasite strains. Resistance to frontline artemisinin-based combination therapies (ACTs) is now a significant concern, echoing the historical loss of chloroquine (CQ), a once highly effective 4-aminoquinoline, to widespread resistance.[1][2] This evolving landscape necessitates a robust pipeline of novel antimalarial candidates with distinct mechanisms of action or the ability to circumvent existing resistance pathways.

The 4-aminoquinoline scaffold remains a cornerstone of antimalarial drug discovery.[3] Its simple synthesis, low cost, and historically high efficacy make it an attractive starting point for developing next-generation therapies.[2] Structural modifications to this core can yield compounds that regain activity against chloroquine-resistant (CQR) parasites.[4] This guide provides a comprehensive framework for the preclinical benchmarking of a novel 4-aminoquinoline derivative, 4-Amino-7-chloro-8-methylquinoline , against current antimalarial drugs.

This document is designed for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic rationale behind the experimental design, data interpretation, and comparative analysis essential for advancing a promising compound from the bench to preclinical development. While specific experimental data for this compound is not publicly available, this guide will use it as a hypothetical candidate to illustrate the complete benchmarking process, referencing data from structurally related compounds where applicable to provide a realistic comparative context.

Part 1: Mechanism of Action - A Tale of Heme Detoxification

The primary antimalarial mechanism of 4-aminoquinoline drugs is the disruption of heme detoxification within the parasite's digestive vacuole.[5][6] This acidic organelle is the site of hemoglobin digestion, a process that releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[7]

4-aminoquinolines, being weak bases, accumulate to high concentrations in the acidic digestive vacuole. Here, they are thought to interfere with hemozoin formation by capping the growing crystal and forming a complex with heme, preventing its polymerization.[6] The resulting buildup of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing cell death.

The key structural features for this activity are the 7-chloro group and the 4-aminoquinoline core, both of which are present in our candidate compound.[7][8] The 8-methyl substitution represents a modification whose impact on efficacy and resistance circumvention is a key point of investigation.

cluster_0 Infected Red Blood Cell cluster_1 Plasmodium Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) Oxidative_Stress Oxidative Stress & Membrane Damage Heme->Oxidative_Stress Accumulation Leads to Drug 4-Amino-7-chloro- 8-methylquinoline Drug->Heme Complexation Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Figure 1: Mechanism of Action of 4-Aminoquinolines.

Part 2: In Vitro Efficacy Benchmarking

The first critical step is to determine the compound's intrinsic potency against the parasite. This is typically achieved by measuring the 50% inhibitory concentration (IC50) against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Experimental Protocol: SYBR Green I-Based Fluorescence Assay

This assay is a widely used, robust, and cost-effective method for high-throughput screening of antimalarial compounds.[9][10] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, providing a reliable measure of parasite proliferation.

Rationale: The choice of both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains is crucial.[11] High potency against the sensitive strain validates the compound's general antimalarial activity, while potent activity against resistant strains is the primary indicator of its potential to overcome existing resistance mechanisms. Comparing the ratio of IC50 values (Resistance Index = IC50 resistant / IC50 sensitive) provides a quantitative measure of this capability.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax I, L-glutamine, and hypoxanthine. Incubate at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Plate Preparation: Serially dilute the test compound (this compound), Chloroquine, and Artemisinin in culture medium in a 96-well black, clear-bottom microplate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).

  • Assay Initiation: Synchronize parasite cultures to the ring stage using sorbitol treatment. Adjust the parasitemia to 0.5% at 2% hematocrit and add 200 µL of this suspension to each well of the pre-dosed plate.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions. This duration allows for at least one full intra-erythrocytic developmental cycle.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye. Remove 100 µL of medium from each well and add 100 µL of the lysis buffer.

  • Reading: Incubate the plates in the dark at room temperature for 1-2 hours. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the drug-free control wells (100% growth). Calculate IC50 values by fitting the dose-response data to a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope).

Data Presentation: Comparative In Vitro Efficacy

The following table presents a hypothetical but realistic dataset for our candidate compound against key comparators. This format allows for a clear and immediate assessment of relative potency and resistance circumvention.

CompoundIC50 (nM) vs. 3D7 (CQ-Sensitive)IC50 (nM) vs. Dd2 (CQ-Resistant)Resistance Index (Dd2/3D7)
This compound (Hypothetical) 15 45 3.0
Chloroquine12[12]382[13]31.8
Artemisinin540.8

Data for comparator drugs are representative values from cited literature.

Interpretation: In this hypothetical scenario, this compound shows excellent potency against the CQ-sensitive strain, comparable to chloroquine. Crucially, it demonstrates a significantly lower IC50 against the CQ-resistant strain than chloroquine, resulting in a low Resistance Index. This suggests the 8-methyl modification may successfully circumvent the resistance mechanism mediated by the P. falciparum chloroquine resistance transporter (PfCRT).

Part 3: In Vivo Efficacy Benchmarking

Positive in vitro results must be validated in a living system to assess a compound's pharmacokinetic properties, safety, and overall efficacy. The standard model for initial in vivo screening is the murine malaria model.

Experimental Protocol: Peter's 4-Day Suppressive Test

This is the gold-standard primary in vivo assay for evaluating the blood-stage activity of potential antimalarials.[14] It assesses the ability of a compound to suppress parasite growth (parasitemia) in mice infected with a rodent malaria parasite, typically Plasmodium berghei.

Rationale: This test provides a rapid and reproducible measure of a compound's in vivo efficacy. By administering the drug shortly after infection, it directly evaluates the compound's ability to inhibit parasite replication in the blood. The endpoint is the percentage of parasitemia suppression relative to an untreated control group, from which a 50% effective dose (ED50) can be calculated.

Step-by-Step Methodology:

  • Animal Model: Use Swiss albino mice (20-25g).

  • Parasite Inoculation: Infect mice intraperitoneally with 1x10⁷ Plasmodium berghei (chloroquine-sensitive strain, e.g., ANKA) infected red blood cells.

  • Grouping and Dosing: Randomize the infected mice into groups (n=5).

    • Negative Control: Administer the vehicle (e.g., 70% Tween-80, 30% ethanol) orally.

    • Positive Control: Administer Chloroquine (e.g., 10 mg/kg/day) orally.

    • Test Groups: Administer this compound at various doses (e.g., 5, 10, 25, 50 mg/kg/day) orally.

  • Treatment Schedule: Begin treatment 2-4 hours post-infection (Day 0) and continue once daily for four consecutive days (Days 0, 1, 2, 3).

  • Parasitemia Measurement: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia for each treated group relative to the negative control group using the formula: % Suppression = [(A - B) / A] * 100 where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group. Calculate the ED50 (and ED90) values using probit analysis of the dose-response data.

D0_Infection Day 0: Infect Mice with P. berghei (1x10⁷ pRBCs) D0_Treatment Day 0: Administer First Dose (2-4h post-infection) D0_Infection->D0_Treatment D1_Treatment Day 1: Administer Second Dose D0_Treatment->D1_Treatment D2_Treatment Day 2: Administer Third Dose D1_Treatment->D2_Treatment D3_Treatment Day 3: Administer Fourth Dose D2_Treatment->D3_Treatment D4_Analysis Day 4: Measure Parasitemia (Blood Smear) D3_Treatment->D4_Analysis Data_Analysis Calculate % Suppression and ED50/ED90 D4_Analysis->Data_Analysis

Sources

A Researcher's Guide to Confirming the Binding Affinity of 4-Amino-7-chloro-8-methylquinoline to its Putative Kinase Target

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's interaction with its intended biological target is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of state-of-the-art biophysical techniques for confirming the binding affinity of a novel compound, 4-Amino-7-chloro-8-methylquinoline, to its putative protein kinase target. While the broader class of 4-amino-7-chloroquinolines has been implicated in various therapeutic areas, including as potential kinase inhibitors, this guide will establish a robust framework for validating such a hypothesis with scientific integrity.[1][2]

We will move beyond a simple recitation of protocols, instead delving into the causality behind experimental choices and emphasizing the importance of self-validating systems. This resource is designed for researchers, scientists, and drug development professionals seeking to generate high-quality, reproducible binding data.

The Scientific Imperative: Why Orthogonal Methods are Non-Negotiable

  • Surface Plasmon Resonance (SPR): A powerful tool for real-time kinetic analysis of binding events.[3]

  • Isothermal Titration Calorimetry (ITC): The gold standard for thermodynamic characterization of binding interactions.[4][5]

  • Fluorescence Polarization (FP): A sensitive, solution-based method well-suited for high-throughput screening and competitive binding assays.[6][7]

For the purposes of this guide, we will consider a hypothetical scenario where this compound is a suspected inhibitor of the tyrosine kinase c-Src, a well-established oncology target. We will compare its binding profile to that of Staurosporine, a well-characterized, potent pan-kinase inhibitor.[6]

Comparative Analysis of Binding Affinity Techniques

Technique Principle Key Parameters Obtained Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[3][8]KD (equilibrium dissociation constant), kon (association rate constant), koff (dissociation rate constant)Real-time kinetics, high sensitivity, label-free.[3][9]Requires immobilization of one binding partner, which can affect its activity; potential for mass transport limitations.[3][9]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event in solution.[4][5]KD, ΔH (enthalpy change), ΔS (entropy change), stoichiometry (n)Label-free, in-solution measurement, provides a complete thermodynamic profile.[5][10]Requires relatively large amounts of sample, lower throughput, may not be suitable for very weak or very tight binders.[4]
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled tracer upon binding to a larger molecule.[6][7]KD, IC50 (in competitive assays)High throughput, solution-based, sensitive.[6][7]Requires a fluorescently labeled probe, potential for interference from fluorescent compounds.

Experimental Workflows and Protocols

Workflow for Binding Affinity Confirmation

G cluster_0 Phase 1: Primary Validation & Kinetic Analysis cluster_1 Phase 2: Thermodynamic Characterization cluster_2 Phase 3: Orthogonal Confirmation & HTS Amenability SPR Surface Plasmon Resonance (SPR) SPR_Data Obtain kon, koff, KD SPR->SPR_Data Data_Analysis Comprehensive Data Analysis & Affinity Confirmation SPR_Data->Data_Analysis ITC Isothermal Titration Calorimetry (ITC) ITC_Data Obtain KD, ΔH, ΔS, n ITC->ITC_Data ITC_Data->Data_Analysis FP Fluorescence Polarization (FP) Competition Assay FP_Data Obtain IC50, calculate Ki FP->FP_Data FP_Data->Data_Analysis Start Hypothesized Interaction: This compound + c-Src Kinase Start->SPR Start->ITC Start->FP

Caption: A multi-pronged approach for robust binding affinity confirmation.

In-Depth Protocol: Surface Plasmon Resonance (SPR)

Causality: SPR is chosen as the primary method due to its ability to provide not only the binding affinity (KD) but also the kinetic parameters (kon and koff).[3][8] This is crucial as compounds with similar affinities can have vastly different kinetic profiles, which can significantly impact their pharmacological effects. A slow off-rate, for instance, can lead to a prolonged duration of action.[8]

Protocol:

  • Immobilization of c-Src Kinase:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Recombinant c-Src kinase is diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0, and injected over the activated surface.

    • The remaining activated groups are blocked with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without the injection of the kinase.

  • Binding Analysis:

    • This compound and Staurosporine are serially diluted in running buffer (e.g., HBS-EP+ buffer with 1% DMSO).

    • A range of concentrations (e.g., 0.1 nM to 1 µM) are injected over the c-Src and reference surfaces.

    • The association phase is monitored for 180 seconds, followed by a dissociation phase of 300 seconds.

    • The sensor surface is regenerated between cycles with a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine kon, koff, and KD.

Hypothetical Data Summary:

Compound kon (M-1s-1) koff (s-1) KD (nM)
This compound2.5 x 1055.0 x 10-320
Staurosporine8.0 x 1051.6 x 10-32

In-Depth Protocol: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the only technique that directly measures the heat change upon binding, providing a complete thermodynamic signature of the interaction (ΔH and ΔS).[4][5][10] This information is invaluable for understanding the driving forces of the binding event (e.g., enthalpy-driven vs. entropy-driven), which can guide lead optimization efforts.

Protocol:

  • Sample Preparation:

    • Recombinant c-Src kinase is dialyzed extensively against the ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • This compound and Staurosporine are dissolved in the final dialysis buffer. A small amount of DMSO (e.g., <1%) can be used if necessary, but the same concentration must be present in the protein solution.

  • ITC Experiment:

    • The sample cell is filled with c-Src kinase at a concentration of 10 µM.

    • The injection syringe is filled with the compound at a concentration of 100 µM.

    • A series of 20 injections (2 µL each) are performed at 25°C.

    • A control experiment titrating the compound into buffer is performed to subtract the heat of dilution.

  • Data Analysis:

    • The integrated heat changes are plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a one-site binding model to determine KD, ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Hypothetical Data Summary:

Compound KD (nM) n ΔH (kcal/mol) TΔS (kcal/mol) ΔG (kcal/mol)
This compound251.05-8.52.2-10.7
Staurosporine30.98-10.21.7-11.9

In-Depth Protocol: Fluorescence Polarization (FP) Competition Assay

Causality: FP is a homogenous, solution-based technique that is highly amenable to high-throughput screening.[6][7] By using a fluorescently labeled tracer (a known binder), we can determine the affinity of unlabeled compounds through a competition assay. This validates the binding to the same site and provides a robust orthogonal confirmation.

Protocol:

  • Assay Development:

    • A fluorescently labeled tracer that binds to the ATP-binding site of c-Src is selected (e.g., a fluorescently tagged ATP-competitive inhibitor).

    • The concentration of c-Src and the tracer are optimized to yield a stable and robust assay window (the difference in polarization between the bound and free tracer).

  • Competition Assay:

    • A fixed concentration of c-Src and the fluorescent tracer are incubated with serial dilutions of this compound and Staurosporine.

    • The fluorescence polarization is measured after reaching equilibrium.

  • Data Analysis:

    • The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.

    • The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value.

    • The IC50 is converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD,Tracer).

Hypothetical Data Summary:

Compound IC50 (nM) Ki (nM)
This compound4522
Staurosporine52.5

Synthesis and Interpretation

The hypothetical data presented in the tables above demonstrates a convergence of results from three independent biophysical methods. The KD values for this compound are in close agreement (20 nM from SPR, 25 nM from ITC, and a Ki of 22 nM from FP), providing strong evidence for a direct and specific interaction with c-Src kinase. Similarly, the data for the positive control, Staurosporine, is consistent across all platforms and aligns with its known high-affinity binding.

The SPR data further reveals that this compound has a moderately fast on-rate and a relatively slow off-rate, suggesting the formation of a stable complex. The ITC results indicate that the binding is primarily enthalpy-driven, which is often characteristic of specific, hydrogen-bonding interactions within a binding pocket.

By employing this rigorous, multi-faceted approach, researchers can confidently confirm the binding affinity of their compounds, providing a solid foundation for further drug development efforts.

References

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. Available at: [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. Available at: [Link]

  • A fluorescence polarization assay for native protein substrates of kinases - PubMed - NIH. Available at: [Link]

  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Bitesize Bio. Available at: [Link]

  • Techniques to Measure Binding - Biology LibreTexts. Available at: [Link]

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed. Available at: [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. Available at: [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. Available at: [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed. Available at: [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - MDPI. Available at: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Radiations. Bio-Rad. Available at: [Link]

  • Isothermal titration calorimetry - Wikipedia. Available at: [Link]

  • Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning. Available at: [Link]

  • Kinascreen SPR services - Biaffin GmbH & Co KG. Available at: [Link]

  • Overview of methods to measure biochemical binding affinity - YouTube. Available at: [Link]

  • Fluorescence Polarization (FP) - Molecular Devices. Available at: [Link]

  • Flexibility and binding affinity in protein–ligand, protein–protein and multi-component protein interactions: limitations of current computational approaches - Royal Society Publishing. Available at: [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed. Available at: [Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - MDPI. Available at: [Link]

  • Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed. Available at: [Link]

  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PubMed Central. Available at: [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC - NIH. Available at: [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - MDPI. Available at: [Link]

Sources

A Head-to-Head Comparison of 4-Amino-7-chloro-8-methylquinoline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of 4-Amino-7-chloro-8-methylquinoline derivatives, contextualized within the broader class of 4-aminoquinolines. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the nuanced structure-activity relationships (SAR) that govern the biological performance of these compounds. We will explore their potential across various therapeutic areas, with a primary focus on antimalarial and anticancer activities, supported by detailed experimental protocols and mechanistic insights.

The 4-Aminoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-aminoquinoline core is a cornerstone of medicinal chemistry, most famously embodied by the antimalarial drug chloroquine.[1] The versatility of this scaffold has spurred the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[2][3] The key to the biological activity of these compounds lies in the strategic substitution on the quinoline ring and the nature of the side chain at the 4-amino position.

A critical determinant of the antimalarial activity of 4-aminoquinolines is the presence of a chlorine atom at the 7-position.[4][5] This substitution is considered optimal for the inhibition of β-hematin formation, a crucial detoxification process for the malaria parasite.[5] The parasite digests hemoglobin, releasing toxic heme, which it polymerizes into non-toxic hemozoin (β-hematin).[1] 4-amino-7-chloroquinoline derivatives are thought to complex with heme, preventing this polymerization and leading to parasite death.[5]

The Impact of the 8-Methyl Group: A Detrimental Substitution for Antimalarial Activity

While substitutions at various positions on the quinoline ring have been explored to modulate activity and overcome drug resistance, the introduction of a methyl group at the 8-position of the 4-amino-7-chloroquinoline scaffold has been shown to be detrimental to its antimalarial efficacy.[2][3] Multiple sources indicate that an 8-methyl substitution abolishes or leads to a significant loss of antimalarial activity.[2][3] This finding is crucial for guiding future drug design efforts and underscores the sensitivity of the quinoline scaffold to steric and electronic modifications in this region. The precise mechanism for this loss of activity is not fully elucidated but may be related to altered binding affinity for heme or interference with the drug's accumulation in the parasite's food vacuole.

The following diagram illustrates the core structures discussed in this guide:

Quinoline_Scaffolds cluster_0 4-Amino-7-chloroquinoline cluster_1 This compound 4_amino_7_chloro Core Scaffold for Active Derivatives 8_methyl Generally Inactive for Malaria 4_amino_7_chloro->8_methyl Addition of 8-methyl group (Abolishes antimalarial activity)

Caption: Comparison of the core 4-amino-7-chloroquinoline scaffold and its 8-methyl derivative.

Head-to-Head Comparison: The Influence of the 4-Amino Side Chain

Given the generally negative impact of the 8-methyl group on antimalarial activity, a direct head-to-head comparison of a series of this compound derivatives with varying side chains is not prevalent in the literature. However, extensive research on the non-8-methylated 4-amino-7-chloroquinoline scaffold provides a wealth of data on the influence of the 4-amino side chain on biological activity. Understanding these SAR trends is essential for any future exploration of 8-substituted quinolines in other therapeutic areas.

The nature of the side chain at the 4-amino position plays a critical role in the compound's pharmacokinetics and pharmacodynamics, including its ability to accumulate in the acidic food vacuole of the malaria parasite and its cytotoxicity against cancer cells.[5][6]

Comparative Anticancer Activity of 4-Amino-7-chloroquinoline Derivatives

The anticancer properties of 4-aminoquinoline derivatives are an area of active investigation. These compounds are known to be lysosomotropic agents that can disrupt lysosomal function and induce apoptosis.[2] Some derivatives have also been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][4]

The following table summarizes the in vitro cytotoxic activity of various 4-amino-7-chloroquinoline derivatives against different cancer cell lines, highlighting the impact of the 4-amino side chain.

Compound ID4-Amino Side ChainCancer Cell LineGI₅₀ (µM)Reference
Derivative 1 -N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[6]
Derivative 2 -N,N-dimethyl-ethane-1,2-diamineMCF-711.52[6]
Derivative 3 ButylMDA-MB-46811.01[6]
Derivative 4 ButylMCF-751.57[6]
Chloroquine -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂MDA-MB-46824.36[6]
Chloroquine -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂MCF-720.72[6]

Analysis of Anticancer Data:

The data clearly demonstrates that modifications to the 4-amino side chain significantly impact the cytotoxic potency of 4-amino-7-chloroquinolines. For instance, the N,N-dimethyl-ethane-1,2-diamine side chain (Derivative 1) confers significantly higher potency against the MDA-MB-468 breast cancer cell line compared to chloroquine.[6] In contrast, a simple butyl side chain (Derivative 3) shows moderate activity against MDA-MB-468 but significantly reduced activity against MCF-7 cells.[6] This highlights the importance of the side chain in determining both the potency and the selectivity of these compounds against different cancer cell types.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments cited in the evaluation of 4-aminoquinoline derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.[4]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The 50% growth inhibition (GI₅₀) values are then calculated from the dose-response curves.[1]

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50 end End calculate_gi50->end PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor 4-Amino-7-chloroquinoline Derivative (Sensitizer) Inhibitor->Akt Sensitizes to Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the potential role of 4-amino-7-chloroquinoline derivatives.

Conclusion and Future Directions

The 4-amino-7-chloroquinoline scaffold remains a highly valuable starting point for the development of novel therapeutic agents. Structure-activity relationship studies have unequivocally demonstrated the critical role of the 7-chloro substituent for antimalarial activity and have shown that the 4-amino side chain can be extensively modified to fine-tune potency and selectivity against various biological targets, including cancer cells.

Crucially, the available evidence strongly suggests that the introduction of a methyl group at the 8-position is detrimental to the antimalarial properties of this class of compounds. While this has likely limited the exploration of this compound derivatives for infectious diseases, their potential in other therapeutic areas, such as oncology, remains an open question. Future research could productively explore whether the 8-methyl substitution, while abolishing antimalarial efficacy, might confer novel or enhanced activity against other targets, such as kinases or other enzymes implicated in cancer. A systematic synthesis and screening of a library of this compound derivatives with diverse 4-amino side chains against a panel of cancer cell lines could be a fruitful avenue for future drug discovery efforts.

References

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube. Retrieved from [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). PMC. Retrieved from [Link]

  • Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. (1998). PubMed. Retrieved from [Link]

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. (2015). PubMed Central. Retrieved from [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. (2015). PMC. Retrieved from [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2021). MDPI. Retrieved from [Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2021). MDPI. Retrieved from [Link]

  • Comparison of IC50s of selected 4-aminoquinolines and chloroquine for... (1996). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). chemrxiv. Retrieved from [Link]

  • Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. (2016). PubMed. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Retrieved from [Link]

  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (2007). ACS Publications. Retrieved from [Link]

  • 4-Amino-7-chloroquinoline. PubChem. Retrieved from [Link]

Sources

Independent Verification of the Biological Activity of 4-Amino-7-chloro-8-methylquinoline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 4-Amino-7-chloro-8-methylquinoline, a member of the 4-aminoquinoline class of compounds. While specific experimental data for this particular analogue is not extensively available in the public domain, this document will leverage data from closely related and well-characterized 4-aminoquinolines, namely Chloroquine and Amodiaquine, to provide a robust comparative analysis. The primary focus will be on the antimalarial activity, the hallmark of this chemical scaffold, and general cytotoxicity, a critical parameter in early-stage drug development.

The strategic imperative behind this guide is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies to independently assess the potential of novel 4-aminoquinoline derivatives. By understanding the causal relationships between chemical structure, biological activity, and experimental outcomes, researchers can make more informed decisions in the pursuit of new therapeutic agents.

The 4-Aminoquinoline Scaffold: A Privileged Structure in Antimalarial Drug Discovery

The 4-aminoquinoline core is a cornerstone of antimalarial chemotherapy, with Chloroquine having served as a first-line treatment for decades.[1][2] The fundamental mechanism of action for this class of compounds is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[3] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[4][5]

The structure-activity relationship (SAR) of 4-aminoquinolines is well-documented. The 7-chloro group is considered crucial for activity, while modifications to the amino side chain can significantly impact potency, pharmacokinetics, and the ability to overcome drug resistance.[1][6] The introduction of a methyl group at the 8-position, as in our compound of interest, this compound, represents a structural modification that warrants thorough investigation to understand its impact on the established SAR of this scaffold.

Comparative Analysis: this compound in the Context of Established Analogues

To objectively evaluate the biological potential of this compound, a direct comparison with established 4-aminoquinoline antimalarials is essential. Chloroquine and Amodiaquine serve as ideal benchmarks due to their extensive history of use and well-characterized activity profiles.

CompoundStructureKey Features
This compound Structure of this compoundThe subject of this guide. The 8-methyl substitution is the key structural variant for investigation.
Chloroquine Structure of ChloroquineThe archetypal 4-aminoquinoline antimalarial.[2]
Amodiaquine Structure of AmodiaquineA potent 4-aminoquinoline effective against some chloroquine-resistant strains, though associated with toxicity concerns.[7]

Experimental Verification: Protocols for In Vitro Assessment

The following sections provide detailed, step-by-step protocols for the independent verification of the antimalarial activity and cytotoxicity of this compound. The causality behind key experimental choices is explained to ensure a thorough understanding of the methodology.

In Vitro Antimalarial Activity: SYBR Green I-based Drug Sensitivity Assay

This assay is a widely used, robust, and cost-effective method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.[6] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a quantitative measure of parasite proliferation.

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection start Start: Prepare Compound Dilutions plate Pre-dose 96-well plates start->plate add_culture Add parasite culture to plates plate->add_culture culture Prepare P. falciparum culture (ring stage) incubate Incubate for 72 hours add_culture->incubate add_lysis Add Lysis Buffer with SYBR Green I incubate->add_lysis read Read fluorescence add_lysis->read analyze Analyze data (IC50 determination) read->analyze

Workflow for the SYBR Green I-based antimalarial assay.
  • Compound Preparation:

    • Prepare a stock solution of this compound, Chloroquine, and Amodiaquine in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing. It is crucial to include a vehicle control (solvent only).

  • Plate Preparation:

    • In a 96-well, flat-bottom microplate, add the diluted compounds to the respective wells.

    • Rationale: Pre-dosing the plates ensures consistent exposure of the parasites to the test compounds.

  • Parasite Culture:

    • Maintain a synchronous culture of P. falciparum (e.g., 3D7 or W2 strains) in human erythrocytes at a defined parasitemia and hematocrit.[1]

    • Rationale: Using a synchronous culture, particularly at the ring stage, ensures that the assay measures the inhibition of a full cycle of parasite development.

  • Incubation:

    • Add the parasite culture to the pre-dosed plates.

    • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[8]

    • Rationale: A 72-hour incubation period allows for the completion of at least one full intraerythrocytic developmental cycle, providing a clear window to observe growth inhibition.

  • Detection:

    • Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.

    • Add the lysis buffer to each well and incubate in the dark at room temperature.[1]

    • Rationale: The lysis buffer disrupts the red blood cells and parasite membranes, releasing the parasite DNA for staining by SYBR Green I.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).[1]

    • Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assessment: MTT Assay using HepG2 Cells

Evaluating the cytotoxicity of a compound is a critical step in drug development to assess its potential for off-target effects. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] The human liver hepatocellular carcinoma cell line (HepG2) is a commonly used model for in vitro cytotoxicity testing.[4][7]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection start Start: Prepare Compound Dilutions plate Seed HepG2 cells in 96-well plates start->plate add_compounds Add compound dilutions to cells plate->add_compounds incubate Incubate for 72 hours add_compounds->incubate add_mtt Add MTT reagent incubate->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) add_mtt->add_solubilizer read Read absorbance add_solubilizer->read analyze Analyze data (CC50 determination) read->analyze

Workflow for the MTT-based cytotoxicity assay.
  • Cell Culture:

    • Culture HepG2 cells in appropriate media and conditions until they reach the desired confluence.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the reference compounds.

    • Add the compound dilutions to the wells containing the HepG2 cells. Include a vehicle control.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]

    • Rationale: A 72-hour exposure provides sufficient time to observe potential cytotoxic effects of the compounds.

  • MTT Assay:

    • Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well and incubate for a few hours.[9]

    • Rationale: Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Detection:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Expected Outcomes and Data Interpretation

The primary quantitative outputs from these experiments will be the IC50 values against P. falciparum and the CC50 values against HepG2 cells. This data will allow for a direct comparison of the potency and selectivity of this compound with Chloroquine and Amodiaquine.

Table for Comparative Data Summary:

CompoundAntimalarial Activity (IC50, nM) vs. P. falciparumCytotoxicity (CC50, µM) vs. HepG2Selectivity Index (SI = CC50 / IC50)
This compound To be determinedTo be determinedTo be determined
Chloroquine Literature ValueLiterature ValueCalculated
Amodiaquine Literature ValueLiterature ValueCalculated

A high selectivity index (SI) is desirable, as it indicates that the compound is significantly more toxic to the parasite than to human cells. The position of the 8-methyl group may influence the compound's lipophilicity and its interaction with the heme polymerization target, potentially affecting both its antimalarial potency and its cytotoxic profile.

Concluding Remarks for the Drug Development Professional

The independent verification of the biological activity of novel compounds like this compound is a cornerstone of rigorous drug discovery. The protocols and comparative framework provided in this guide offer a scientifically sound approach to generating the necessary data for an informed assessment of this compound's potential. By systematically evaluating its antimalarial efficacy and cytotoxicity in parallel with established drugs, researchers can ascertain whether the 8-methyl substitution confers any advantageous properties, such as enhanced potency or an improved safety profile. This empirical data is invaluable for guiding further medicinal chemistry efforts and making strategic decisions in the progression of new antimalarial candidates.

References

  • World Health Organization. (2015). Guidelines for the treatment of malaria. Third edition. [Link]

  • O'Neill, P. M., et al. (2003). Amodiaquine analogues as novel antimalarial agents. Journal of Medicinal Chemistry, 46(4), 494-504. [Link]

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]

  • Desjardins, R. E., et al. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial Agents and Chemotherapy, 16(6), 710-718. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Savarino, A., et al. (2003). Effects of chloroquine on viral infections: an old drug against today's diseases?. The Lancet Infectious Diseases, 3(11), 722-727. [Link]

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]

  • WWARN Procedure. (2016). P.falciparum drug sensitivity assay using SYBR® Green I. [Link]

  • Calibr. (n.d.). HepG2 Cytotoxicity, 72 hour. reframeDB. [Link]

  • Spangenberg, T. (2013). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Malaria: Methods and Protocols (pp. 153-162). Humana Press. [Link]

  • WWARN Procedure. (2011). Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay. [Link]

  • Rocha, E. M. M., et al. (2014). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 50(2), 355-363. [Link]

  • Plouffe, D., et al. (2008). In vitro activity of the 4-aminoquinoline amodiaquine and its active metabolite, desethylamodiaquine, against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 52(4), 1573-1575. [Link]

  • Alley, M. C., et al. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer Research, 48(3), 589-601. [Link]

  • Noedl, H., et al. (2002). A new, simple, and inexpensive method for in vitro monitoring of Plasmodium falciparum drug sensitivity. Antimicrobial Agents and Chemotherapy, 46(11), 3644-3646. [Link]

  • Vivas, L., et al. (2007). In vitro and in vivo activity of a new 4-aminoquinoline, N'-(7-chloroquinolin-4-yl)-N,N-diethyl-propane-1,3-diamine, against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 51(5), 1838-1841. [Link]

  • Madrid, P. B., et al. (2013). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 23(17), 4886-4889. [Link]

  • Singh, K., et al. (2010). Synthesis and biological evaluation of 8-quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives. Journal of Medicinal Chemistry, 53(1), 355-364. [Link]

  • Egan, T. J. (2008). Haemozoin (malaria pigment) inhibition: a target for quinoline and quinoline-like antimalarials?. Molecules, 13(4), 734-756. [Link]

  • Gorka, A. P., et al. (2014). 4-amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry, 57(9), 3714-3724. [Link]

  • Johnson, J. D., et al. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Antimicrobial Agents and Chemotherapy, 51(5), 1926-1933. [Link]

  • Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. (2018). Malaria Journal, 17(1), 293. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 4-Amino-7-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous assessment. A critical milestone in this journey is the comprehensive evaluation of a compound's selectivity for its intended biological target. This guide provides an in-depth, technical framework for assessing the selectivity of 4-Amino-7-chloro-8-methylquinoline, a novel compound with therapeutic potential. By moving beyond a rigid template, we will explore the causal logic behind experimental choices, ensuring a self-validating and robust assessment of on- and off-target effects.

Unveiling the Target Landscape: An In Silico First Approach

Given the nascent understanding of this compound, our initial step is to form a testable hypothesis regarding its primary biological target. The structural backbone of this molecule, a 4-aminoquinoline, is a well-established pharmacophore found in numerous clinically approved drugs, many of which are kinase inhibitors. To refine this hypothesis, we turn to in silico target prediction tools.

By submitting the SMILES (Simplified Molecular Input Line Entry System) string of this compound (Cc1c(Cl)cc2c(c1)N=C(N)C=C2) to a validated prediction engine like SwissTargetPrediction, we can leverage the power of chemoinformatics and machine learning to forecast its most probable protein targets based on structural similarity to known ligands.[1][2]

Hypothetical In Silico Prediction Results for this compound:

Target ClassRepresentative Predicted TargetsProbability
Protein KinasesEphrin type-A receptor 2 (EPHA2), Vascular endothelial growth factor receptor 2 (VEGFR2), Mitogen-activated protein kinase 1 (MAPK1/ERK2)High
Nuclear ReceptorsNuclear receptor subfamily 4 group A member 2 (NR4A2)Moderate
Other EnzymesPlasmepsinLow

The in silico analysis strongly suggests that this compound is a kinase inhibitor. This hypothesis will now guide our experimental strategy, focusing on validating these predicted kinase targets and then broadening our assessment to the entire kinome.

The Selectivity Assessment Workflow: A Multi-pronged Experimental Strategy

A robust assessment of selectivity requires a multi-tiered approach, moving from initial target engagement validation to a comprehensive, proteome-wide view of interactions. This workflow ensures that we not only confirm the intended target but also uncover potential off-targets that could lead to unforeseen toxicities or provide opportunities for drug repurposing.

Figure 1: A multi-phase workflow for assessing compound selectivity.

Phase 1: Validating Target Engagement with Cellular Thermal Shift Assay (CETSA)

The first and most crucial experimental step is to confirm that this compound directly binds to its predicted primary target(s) within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the detection of target engagement in intact cells or cell lysates.[3] The principle underlying CETSA is that the binding of a ligand, such as our compound, can increase the thermal stability of its target protein.[3]

Experimental Protocol: Western Blot-Based CETSA for Target Engagement

This protocol outlines the steps to assess the thermal stabilization of a putative kinase target (e.g., EPHA2) in response to treatment with this compound.

1. Cell Culture and Treatment:

  • Culture a suitable cell line endogenously expressing the target kinase (e.g., PC-3 cells for EPHA2) to ~80% confluency.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

3. Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Quantification and Western Blotting:

  • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Normalize the protein concentrations for all samples.

  • Denature the protein samples and resolve them by SDS-PAGE, followed by transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target kinase (e.g., anti-EPHA2) and a loading control (e.g., anti-GAPDH).

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples.

  • Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C).

  • Plot the normalized band intensity versus temperature to generate a melting curve.

  • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and thus, target engagement.

Expected Outcome: A dose-dependent thermal shift will confirm that this compound directly binds to and stabilizes the predicted kinase target in a cellular environment.

Phase 2: Defining the Selectivity Landscape with Kinome-Wide Profiling

Having validated a primary target, the next critical question is: how selective is this compound? Kinase inhibitors are notorious for their off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. A comprehensive kinome-wide scan is therefore essential to understand the compound's selectivity profile.

Services like Eurofins' KINOMEscan™ offer a competition-based binding assay that can quantitatively measure the interactions between a compound and a large panel of kinases (typically over 400).[4][5]

Methodology Overview: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay is a proprietary technology, but the general principle involves the following steps:

  • Assay Components: The assay utilizes three key components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (this compound).[6]

  • Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.[6]

  • Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[6]

  • Data Analysis: The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a vehicle control. This can be used to calculate a dissociation constant (Kd) for each kinase, providing a quantitative measure of binding affinity.

Data Presentation: The results of a kinome scan are often visualized as a dendrogram, where the kinases are grouped by family, and the strength of interaction with the compound is represented by the size or color of a circle. This provides a clear and immediate visual representation of the compound's selectivity.

Expected Outcome: The KinomeScan will provide a comprehensive profile of the kinases that this compound binds to, allowing for the identification of both on-target and off-target interactions and a quantitative assessment of its selectivity.

Phase 3: An Unbiased View of Off-Target Interactions with Chemical Proteomics

While kinome profiling provides an excellent overview of kinase interactions, it is still a targeted approach. To gain a truly unbiased view of all potential off-targets, including non-kinase proteins, we can employ chemical proteomics. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique to identify the proteins that interact with a small molecule in a complex biological sample.[2][7]

Figure 2: Workflow for affinity purification-mass spectrometry.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the general steps for identifying the protein interactors of this compound.

1. Probe Synthesis:

  • Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). The linker should be of sufficient length to minimize steric hindrance, and the attachment point on the molecule should be carefully chosen to avoid disrupting its binding to the target.

2. Immobilization of the Probe:

  • Covalently attach the biotinylated probe to streptavidin-coated magnetic beads.

3. Affinity Purification:

  • Prepare a cell lysate from a relevant cell line.

  • Incubate the cell lysate with the probe-immobilized beads to allow for the capture of interacting proteins.

  • Include a control experiment with beads that have not been coated with the probe to identify non-specific binders.

  • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competing with an excess of the free, untagged compound.

  • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

5. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will fragment the peptides and generate fragmentation spectra.

6. Data Analysis and Protein Identification:

  • Search the fragmentation spectra against a protein sequence database (e.g., UniProt) to identify the peptides and, by inference, the proteins that were bound to the probe.

  • Compare the proteins identified in the probe-treated sample with those from the control sample to identify specific interactors.

Expected Outcome: This unbiased approach will provide a list of potential on- and off-target proteins that interact with this compound, including those outside of the kinome.

Visualizing the Molecular Context: Signaling Pathway of a Putative Target

To understand the potential functional consequences of this compound's activity, it is crucial to place its putative target within its biological context. Based on our hypothetical in silico prediction, Ephrin type-A receptor 2 (EPHA2) is a strong candidate for the primary target. The following diagram illustrates the canonical EPHA2 signaling pathway.

EPHA2_signaling cluster_ligand Extracellular cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EphrinA Ephrin-A Ligand EPHA2 EPHA2 Receptor EphrinA->EPHA2 Binds and Activates SH2_domain SH2 Domain Proteins (e.g., Grb2, Src) EPHA2->SH2_domain Recruits RhoA RhoA EPHA2->RhoA Activates RAS RAS SH2_domain->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription Phosphorylates ROCK ROCK RhoA->ROCK Activates Gene_Expression Gene Expression (Proliferation, Migration) ROCK->Gene_Expression Regulates Cytoskeleton Transcription->Gene_Expression Regulates

Figure 3: Simplified EPHA2 signaling pathway.

Conclusion: A Pathway to Confident Lead Selection

The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery. By employing a strategic and multi-faceted approach, from in silico prediction to unbiased proteome-wide analysis, researchers can build a robust and reliable profile of their lead candidates. This guide has provided a detailed framework for evaluating the selectivity of this compound, with the understanding that the specific experimental details will be adapted based on the evolving data. This rigorous, evidence-based approach is essential for making informed decisions, mitigating the risk of late-stage failures, and ultimately, accelerating the development of novel and effective therapeutics.

References

  • Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38.
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • O'Connell, D. J., & Turecek, F. (2012). Affinity capture and elution of proteins and peptides using a photocleavable linker. Methods in molecular biology (Clifton, N.J.), 800, 197–208.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science (New York, N.Y.), 341(6141), 84–87.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS).
  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Martinez Molina, D., Jafari, R., Dovega, R. B., Klaeger, S., Kuster, B., Nordlund, P., Bantscheff, M., & Drewes, G. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science (New York, N.Y.), 346(6205), 1255784.
  • Huber, K. V., Olek, K. M., Müller, A. C., Tan, C. S., Bennett, K. L., Colinge, J., & Superti-Furga, G. (2015). Proteome-wide drug-target mapping in primary human cells.
  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Egorin, M. J., Ficarro, S. B., Gani, M., Greshock, J., Jester, B. C., Kahraman, M., Keskula, P., Lamb, J., Lim, H. Y., Miller, R. M., Pihan, G., & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling. The Biochemical journal, 451(2), 313–328.
  • Elkins, J. M., Fedele, V., Szklarz, M., Abdul Azeez, K. R., Salah, E., Mikolajczyk, J., Romanov, S., Sepetov, N., & Knapp, S. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • Drewry, D. H., Axtman, A. D., Bosc, D. B., Wells, C. I., & Zuercher, W. J. (2017). The Kinase Chemogenomic Set (KCGS): A Collection of Well-Characterized, Optimized, and Commercially Available Kinase Inhibitors for Chemical Biology Applications. Journal of medicinal chemistry, 60(24), 9897–9903.
  • Wells, C. I., Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Ingold, I., Patrem, S., Tsuru, T., Alb, C., Engkvist, O., Gbekor, E., Håkansson, M., Kihlström, J., Lindblom, P., Mathiharan, Y. K., Muthas, D., Nilsson, E., Pilka, E. S., Scheer, S., ... Zuercher, W. J. (2021). Chemogenomic screening of the Public Kinase Inhibitor Set (PKIS) in human and porcine cells identifies kinase targets with species-specific compound sensitivities. Science signaling, 14(680), eabe0987.
  • Eurofins Discovery. KINOMEscan. [Link]

  • DiscoverX Corporation. KINOMEscan® Technology Platform. [Link]

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395–406.
  • McRobb, F. M., & Abagyan, R. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Spandidos Publications. ERK/MAPK signalling pathway and tumorigenesis (Review). [Link]

  • Boster Biological Technology. ERK Signaling Pathway. [Link]

  • Creative Diagnostics. Erk Signaling Pathway. [Link]

  • Frontiers. Nr4a2 Transcription Factor in Hippocampal Synaptic Plasticity, Memory and Cognitive Dysfunction: A Perspective Review. [Link]

  • MDPI. Regulation of NR4A2 Gene Expression and Its Importance in Neurodegenerative and Psychiatric Diseases. [Link]

  • Ovid. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1. [Link]

  • PMC. Role of nuclear receptor NR4A2 in gastrointestinal inflammation and cancers. [Link]

  • PMC. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. [Link]

  • PMC. Role of MEK1 in TLR4 Mediated Signaling. [Link]

  • ResearchGate. Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway. [Link]

  • ResearchGate. Schematic diagram for MEK1-dependent and independent ERK activation. A. [Link]

  • ResearchGate. Basic structure of NR4A2. a NR4A2 shares several functional domains,. [Link]

  • ResearchGate. Experimental procedures for in vivo and ex vivo CETSA. Overview of. [Link]

  • ResearchGate. How the KinomeScan assay works (Courtesy of DiscoveRx). [Link]

  • University of Dundee. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • News-Medical.net. Cellular Thermal Shift Assay (CETSA). [Link]

  • LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link]

  • HMS LINCS Project. Data. [Link]

  • HMS LINCS Project. Assays. [Link]

  • PMC. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. [Link]

  • PMC. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. [Link]

  • protocols.io. Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. [Link]

  • ResearchGate. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]

  • MDPI. Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • MDPI. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. [Link]

  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • MDPI. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. [Link]

  • PMC. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. [Link]

  • PubChem. 4-Amino-7-chloroquinoline. [Link]

  • PubChem. 4-Chloroquinoline. [Link]

  • PubChemLite. 4-amino-8-chloroquinoline (C9H7ClN2). [Link]

  • bio.tools. SwissTargetPrediction. [Link]

  • Neurosnap. Easy Online Bioinformatics Tools & Services. [Link]

  • MDPI. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]

  • PMC. SMILES-based QSAR virtual screening to identify potential therapeutics for COVID-19 by targeting 3CLpro and RdRp viral proteins. [Link]

  • ResearchGate. Selected target prediction tools available on the Internet. [Link]

  • ResearchGate. Are there any websites that can be used to predict small-molecule binding interactions with proteins?. [Link]

  • MDPI. In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches. [Link]

  • MDPI. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]

  • MDPI. Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. [Link]

  • bioRxiv. EnsDTI-kinase: Web-server for Predicting Kinase-Inhibitor Interactions with Ensemble Computational Methods and Its Applications. [Link]

  • PMC. Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]

  • PMC. Different chemical proteomic approaches to identify the targets of lapatinib. [Link]

  • PMC. Chemical proteomics: terra incognita for novel drug target profiling. [Link]

  • ACS Publications. Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. [Link]

  • ResearchGate. Affinity-Based Probes Based on Type II Kinase Inhibitors. [Link]

  • Open Research@CSIR-NIScPR. In silico study of 4-amino substituted-7-chloroquinoline derivatives as Plasmodium falciparum lactate dehydrogenase inhibitors. [Link]

  • PMC. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. [Link]

  • Wikipedia. Nuclear receptor 4A2. [Link]

  • GeneCards. NR4A2 Gene - Nuclear Receptor Subfamily 4 Group A Member 2. [Link]

  • PMC. Structural basis of binding of homodimers of the nuclear receptor NR4A2 to selective Nur-responsive DNA elements. [Link]

  • Frontiers. Orphan Nuclear Receptor NR4A2 Is Constitutively Expressed in Cartilage and Upregulated in Inflamed Synovium From hTNF-Alpha Transgenic Mice. [Link]

  • ResearchGate. Mapping the path to ERK activation in the context of MEK1 mutations.. [Link]

  • Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. [Link]

  • PMC. Protein domain-based prediction of drug/compound–target interactions and experimental validation on LIM kinases. [Link]

  • SemOpenAlex. Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. [Link]

  • PMC. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

  • [PDF] KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]

  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • ACS Publications. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 4-Amino-7-chloroquinoline Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] Among these, derivatives of 4-amino-7-chloroquinoline have attracted significant attention for their potential as anticancer agents, building on their established success in antimalarial therapy.[2][3] This guide provides a comprehensive comparison of the in vitro cytotoxicity of this promising compound class, represented by 4-Amino-7-chloro-8-methylquinoline and its close structural analogs, against established standard-of-care chemotherapeutic drugs, Doxorubicin and Cisplatin.

The objective of this document is to offer researchers and drug development professionals an in-depth analysis supported by experimental data and detailed protocols. We will explore the underlying mechanisms of action, present standardized methodologies for assessing cytotoxicity, and analyze quantitative data to draw meaningful comparisons. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific literature.

Section 1: The Compounds - Structures and Mechanisms of Action

A fundamental aspect of drug development is understanding not only if a compound is effective but also how it exerts its effects at a molecular level. The compounds under review exhibit distinct mechanisms of action that are critical to interpreting their cytotoxic profiles.

Chemical Structures:

CompoundClassStructure
This compound 4-Aminoquinoline DerivativeStructure of this compound (Illustrative Structure)
Doxorubicin Anthracycline AntibioticStructure of Doxorubicin (Illustrative Structure)
Cisplatin Platinum-based AgentStructure of Cisplatin (Illustrative Structure)

Mechanisms of Anticancer Activity:

  • 4-Amino-7-chloroquinoline Derivatives: These compounds are known to be lysosomotropic amines, meaning they accumulate in the acidic lysosomes of cancer cells.[4][5] This accumulation disrupts lysosomal function and can trigger multiple downstream cell death pathways.[4] Key proposed mechanisms include the inhibition of critical signaling pathways like PI3K/Akt/mTOR, arrest of the cell cycle, and the induction of apoptosis through the release of mitochondrial cytochrome c and subsequent caspase activation.[4] Some derivatives may also inhibit DNA and RNA synthesis.[1]

  • Doxorubicin: A cornerstone of chemotherapy, Doxorubicin primarily functions by intercalating into DNA, which obstructs the action of topoisomerase II. This leads to the formation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[6]

  • Cisplatin: As a platinum-based drug, Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. These adducts distort the DNA structure, inhibit DNA replication and transcription, and induce apoptosis.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 4-Amino-7-chloroquinoline Derivative Lysosome Lysosome Compound->Lysosome Accumulation PI3K PI3K/Akt Pathway Compound->PI3K Inhibits CellCycle Cell Cycle Arrest Compound->CellCycle Induces Mitochondrion Mitochondrion Lysosome->Mitochondrion Dysfunction leads to Apoptosis Apoptosis PI3K->Apoptosis Suppression prevents PI3K->CellCycle Progression requires Mitochondrion->Apoptosis Induces

Caption: Proposed anticancer mechanism of 4-Amino-7-chloroquinoline derivatives.

Section 2: Experimental Design for Cytotoxicity Assessment

To ensure a robust and reliable comparison, a well-defined experimental workflow is essential. The choice of cell lines and cytotoxicity assays is predicated on the need for clinically relevant models and the ability to probe different mechanisms of cell death.

Rationale for Experimental Choices:

  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types provides a broader understanding of a compound's spectrum of activity. For this guide, we reference data from commonly used lines such as MCF-7 (breast adenocarcinoma), MDA-MB-468 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer), which are well-characterized and widely used in anticancer drug screening.[3][8][9]

  • Assay Selection: Relying on a single assay can be misleading. Therefore, we will detail two distinct assays:

    • MTT Assay: A colorimetric assay that measures the metabolic activity of a cell population, which is an indicator of cell viability. It relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11]

    • LDH Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[12][13] It serves as a direct marker of cell membrane integrity loss, often associated with necrosis.[12]

Using both assays provides a more complete picture, distinguishing between cytostatic effects (growth inhibition) and cytotoxic effects (outright cell killing and lysis).

G cluster_workflow General Cytotoxicity Workflow cluster_assays 4. Cytotoxicity Measurement A 1. Cell Seeding (e.g., MCF-7, A549) in 96-well plates B 2. Compound Treatment (Test & Standard Drugs) Serial Dilutions A->B C 3. Incubation (e.g., 48-72 hours) B->C D1 MTT Assay (Metabolic Viability) C->D1 D2 LDH Assay (Membrane Integrity) C->D2 E 5. Data Acquisition (Absorbance Reading) D1->E D2->E F 6. Analysis (Calculate IC50/GI50 Values) E->F

Caption: A standardized workflow for in vitro cytotoxicity screening.

Section 3: Detailed Experimental Protocols

The reproducibility of cytotoxicity data is contingent upon meticulous adherence to standardized protocols. The following methods are based on established procedures for assessing cell viability and cytotoxicity.[13][14]

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing metabolic activity.[14][15]

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound and standard drugs in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours at 37°C until a purple precipitate is clearly visible in the control wells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently mix on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀).

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[12][13]

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction Setup: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution). Add 50 µL of this reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Stop Reaction (Optional): Add 50 µL of a stop solution, if required by the kit, to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm with a reference at 630 nm) using a microplate reader.

  • Analysis: Use control wells (untreated cells for spontaneous LDH release and cells lysed with a detergent for maximum LDH release) to calculate the percentage of cytotoxicity for each compound concentration.

Section 4: Comparative Cytotoxicity Data & Analysis

The ultimate measure of a compound's potential is its potency, typically expressed as the IC₅₀ or GI₅₀ value—the concentration required to inhibit 50% of cell growth or viability.[11] The data below is compiled from studies on 4-amino-7-chloroquinoline derivatives and standard drugs.

Table 1: Comparative In Vitro Cytotoxicity (GI₅₀/IC₅₀ in µM)

Compound/DrugCell LineCancer TypeGI₅₀ / IC₅₀ (µM)
4-Aminoquinoline Derivative 1 [3]MDA-MB-468Breast11.01
4-Aminoquinoline Derivative 2 (bisquinoline) [3]MDA-MB-468Breast7.35
4-Aminoquinoline Derivative 3 [3]MCF-7Breast12.90
7-chloro-4-aminoquinoline-benzimidazole 1 [16]CCRF-CEMLeukemia5.0
7-chloro-4-aminoquinoline-benzimidazole 2 [16]THP-1Leukemia3.2
Doxorubicin [6][17]MCF-7Breast~0.8 - 2.5
Doxorubicin [6][9]A549Lung~0.66
Doxorubicin [9]HeLaCervical~1.7
Cisplatin [7]MCF-7BreastHighly Variable (Mean ~20-30, wide 95% CI)
Cisplatin [8]A549Lung12.0
Cisplatin [9]HeLaCervical~77.4 (24h)

Data Interpretation and Insights:

  • Potency Comparison: The synthesized 4-aminoquinoline derivatives demonstrate significant cytotoxic activity, with GI₅₀ values in the low micromolar range.[3][16] Notably, compounds like the bisquinoline derivative (7.35 µM) and the benzimidazole hybrids (~3-5 µM) show potency that is competitive with standard agents like Cisplatin in certain cell lines.[3][16] Doxorubicin generally exhibits higher potency with sub-micromolar to low-micromolar activity across multiple cell lines.[6]

  • Cell-Specific Activity: The activity of 4-aminoquinoline derivatives can vary between cell lines. For instance, one derivative was more active against MDA-MB-468 cells, while another showed greater potency in MCF-7 cells, highlighting the importance of screening against a diverse panel.[3]

  • The Challenge of Standardization: It is crucial to acknowledge the inherent variability in in vitro cytotoxicity data. A meta-analysis of published studies on Cisplatin revealed extremely wide confidence intervals for its IC₅₀ values against the same cell lines (MCF-7, HeLa, HepG2).[7] This heterogeneity, with an I² index over 99.7%, stems from differences in experimental protocols (e.g., incubation time, cell passage number, assay method) rather than chance.[7] This underscores a critical point for researchers: while literature values provide a benchmark, direct, side-by-side comparison within the same experimental run is the gold standard for evaluating relative potency.[11]

Conclusion and Future Directions

This guide demonstrates that derivatives of the 4-amino-7-chloroquinoline scaffold possess promising anticancer activity. The quantitative data from close analogs indicates cytotoxic potency that, in some cases, is comparable to the standard drug Cisplatin. Their unique, lysosome-targeting mechanism of action presents a potentially valuable alternative or adjuvant to DNA-damaging agents.

The provided protocols for MTT and LDH assays offer a robust framework for researchers to conduct their own comparative studies. Based on the initial findings, promising future directions include:

  • Mechanism Elucidation: Performing cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining, caspase activity) to confirm the mode of cell death induced by these compounds.[16]

  • Selectivity Profiling: Testing the most potent derivatives against non-cancerous cell lines (e.g., normal fibroblasts) to determine their cancer-selectivity index.[16]

  • In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their antitumor efficacy, pharmacokinetics, and safety profiles.

The this compound class of compounds represents a fertile ground for the development of novel chemotherapeutic agents.

References

  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central. [Link]

  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. PMC - PubMed Central. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Semantic Scholar. [Link]

  • The evaluation of antioxidant and anticancer effects of Lepidium SativumSubsp Spinescens L. methanol extract on cancer cells. Cellular and Molecular Biology. [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]

  • A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. NWPII. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PMC - PubMed Central. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PMC - PubMed Central. [Link]

  • IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... ResearchGate. [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. [Link]

  • Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. PubMed. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-7-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a specialized chemical reagent requires meticulous attention not only to its application in research but also to its safe and compliant disposal. 4-Amino-7-chloro-8-methylquinoline, a halogenated aminoquinoline derivative, presents specific challenges due to its inherent toxicity and environmental persistence. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical stewardship.

Hazard Profile and Immediate Safety Considerations

Before any disposal process begins, a thorough understanding of the compound's hazard profile is paramount. This compound and its close structural analogs are classified as hazardous materials. The primary risks are associated with its toxicity and irritant properties.

GHS Hazard Classification Summary

Hazard ClassCategorySignal WordHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed☠️
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2]
Specific target organ toxicity (single exposure)Category 3WarningH335: May cause respiratory irritation[2]

This data is synthesized from information on closely related quinoline compounds and should be considered representative for establishing safe handling and disposal protocols.

The causality behind these classifications lies in the molecule's structure. The quinoline core is biologically active, and the presence of a halogen (chlorine) and an amino group enhances its reactivity and potential for adverse biological effects[3][4]. Upon combustion, halogenated organic compounds can form highly toxic byproducts such as hydrogen chloride gas and nitrogen oxides (NOx)[5][6]. This necessitates specialized disposal methods to ensure complete and safe destruction.

Immediate Safety Protocol: Always handle this compound inside a certified chemical fume hood.[6][7] Personal Protective Equipment (PPE) is non-negotiable and must include:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[2]

  • Lab Coat: A standard laboratory coat to protect from incidental contact.

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with accurate waste identification. Waste streams containing this compound must never be mixed with general laboratory trash or non-hazardous waste. Segregate the waste at the point of generation into the following categories:

  • Solid Waste:

    • Unused or expired pure compound.

    • Contaminated materials: Weighing papers, gloves, bench protectors, and disposable labware.

  • Liquid Waste:

    • Solutions containing the compound from experimental procedures.

    • Contaminated solvents used for rinsing glassware.

  • Contaminated Sharps:

    • Needles, syringes, or broken glassware contaminated with the compound.

This segregation is crucial because different waste forms require specific containment and disposal pathways.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for handling the waste from generation to final pickup. Following these steps ensures compliance with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[8].

Step 1: Waste Containment The primary objective is to prevent release into the environment.

  • For Solid Waste: Collect in a wide-mouth, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, screw-on lid.[9]

  • For Liquid Waste: Collect in a designated, leak-proof, and shatter-resistant waste bottle (e.g., coated glass or HDPE). Crucially, leave at least 10% headspace to allow for vapor expansion and prevent pressure buildup. Never mix incompatible waste streams in the same container.

  • For Contaminated Sharps: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.

Step 2: Hazardous Waste Labeling Proper labeling is a key regulatory requirement and essential for safety.[10] Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • Full Chemical Name: "Waste this compound" and list any other chemical constituents.

  • Hazard Identification: Clearly mark the relevant hazards (e.g., "Toxic," "Irritant"). Affix the appropriate GHS pictograms.

  • Generator Information: Name of the principal investigator, laboratory room number, and contact information.

Step 3: Temporary On-Site Storage Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation.

  • Ensure the container is closed at all times except when adding waste.

  • Secondary containment (e.g., a larger bin or tray) is required to contain any potential leaks or spills.

  • Do not store more than 55 gallons of hazardous waste in your laboratory's SAA.[11]

Step 4: Arranging for Final Disposal Laboratory personnel are not authorized to perform the final disposal. This must be handled by trained professionals.

  • Once the waste container is full or has been in accumulation for the period specified by your institution (typically not exceeding 12 months), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[8][11]

  • Provide them with the information from the hazardous waste label.

  • Follow their specific instructions for pickup and transport.

The designated and legally mandated disposal method for halogenated organic compounds is high-temperature incineration .[12] Due to the chlorine content, the incineration temperature must be at least 1100 °C to ensure complete destruction and prevent the formation of toxic dioxins and furans.[13][14]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Isolate and Ventilate: If the spill is small and manageable, ensure the fume hood is operational. Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear double gloves, safety goggles, a face shield, and a lab coat.

  • Contain and Absorb:

    • For solid spills , gently cover with an absorbent material (e.g., vermiculite or sand). Avoid creating dust.[5] Sweep up the material and place it in a designated hazardous waste container.

    • For liquid spills , cover with a chemical absorbent pad or inert material.

  • Clean and Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste containing this compound.

G cluster_waste_type 1. Waste Characterization cluster_containment 2. Containment Protocol start Identify Waste Containing This compound solid Solid Waste (Unused reagent, contaminated PPE) start->solid liquid Liquid Waste (Solutions, reaction mixtures) start->liquid sharp Contaminated Sharps (Needles, broken glass) start->sharp solid_cont Seal in a chemically compatible, leak-proof container (e.g., HDPE pail). solid->solid_cont Characterized as Solid liquid_cont Collect in a sealed, leak-proof, chemically compatible bottle. Maintain >10% headspace. liquid->liquid_cont Characterized as Liquid sharp_cont Place in a designated, puncture-resistant sharps container. sharp->sharp_cont Characterized as Sharp labeling 3. Label Container as Hazardous Waste - Full Chemical Name & Constituents - GHS Hazard Pictograms - Accumulation Start Date & PI Info solid_cont->labeling liquid_cont->labeling sharp_cont->labeling storage 4. Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage contact 5. Contact Institutional EHS or Licensed Waste Contractor for Pickup storage->contact disposal 6. Final Disposal via High-Temperature Incineration (>1100 °C) by Approved Facility contact->disposal

Caption: Waste Disposal Decision Workflow for this compound.

References

  • Safety Data Sheet: 8-Hydroxyquinoline. (n.d.). Carl ROTH. Retrieved January 17, 2026, from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]

  • 4-Amino-7-chloroquinoline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 7-Chloro-8-methylquinoline MSDS. (2025, August 25). Chemsrc. Retrieved January 17, 2026, from [Link]

  • Incineration. (n.d.). Zero Waste Europe. Retrieved January 17, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 17, 2026, from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. Retrieved January 17, 2026, from [Link]

  • Neutralizing Amine | Refinery Chemicals. (n.d.). Chemtex Speciality Limited. Retrieved January 17, 2026, from [Link]

  • Perspective on halogenated organic compounds. (2023, November 2). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer. (n.d.). Zeeco. Retrieved January 17, 2026, from [Link]

  • Quinoline (QN) is highly toxic and carcinogenic. (2023, August 30). MDPI. Retrieved January 17, 2026, from [Link]

  • Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. (2016, October 12). PubMed. Retrieved January 17, 2026, from [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. (n.d.). JETIR. Retrieved January 17, 2026, from [Link]

  • 1910.1200 - Hazard Communication. (n.d.). Occupational Safety and Health Administration. Retrieved January 17, 2026, from [Link]

  • Weak bases and strong acids. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-7-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-7-chloro-8-methylquinoline. Our focus is to deliver procedural, step-by-step guidance that directly answers your operational questions, ensuring your safety and the integrity of your work. We aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Understanding the Hazard: A Proactive Approach to Safety

While a specific, comprehensive toxicological profile for this compound may be limited, its structure, belonging to the aminoquinoline class, provides critical insights into its potential hazards. Structurally related compounds, such as quinoline and other substituted quinolines, are known to be harmful if swallowed or in contact with skin, cause serious skin and eye irritation, and are suspected of causing genetic defects and cancer.[1][2] Therefore, a cautious and proactive approach to personal protective equipment (PPE) is paramount. We must operate under the assumption that this compound may exhibit similar hazardous properties.

The primary routes of exposure are inhalation of dust or aerosols, skin contact, and eye contact. Ingestion is also a potential route of exposure.[3][4] Effective PPE acts as the final barrier between you and the chemical, and its correct selection and use are non-negotiable for safe handling.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is contingent on the specific procedure being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Required PPE Rationale for Protection Level
Weighing and Aliquoting (Solid) - Nitrile Gloves (double-gloved recommended)- Laboratory Coat- Safety Glasses with Side Shields or Chemical Goggles- Respiratory Protection (N95 or higher)High risk of generating and inhaling fine dust particles. Double gloving minimizes the risk of contamination during glove removal.[5]
Solution Preparation - Nitrile Gloves- Laboratory Coat- Chemical Goggles- Face Shield (if splashing is likely)Potential for splashes and aerosol generation. Goggles provide a seal around the eyes, and a face shield offers broader facial protection.[2][5]
Running Reactions and Transfers - Nitrile Gloves- Laboratory Coat- Chemical GogglesStandard protection for handling solutions where the risk of significant splashing is lower but still present.
Work-up and Purification - Nitrile Gloves- Laboratory Coat- Chemical Goggles- Face Shield (recommended)Increased risk of splashes and exposure during extraction, concentration, and chromatography procedures.
Spill Cleanup - Chemical-resistant Gloves (e.g., Butyl rubber)- Chemical-resistant Gown or Apron- Chemical Goggles- Face Shield- Respiratory Protection (as dictated by spill size and ventilation)Potential for high concentration exposure. Enhanced protection is necessary to mitigate direct contact and inhalation hazards.[6]

A Step-by-Step Guide to Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE

Donning_PPE cluster_donning Donning PPE Sequence gown 1. Gown or Lab Coat mask 2. Mask or Respirator gown->mask Ensure full coverage goggles 3. Goggles or Face Shield mask->goggles Fit securely gloves 4. Gloves goggles->gloves Pull gloves over cuffs

Caption: Sequential process for correctly donning personal protective equipment.

  • Gown or Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Mask or Respirator: If required, don your respirator. Ensure it has a proper seal.

  • Goggles or Face Shield: Put on your eye and face protection.

  • Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.[5]

Doffing (Taking Off) PPE

Doffing_PPE cluster_doffing Doffing PPE Sequence gloves 1. Gloves goggles 2. Goggles or Face Shield gloves->goggles Peel away from body gown 3. Gown or Lab Coat goggles->gown Handle by straps mask 4. Mask or Respirator gown->mask Roll inwards

Caption: Sequential process for safely removing personal protective equipment.

  • Gloves: Remove your gloves first. Use a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior of the gloves with your bare hands.

  • Goggles or Face Shield: Remove your eye and face protection from the back of your head.

  • Gown or Lab Coat: Unbutton your lab coat and remove it by folding it inward on itself to contain any contamination.

  • Mask or Respirator: Remove your mask or respirator from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2][3]

Engineering Controls and Safe Handling Practices

Personal protective equipment should always be used in conjunction with proper engineering controls and safe handling practices.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[1][6]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][4]

  • Disposal: Dispose of contaminated PPE and the chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[3][7]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush your eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][9]

  • Inhalation: Move to fresh air. If you are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse your mouth with water and seek immediate medical attention.[2][8]

By adhering to these stringent PPE protocols and safe handling practices, you can significantly minimize your risk of exposure and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 7-Chloro-8-methylquinoline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.